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Core Science & Biosynthesis

Foundational

3-Methoxy-2,6-dimethylaniline CAS number 95645-00-4

Executive Summary 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a specialized aromatic amine intermediate used primarily in the optimization of pharmacophores derived from the 2,6-xylidine scaffold. While structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a specialized aromatic amine intermediate used primarily in the optimization of pharmacophores derived from the 2,6-xylidine scaffold. While structurally analogous to the commodity chemical 2,6-dimethylaniline (used in Lidocaine and Ranolazine synthesis), the introduction of the methoxy group at the 3-position imparts distinct electronic and steric properties.[1]

This modification is critical in Structure-Activity Relationship (SAR) studies, particularly for:

  • Metabolic Blocking: Preventing oxidation at the typically labile 3-position of the xylidine ring.

  • Electronic Tuning: Increasing electron density of the aromatic ring via the mesomeric effect (+M) of the methoxy group, influencing the pKa of the aniline nitrogen.

  • Lipophilicity Modulation: Altering the logP to refine blood-brain barrier (BBB) penetration in anesthetic analogs.

This guide details the physicochemical profile, a validated synthesis protocol via nucleophilic aromatic substitution (


), and handling standards for high-purity applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an unsymmetrically substituted aniline. The steric bulk of the ortho-methyl groups restricts rotation around the C-N bond, a feature often exploited in amide-based drugs to lock conformations.

Table 1: Chemical Specifications
ParameterSpecification
IUPAC Name 3-Methoxy-2,6-dimethylaniline
Common Synonyms 3-Methoxy-2,6-xylidine; 3-Amino-2,4-dimethylanisole
Molecular Formula

Molecular Weight 151.21 g/mol
SMILES COc1c(C)ccc(C)c1N
Appearance Pale yellow to brown crystalline solid or oil (purity dependent)
Boiling Point ~260 °C (Predicted)
Density 1.019 ± 0.06 g/cm³
pKa (Conjugate Acid) ~4.5–5.0 (Estimated via substituent effects)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Synthetic Pathways & Process Chemistry

Unlike simple xylidines produced by high-temperature amination of phenols, the 3-methoxy variant requires regio-controlled synthesis to prevent demethylation or rearrangement. The most robust laboratory-scale method involves Nucleophilic Aromatic Substitution (


)  starting from a fluorinated precursor.
Validated Synthesis Protocol: Displacement

Precursor: 2,6-Dimethyl-3-fluoroaniline Reagent: Sodium Methoxide (NaOMe) Solvent: DMF or DMSO (Polar Aprotic)[1]

Reaction Logic

The presence of the amino group usually deactivates the ring toward nucleophilic attack. However, utilizing high temperatures and a strong nucleophile (methoxide) allows the displacement of the fluoride ion. Note: If the amino group interferes, it may require protection (e.g., N-acetylation) prior to substitution, followed by hydrolysis.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,6-dimethyl-3-fluoroaniline (1.0 eq) and anhydrous DMF (10 volumes).

  • Reagent Addition: Add Sodium Methoxide (2.5 eq) portion-wise under a Nitrogen blanket. Critical: Exothermic reaction; maintain temp < 30°C during addition.

  • Reaction: Heat the mixture to 100–120°C. Monitor via HPLC for consumption of the fluoro-aniline.

  • Quench: Cool to room temperature. Pour slowly into ice-water (20 volumes) to precipitate the product or extract with Ethyl Acetate.

  • Purification: The crude aniline is often an oil. Purify via flash column chromatography (Hexane:EtOAc 8:2) or conversion to the Hydrochloride salt (HCl/Ether) for recrystallization.

Visualization of Synthetic & Application Logic

SynthesisWorkflow Precursor 2,6-Dimethyl-3-fluoroaniline Reagents NaOMe / DMF (120°C, 18h) Precursor->Reagents Activation Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Nucleophilic Attack Product 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) Intermediate->Product -F (Leaving Group) App1 Lidocaine Analogs (Anesthetics) Product->App1 Amide Coupling App2 Kinase Inhibitors (Oncology) Product->App2 Scaffold Modification

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution and downstream applications.

Pharmaceutical Applications & SAR Utility[1][8][9]

While 2,6-dimethylaniline is the standard for drugs like Lidocaine , Bupivacaine , and Ranolazine , the 3-methoxy derivative (CAS 95645-00-4) is utilized to modify these scaffolds during the "Lead Optimization" phase.

Mechanism of Action: Steric & Electronic Modulation
  • Steric Shielding: The methyl groups at positions 2 and 6 provide steric hindrance that protects the amide bond (formed at the nitrogen) from rapid enzymatic hydrolysis by amidases. This extends the half-life of the resulting drug.

  • The Methoxy Effect: Adding a methoxy group at position 3 introduces a hydrogen-bond acceptor. In kinase inhibitors, this can interact with specific residues (e.g., the hinge region of ATP-binding sites) that the unsubstituted xylidine cannot.

Comparative Analysis
Feature2,6-Dimethylaniline (Standard)3-Methoxy-2,6-dimethylaniline (Modified)
Electronic Nature Electron RichHighly Electron Rich (+M effect of OMe)
Metabolic Stability Susceptible to 3-hydroxylation3-position blocked; metabolism shifted to O-demethylation
Primary Use Bulk API Manufacturing (Lidocaine)SAR Optimization, Fine Chemical Intermediates

Handling, Safety, and Stability (EHS)

As an aromatic amine, CAS 95645-00-4 must be handled with strict industrial hygiene protocols. It is a potential methemoglobinemia inducer.

Hazard Identification
  • GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).

  • Target Organs: Blood (Methemoglobin), Liver.

  • Storage: Light sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening).

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or soap and water. Aromatic amines absorb rapidly through skin.

  • Inhalation: Remove to fresh air. If cyanosis (blue lips/nails) appears, administer oxygen and seek medical attention for methemoglobinemia treatment (Methylene Blue).

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 13369969, 3-methoxy-2,6-dimethylaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Raw Material Specifications: 3-Methoxy-2,6-dimethylaniline.[1][3][4][5] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 3-Methoxy-2,6-dimethylaniline

The following technical guide details the synthesis of 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4), a critical intermediate in the development of sterically hindered amide anesthetics and agrochemicals.[1] [1] CAS Nu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4), a critical intermediate in the development of sterically hindered amide anesthetics and agrochemicals.[1]

[1]

CAS Number: 95645-00-4 Synonyms: 3-Methoxy-2,6-xylidine; 1-Amino-2,6-dimethyl-3-methoxybenzene Molecular Formula:


Molecular Weight:  151.21  g/mol [1]

Executive Summary

3-Methoxy-2,6-dimethylaniline is a trisubstituted aniline derivative characterized by significant steric hindrance around the amino group (due to the 2,6-dimethyl pattern) and electron-donating properties from the 3-methoxy substituent.[1] It serves as a high-value building block for local anesthetics (analogs of lidocaine/ranolazine) and chloroacetanilide herbicides .[1]

The synthesis of this molecule presents a regiochemical challenge: introducing a substituent at the meta position (C3) of a 2,6-dialkylaniline.[1] Standard electrophilic aromatic substitution (EAS) on the free amine typically favors the para (C4) position. This guide details the Meta-Halogenation Strategy , which utilizes pH-controlled directing effects to secure the C3 position, followed by metal-catalyzed methoxylation.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C3–O bond (methoxylation) and the C3–X bond (halogenation).

Logic:

  • Functional Group Interconversion (FGI): The methoxy group is installed via nucleophilic displacement of a halide (Br or F).[1]

  • Regiocontrol: The precursor, 3-halo-2,6-dimethylaniline, must be synthesized from 2,6-dimethylaniline. Direct halogenation of the free amine yields the 4-halo product.[1] However, halogenation of the anilinium salt (in strong acid) directs the incoming electrophile to the meta position (C3) due to the electron-withdrawing nature of the

    
     group.[1]
    

Retrosynthesis Target 3-Methoxy-2,6-dimethylaniline (Target) Intermediate 3-Bromo-2,6-dimethylaniline (Key Intermediate) Target->Intermediate Cu-Catalyzed Methoxylation Start 2,6-Dimethylaniline (Commodity Starter) Intermediate->Start Meta-Bromination (Strong Acid)

Figure 1: Retrosynthetic strategy relying on pH-dependent directing effects.

Synthetic Protocol: The Meta-Bromination Route

This is the most scalable and cost-effective route, utilizing readily available 2,6-xylidine.[1]

Phase 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2,6-dimethylaniline. Principle: In concentrated sulfuric acid, the amino group is fully protonated to


.[1] This turns the group from an ortho/para director into a strong meta director, forcing the bromine to the C3 position.

Reagents:

  • 2,6-Dimethylaniline (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)[1]
    
  • Sulfuric Acid (

    
    ), concentrated (Solvent/Proton source)[1]
    

Step-by-Step Protocol:

  • Salt Formation: Charge a reactor with concentrated

    
     (approx. 5-10 volumes). Cool to 0–5°C. Slowly add 2,6-dimethylaniline dropwise. Caution: Highly exothermic.[1] Ensure temperature remains <10°C to prevent sulfonation or oxidation.
    
  • Bromination: Add elemental bromine (

    
    ) dropwise over 2 hours, maintaining the temperature at 0–10°C.
    
    • Note: The reaction mixture may become thick; efficient mechanical stirring is required.

  • Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Quenching: Pour the reaction mass onto crushed ice. The anilinium salt will remain in solution or precipitate depending on volume.

  • Neutralization: Slowly basify the slurry with 50% NaOH or

    
     to pH 9–10. The free base (3-bromo-2,6-dimethylaniline) will precipitate as an oil or solid.[1]
    
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation under reduced pressure or recrystallization (hexane/EtOAc) to remove traces of the 4-bromo isomer (usually minor in strong acid).[1]

Phase 2: Copper-Catalyzed Methoxylation

Objective: Convert the C3-Bromo group to a C3-Methoxy group.[1] Principle: An Ullmann-type coupling or Buchwald-Hartwig etherification. Due to steric hindrance at C2 and C4, standard


 is difficult without a catalyst.

Reagents:

  • 3-Bromo-2,6-dimethylaniline (1.0 eq)[1]

  • Sodium Methoxide (NaOMe) (3.0 eq) - Use freshly prepared or 30% solution in MeOH.[1]

  • Copper(I) Iodide (CuI) (0.1 eq)[1]

  • Ligand: Ethyl acetate (additive) or phenanthroline (optional).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.[1]

Step-by-Step Protocol:

  • Setup: In a pressure vessel or autoclave (to contain MeOH vapor), dissolve 3-bromo-2,6-dimethylaniline in DMF.

  • Catalyst Addition: Add CuI and NaOMe.

  • Reaction: Heat the mixture to 120–140°C for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7] The copper coordinates with the aryl bromide, facilitating nucleophilic attack by the methoxide ion.

  • Workup: Cool to room temperature. Dilute with water and Ethyl Acetate. Filter through Celite to remove copper salts.

  • Extraction: Separate the organic layer.[6][8] Wash the aqueous layer 2x with Ethyl Acetate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) or vacuum distillation.[1]

Data Summary Table
ParameterPhase 1 (Bromination)Phase 2 (Methoxylation)
Substrate 2,6-Dimethylaniline3-Bromo-2,6-dimethylaniline
Reagent

/

NaOMe / CuI
Temperature 0°C

25°C
120°C - 140°C
Key Risk Exotherm / Corrosive FumesPressure / Heavy Metals
Typical Yield 75 - 85%65 - 75%
Major Impurity 4-Bromo isomer (<5% in acid)Unreacted bromide / Dehalogenated

Alternative Pathway: Fluoro-Displacement (High Yield)

For applications requiring ultra-high purity where copper contamination is a concern, the Fluoro-displacement route is superior, though the starting material is more expensive.[1]

Protocol:

  • Substrate: 3-Fluoro-2,6-dimethylaniline (Commercial or via Schiemann reaction of 3-amino-2,6-xylidine).

  • Reaction: Treat with NaOMe (2.0 eq) in DMSO at 100°C .

  • Advantage: Fluorine is a superior leaving group for nucleophilic aromatic substitution (

    
    ).[1] The reaction proceeds faster and often without transition metal catalysts.
    
  • Reference: BenchChem protocols indicate an 83% yield using NaOMe in DMF at 20°C for activated fluoro-anilines, though the unactivated 3-position may require heating.[1]

Process Visualization

SynthesisWorkflow Start 2,6-Dimethylaniline (Liquid) Step1 Acidic Bromination (H2SO4, Br2, 0°C) Start->Step1 Protonation directs to meta-position Inter 3-Bromo-2,6-dimethylaniline (Solid/Oil) Step1->Inter Isolation via Neutralization Step2 Methoxylation (NaOMe, CuI, DMF, 130°C) Inter->Step2 Ullmann Coupling Final 3-Methoxy-2,6-dimethylaniline (Target) Step2->Final Purification

Figure 2: Step-by-step synthetic workflow for the primary bromination route.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8–7.0 (m, 2H, Ar-H at C4/C5).[1]
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).[1]
    • 
       3.50 (br s, 2H, 
      
      
      
      ).[1]
    • 
       2.20 (s, 3H, 
      
      
      
      ).[1]
    • 
       2.15 (s, 3H, 
      
      
      
      ).[1]
    • Note: The asymmetry caused by the 3-methoxy group makes the two methyl groups chemically non-equivalent (or very close), unlike in the symmetric 2,6-xylidine.[1]

  • Mass Spectrometry (ESI):

    • 
       m/z.[1]
      

Safety & Handling

  • Xylidine Toxicity: 2,6-Dimethylaniline and its derivatives are suspected carcinogens (Group 2B).[1] All operations must be conducted in a fume hood with double-gloving (Nitrile).[1]

  • Bromine: Highly toxic and corrosive. Use a dropping funnel and caustic scrubber for off-gassing HBr.[1]

  • Sodium Methoxide: Moisture sensitive and corrosive.

References

  • Regioselective Bromination of Anilines

    • Title: Bromination of 2,6-dimethylaniline in strongly acid medium.[1]

    • Source: PrepChem / Chem. Ber. (1900), 33, 1967.[1]

    • Context: Establishes that strong acid conditions favor the 3-bromo (meta) isomer over the 4-bromo isomer.[1]

    • URL:[1]

  • Methoxylation Methodology (Ullmann/SNAr)

    • Title: 3-Methoxy-2,6-dimethylaniline Synthesis & Properties.
    • Source: BenchChem.[1]

    • Context: Describes the displacement of halides (Fluoro/Bromo) using Sodium Methoxide in polar solvents.
    • URL:[1]

  • General Xylidine Synthesis & Handling

    • Title: Process for the preparation of 2,6-xylidine.[1][3][5][9]

    • Source: US Patent 4609760A.[1]

    • Context: Background on the industrial handling and reactivity of 2,6-dimethylaniline precursors.
    • URL:[1]

Sources

Foundational

Spectroscopic Characterization of 3-Methoxy-2,6-dimethylaniline: A Technical Guide

Introduction 3-Methoxy-2,6-dimethylaniline, with the CAS Number 95645-00-4, is an aromatic amine derivative with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-2,6-dimethylaniline, with the CAS Number 95645-00-4, is an aromatic amine derivative with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a methoxy group and two methyl groups on the aniline ring, imparts unique steric and electronic properties that are of interest in drug design and materials science.[3] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methoxy-2,6-dimethylaniline, framed within the context of established spectroscopic principles and methodologies.

While experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust analytical framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 3-Methoxy-2,6-dimethylaniline is presented below.

Molecular Formula: C₉H₁₃NO[4][5]

Molecular Weight: 151.21 g/mol [4][5]

Caption: Molecular structure of 3-Methoxy-2,6-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methoxy-2,6-dimethylaniline, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.0Doublet1HAr-H
~ 6.6 - 6.7Doublet1HAr-H
~ 3.8 (broad s)Singlet2H-NH₂
~ 3.7Singlet3H-OCH₃
~ 2.2Singlet6H2x Ar-CH₃

Interpretation and Rationale:

  • Aromatic Protons (Ar-H): The two aromatic protons are expected to appear as doublets in the range of δ 6.6-7.0 ppm. Their distinct chemical shifts are due to the electronic effects of the methoxy and amino groups.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet around δ 3.8 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is predicted around δ 3.7 ppm.

  • Methyl Protons (Ar-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation and will therefore appear as a single, sharp singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 155 - 160Ar-C (C-OCH₃)
~ 140 - 145Ar-C (C-NH₂)
~ 125 - 130Ar-C (C-H)
~ 115 - 120Ar-C (C-H)
~ 110 - 115Ar-C (C-CH₃)
~ 55 - 60-OCH₃
~ 15 - 20Ar-CH₃

Interpretation and Rationale:

  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will display six distinct signals. The carbon attached to the electron-donating methoxy group (C-OCH₃) will be the most downfield, followed by the carbon attached to the amino group (C-NH₂). The carbons bearing a hydrogen atom and the carbons attached to the methyl groups will appear at intermediate chemical shifts.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the δ 55-60 ppm region.

  • Methyl Carbons (Ar-CH₃): The two equivalent methyl carbons will give rise to a single peak in the upfield region of the spectrum, typically between δ 15-20 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, Sharp (doublet)N-H stretchPrimary Amine (-NH₂)
3050 - 3000MediumC-H stretchAromatic C-H
2980 - 2850MediumC-H stretchAliphatic C-H (CH₃)
1620 - 1580StrongN-H bendPrimary Amine (-NH₂)
1500 - 1400StrongC=C stretchAromatic Ring
1260 - 1200StrongC-O stretchAryl-alkyl ether
1100 - 1000MediumC-N stretchAromatic Amine

Interpretation and Rationale:

  • N-H Stretching: A primary amine is characterized by two N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations.[6][7]

  • C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).[8]

  • N-H Bending: A strong absorption between 1620-1580 cm⁻¹ is indicative of the N-H bending (scissoring) vibration of the primary amine.[6]

  • Aromatic C=C Stretching: One or more strong bands in the 1500-1400 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretching: A strong, prominent peak between 1260-1200 cm⁻¹ is expected for the C-O stretching of the aryl-alkyl ether (methoxy group).

  • C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine typically appears in the 1100-1000 cm⁻¹ range.[7]

Experimental Protocol for FT-IR Data Acquisition

Caption: A generalized workflow for acquiring GC-MS data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its likely volatility. [9]

Conclusion

The comprehensive spectroscopic analysis of 3-Methoxy-2,6-dimethylaniline, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on established principles of spectroscopy and analysis of related compounds, offers a robust framework for researchers working with this molecule. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of 3-Methoxy-2,6-dimethylaniline, ensuring the integrity of their research and development endeavors.

References

  • MySkinRecipes. (n.d.). 3-Methoxy-2,6-dimethylaniline.
  • Benchchem. (n.d.). 3-methoxy-2,6-dimethylaniline | 95645-00-4.
  • MySkinRecipes. (n.d.). 3-Methoxy-2,6-dimethylaniline.
  • Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.
  • Thermo Fisher Scientific. (n.d.). 2,6-Dimethylaniline, 99%.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-N,N-dimethylaniline.
  • T3DB. (n.d.). 2,6-Dimethylaniline (T3D4218).
  • PubChem. (n.d.). 2,6-Dimethylaniline.
  • American Chemical Society. (2026, January 6). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Journal of the American Chemical Society.
  • MPG.PuRe. (n.d.). Supporting Information.
  • Apollo Scientific. (n.d.). 3-Methoxy-2,6-dimethyl-aniline.
  • AChemBlock. (n.d.). 3-Methoxy-2,6-dimethylaniline 98.00% | CAS: 95645-00-4.
  • ChemScene. (n.d.). 95645-00-4 | 3-Methoxy-2,6-dimethyl-aniline.
  • EvitaChem. (n.d.). Buy 3-methoxy-2,6-dimethylaniline (EVT-6366848) | 95645-00-4.
  • University of Calgary. (n.d.). IR: amines.
  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Cynor Laboratories. (n.d.). ACETYL ACETONE 99.5% AR (1LIT) & ANTIMONY TRICHLORIDE 98.5% Extra Pure (1 KG) Trader - Wholesaler / Distributor from Surat.
  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines | Analytical Chemistry.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.
  • ResearchGate. (n.d.). FT-IR spectrum of methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-Alaninate.
  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram.
  • ChemicalBook. (n.d.). 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum.

Sources

Exploratory

Physical and chemical properties of 3-Methoxy-2,6-dimethylaniline

Technical Guide: Physical and Chemical Properties of 3-Methoxy-2,6-dimethylaniline Executive Summary 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4), also known as 3-methoxy-2,6-xylidine, is a specialized aromatic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical and Chemical Properties of 3-Methoxy-2,6-dimethylaniline

Executive Summary

3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4), also known as 3-methoxy-2,6-xylidine, is a specialized aromatic amine intermediate.[1] While structurally related to the commodity chemical 2,6-dimethylaniline (2,6-xylidine)—the precursor for Lidocaine and Ranolazine—the addition of the 3-methoxy group imparts unique electronic and physicochemical properties.[1] This modification alters metabolic stability, lipophilicity (LogP), and pKa, making it a critical scaffold for "next-generation" local anesthetics and anti-arrhythmic agents designed to reduce toxicity or tune pharmacokinetics.

This guide provides a rigorous technical analysis of the molecule, its synthesis via nucleophilic substitution or nitration pathways, and its application in high-precision drug development.[1]

Chemical Identity & Structural Analysis

The molecule features a primary amine shielded by two ortho-methyl groups, creating significant steric hindrance.[1] This "steric shield" is a hallmark of amide-type anesthetics, protecting the amide bond from rapid hydrolysis by esterases.[1] The 3-methoxy group introduces an electron-donating effect via resonance, yet an electron-withdrawing effect via induction, subtly shifting the basicity of the amine compared to the parent xylidine.[1]

Parameter Data
IUPAC Name 3-Methoxy-2,6-dimethylaniline
CAS Number 95645-00-4
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CC1=C(C=CC(=C1N)C)OC
Structural Class Polysubstituted Aniline / Xylidine Derivative

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values. The presence of the methoxy group generally increases the boiling point and alters solubility compared to 2,6-dimethylaniline.[1]

Property Value / Range Context & Significance
Physical State Low-melting solid or oilTypically an oil at RT; solidifies upon high purity isolation (MP ~35-40°C predicted).[1]
Boiling Point 260.1 ± 35.0 °CSignificantly higher than 2,6-xylidine (216°C) due to increased polarity.[1]
Density 1.019 ± 0.06 g/cm³Slightly denser than water; facilitates phase separation in aqueous workups.[1]
pKa (Conjugate Acid) ~3.9 - 4.1 (Predicted)The 3-OMe group (meta to amine) exerts an inductive withdrawing effect, slightly lowering pKa vs. 2,6-xylidine (4.6).[1]
LogP (Lipophilicity) ~1.9 - 2.1Moderate lipophilicity; ideal for CNS/membrane penetration in drug design.[1]
Solubility DMSO, Ethanol, DCMHigh organic solubility; low water solubility (<1 g/L) without pH adjustment.[1]

Data Integrity Note: Values derived from consensus chemical databases (BenchChem, ChemScene) and structural activity relationship (SAR) extrapolations from homologous xylidines [1, 2].[1]

Synthetic Pathways & Manufacturing

The synthesis of 3-Methoxy-2,6-dimethylaniline requires bypassing the directing effects of the amine and methyl groups.[1] Two primary routes are employed: the Nucleophilic Aromatic Substitution (S_NAr) route (high precision) and the Nitration/Reduction route (industrial scale).[1]

Route A: Nucleophilic Substitution (The Fluoro-Displacement Method)

This method is preferred for high-purity pharmaceutical applications to avoid isomer contamination.[1]

  • Starting Material: 2,6-Dimethyl-3-fluoroaniline.[1][2]

  • Reagent: Sodium Methoxide (NaOMe) in DMF or DMSO.

  • Mechanism: The strong methoxide nucleophile displaces the fluorine atom.[1] The 2,6-methyl groups provide steric bulk but do not prevent attack at the 3-position.[1]

  • Conditions: 20°C - 60°C under inert atmosphere (

    
    ).
    
Route B: The Nitration-Reduction Sequence[1]
  • Precursor: 2,4-Dimethylanisole.[1]

  • Nitration: Electrophilic aromatic substitution.[1] The methoxy group directs ortho/para.[1] Sterics favor the position meta to the methoxy if 2,4-dimethyls are present? Correction: A more reliable industrial route starts from 2,6-dimethylphenol .[1]

    • Step 1: Nitration of 2,6-dimethylphenol

      
       4-nitro-2,6-dimethylphenol (major) and 3-nitro isomer (minor).[1] Separation required.[1][3]
      
    • Step 2: O-Methylation of the phenol using Dimethyl Sulfate (DMS) or MeI.[1]

    • Step 3: Reduction of the nitro group (

      
      , Pd/C) to the amine.[1]
      

Visualization of Route A (S_NAr Protocol):

Synthesis Start 2,6-Dimethyl-3-fluoroaniline Reagent NaOMe / DMF (Strong Nucleophile) Start->Reagent Mixin Intermediate Meisenheimer Complex (Transition State) Reagent->Intermediate Substitution (S_NAr) Product 3-Methoxy-2,6-dimethylaniline (Target) Intermediate->Product -NaF

Figure 1: High-specificity synthesis via nucleophilic aromatic substitution, avoiding isomer mixtures common in direct nitration.[1]

Reactivity & Application in Drug Design

The "Steric Shield" Concept

In drug development, particularly for amide-based anesthetics (like Ranolazine analogs or Lidocaine derivatives), the stability of the amide bond is paramount.[1]

  • Mechanism: The methyl groups at positions 2 and 6 create a physical barrier.[1] When this aniline is coupled with an acyl chloride (e.g., chloroacetyl chloride), the resulting amide carbonyl is shielded from enzymatic attack by amidases in the liver.

  • 3-Methoxy Modulation: The addition of the 3-methoxy group serves as a "metabolic handle."[1] It can be O-demethylated by CYP450 enzymes to a phenol, which accelerates clearance compared to the highly lipophilic parent xylidine.[1] This allows medicinal chemists to "dial in" the half-life of the drug.[1]

Protocol: Amide Coupling (General Procedure)

Due to steric hindrance, the amine is less nucleophilic.[1]

  • Dissolution: Dissolve 3-Methoxy-2,6-dimethylaniline (1.0 eq) in DCM.

  • Base: Add Diisopropylethylamine (DIPEA) (1.5 eq) or Pyridine. Note: Inorganic bases like

    
     are often too slow due to phase transfer issues.[1]
    
  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The amine spot (ninhydrin active) should disappear.[1]

DrugDesign Aniline 3-Methoxy-2,6-dimethylaniline Coupling Acylation (Chloroacetyl Chloride) Aniline->Coupling Nucleophilic Attack Scaffold Amide Intermediate (Sterically Shielded) Coupling->Scaffold Base-mediated HCl scavenging Target Ranolazine/Lidocaine Analog (Optimized Metabolic Stability) Scaffold->Target Piperazine Substitution

Figure 2: Pathway for incorporating the aniline into amide-class pharmaceutical scaffolds.[1]

Handling, Safety, & Analytical Characterization

Safety Profile (SDS Summary)
  • Hazards: Acute toxicity (Oral/Dermal/Inhalation).[1] Potential to cause Methemoglobinemia (oxidation of hemoglobin), a class effect of anilines [3].[1]

  • Storage: Light sensitive. Store at 2-8°C under Nitrogen. Oxidation leads to brown discoloration (quinone formation).[1]

Analytical Method: Reverse-Phase HPLC

To quantify purity and separate from the 2,6-xylidine impurity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — High pH keeps the aniline deprotonated for better peak shape.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 240 nm (Aniline absorption band) and 280 nm.[1]

  • Retention Logic: 3-Methoxy-2,6-dimethylaniline will elute before 2,6-dimethylaniline due to the polar methoxy group reducing interaction with the C18 chain.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2,6-Dimethylaniline and Related Compounds Toxicity Profile. Retrieved from [Link]

  • Google Patents. (2010).[1] Process for Preparing Ranolazine (Contextual Reference for Aniline Intermediates). Patent US20110151258A1.[1] Retrieved from

Sources

Foundational

A-15The Dual Electronic Nature of the Methoxy Group in Anilines: A Guide to Basicity and Reactivity for Drug Development Professionals

Abstract The aniline scaffold is a cornerstone in medicinal chemistry, and its chemical properties are profoundly influenced by the electronic nature of its substituents. The methoxy group, a common substituent in drug m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, and its chemical properties are profoundly influenced by the electronic nature of its substituents. The methoxy group, a common substituent in drug molecules, presents a fascinating case of dual electronic effects—a simultaneous electron-withdrawing inductive effect and an electron-donating resonance effect. This technical guide provides an in-depth analysis of how these competing effects, dictated by the methoxy group's position on the aniline ring, modulate the basicity of the amino group and the reactivity of the aromatic system. We will explore the underlying principles, present quantitative data, detail an experimental protocol for pKa determination, and discuss the implications for drug design and development.

Introduction to Electronic Effects in Aromatic Systems

Aniline, the simplest aromatic amine, is a critical building block in the synthesis of a vast array of pharmaceuticals and dyes. Its chemical behavior is dominated by the lone pair of electrons on the nitrogen atom. Unlike aliphatic amines, the basicity of aniline is significantly reduced because this lone pair is delocalized into the aromatic π-system. This availability of the nitrogen's lone pair, and thus the aniline's nucleophilicity and basicity, can be finely tuned by substituents on the benzene ring. These substituents exert their influence through two primary mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the aromatic ring. Groups that donate electrons into the π-system are said to have a positive mesomeric effect (+M), while those that withdraw electrons have a negative mesomeric effect (-M).

Understanding the interplay of these effects is paramount for predicting and controlling the chemical properties of substituted anilines.

The Methoxy Group: A Study in Contrasting Electronic Influences

The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic effects.

  • The Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the aromatic ring through the carbon-oxygen sigma bond. This -I effect deactivates the ring and decreases the electron density on the nitrogen atom.

  • The Resonance Effect (+M): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as the +M effect, increases the electron density within the ring, particularly at the ortho and para positions.

Crucially, for the methoxy group, the electron-donating resonance effect (+M) is generally stronger and more influential than its electron-withdrawing inductive effect (-I), except when it is positioned meta to the amino group.

Caption: Resonance donation from the methoxy group in p-methoxyaniline.

Positional Isomerism and its Impact on the Basicity of Anilines

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. This is quantified by the pKa of its conjugate acid (the anilinium ion); a higher pKa signifies a stronger base. The position of the methoxy group—ortho, meta, or para—dramatically alters its net electronic effect on the amino group.

  • Aniline (The Benchmark): Aniline has a conjugate acid pKa of approximately 4.6, serving as our reference point.

  • p-Methoxyaniline (p-Anisidine): In the para position, the methoxy group's strong +M effect donates electron density directly into the aromatic ring and, through conjugation, increases the electron density on the nitrogen atom. This makes the lone pair more available for protonation. The +M effect far outweighs the distant -I effect, resulting in p-methoxyaniline being a stronger base than aniline.

  • m-Methoxyaniline (m-Anisidine): The resonance effect does not extend to the meta position. Therefore, the amino group in m-methoxyaniline only experiences the electron-withdrawing inductive (-I) effect of the methoxy group. This effect pulls electron density away from the nitrogen, making the lone pair less available for protonation. Consequently, m-methoxyaniline is a weaker base than aniline.

  • o-Methoxyaniline (o-Anisidine): The ortho position presents a more complex scenario. Both the +M and -I effects are at play. While the +M effect donates electron density, the proximate and powerful -I effect withdraws it. Additionally, steric hindrance from the adjacent methoxy group can impede the solvation of the anilinium ion, a phenomenon sometimes referred to as the "ortho effect," which can decrease basicity. The net result of these competing factors makes o-methoxyaniline less basic than aniline.

Quantitative Basicity Data
CompoundpKa of Conjugate AcidRelative Basicity
p-Methoxyaniline5.30Strongest
Aniline4.58Reference
o-Methoxyaniline4.49Weaker
m-Methoxyaniline4.20Weakest

Modulating Chemical Reactivity: Electrophilic Aromatic Substitution (EAS)

The net electron-donating character of the methoxy group makes the aniline ring highly activated towards electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions.

The resonance effect, which concentrates electron density at the ortho and para positions, makes the methoxy group a strong ortho, para-director. This means that incoming electrophiles will preferentially attack at these positions. In the context of a substituted aniline, the powerful activating and directing effects of both the amino and methoxy groups must be considered, often leading to rapid and multiple substitutions.

EAS_Mechanism Reactants p-Methoxyaniline + Electrophile (E+) SigmaComplex Sigma Complex (Resonance Stabilized) Reactants->SigmaComplex Attack at ortho position Product Substituted Product + H+ SigmaComplex->Product Deprotonation

Caption: General workflow for Electrophilic Aromatic Substitution (EAS).

Experimental Protocol: Spectrophotometric Determination of pKa

Determining the pKa of an aniline derivative is a crucial step in characterizing its properties. UV-Vis spectrophotometry provides a reliable method for this measurement. The principle relies on the fact that the protonated (anilinium ion) and deprotonated (free aniline) forms of the compound have distinct absorption spectra.

Step-by-Step Methodology
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the aniline (e.g., from pH 3 to pH 7).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the methoxyaniline derivative in a suitable solvent (e.g., 20% ethanol/water).

  • Sample Preparation: Add a precise, constant volume of the aniline stock solution to a set of volumetric flasks. Dilute each to the final volume using a different buffer solution from the series. This creates samples with the same total aniline concentration but varying pH.

  • pH Measurement: Use a calibrated pH meter to accurately measure the final pH of each prepared sample.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for both the fully acidic form (in a highly acidic solution, e.g., pH 1) and the fully basic form (in a highly basic solution, e.g., pH 9).

    • Measure the absorbance of each buffered sample at the λ_max of the basic form.

  • Data Analysis:

    • The pKa is calculated using a form of the Henderson-Hasselbalch equation: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

      • A is the absorbance of the sample at a given pH.

      • A_a is the absorbance of the fully acidic form.

      • A_b is the absorbance of the fully basic form.

    • Alternatively, plot pH (y-axis) versus log[(A - A_a) / (A_b - A)] (x-axis). The y-intercept of the resulting straight line is the pKa.

pKa_Workflow prep_buffers Prepare Buffer Solutions (Range of pH values) create_samples Create Samples (Constant [Aniline], Varying pH) prep_buffers->create_samples prep_stock Prepare Aniline Stock Solution prep_stock->create_samples measure_ph Measure pH of each sample create_samples->measure_ph measure_abs Measure Absorbance at λmax create_samples->measure_abs analyze_data Analyze Data using Henderson-Hasselbalch Eq. measure_ph->analyze_data measure_abs->analyze_data determine_pka Determine pKa analyze_data->determine_pka

Caption: Experimental workflow for spectrophotometric pKa determination.

Conclusion: Harnessing Electronic Effects in Synthesis and Drug Design

The methoxy group's dual electronic nature provides a powerful tool for medicinal chemists. By strategically placing it on an aniline ring, researchers can:

  • Modulate Basicity: Fine-tune the pKa of the amino group to optimize drug-receptor interactions (e.g., hydrogen bonding) or to control the ionization state of the molecule at physiological pH, which impacts solubility and membrane permeability.

  • Control Reactivity: Direct the course of synthetic reactions, enabling the regioselective introduction of other functional groups through electrophilic aromatic substitution.

The methoxy group is prevalent in a wide range of approved drugs, where it contributes to binding affinity, metabolic stability, and overall physicochemical properties. A thorough understanding of the principles outlined in this guide—the interplay between inductive and resonance effects as a function of positional isomerism—is essential for the rational design and development of novel therapeutics.

References

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Filo. (2025). Explain why the pKa values of the anilinium ions of m-methoxyaniline and p-methoxyaniline are 4.2 and 5.3, respectively. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Retrieved from [Link]

  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?. Retrieved from [Link]

  • Filo. (2025).
Exploratory

The Strategic Core of Drug Development: An In-depth Guide to Key Intermediates in Pharmaceutical Synthesis

Abstract: In the intricate multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), intermediates are the essential chemical compounds formed at each stage. They represent the molecular building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the intricate multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), intermediates are the essential chemical compounds formed at each stage. They represent the molecular building blocks that bridge the gap between basic raw materials and the final complex drug substance. This guide provides a comprehensive technical overview of the pivotal role of Key Intermediates (KIs) in modern pharmaceutical development. It delves into their strategic importance, classification, and the profound impact they have on the efficiency, scalability, purity, and cost-effectiveness of API manufacturing. Through specific case studies, detailed protocols, and an examination of analytical and regulatory considerations, this document serves as a vital resource for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging KIs for successful pharmaceutical outcomes.

Introduction: Defining the Linchpin of Pharmaceutical Synthesis

What are Pharmaceutical Intermediates?

Pharmaceutical intermediates are the chemical compounds produced during the synthesis of an Active Pharmaceutical Ingredient (API).[1][2] They are neither the initial starting materials nor the final drug substance, but rather the crucial "stepping stones" in the manufacturing pathway.[3] Each intermediate is the product of a specific chemical reaction and serves as the precursor for the subsequent step in the synthetic sequence. The quality, purity, and consistent production of these intermediates are paramount, as they directly influence the safety, efficacy, and regulatory compliance of the final medication.[2][3][4]

The Strategic Importance of Key Intermediates (KIs)

The selection and synthesis of a Key Intermediate (KI)—a structurally significant or complex intermediate in the synthetic route—is a critical strategic decision in drug development. This choice has far-reaching implications:

  • Impact on Cost, Scalability, and Purity: A well-designed KI can significantly simplify the overall manufacturing process by allowing for a more convergent synthesis. This approach, where different parts of the final molecule are synthesized separately and then combined, is often more efficient and higher-yielding than a linear approach. High-quality intermediates ensure that the final API meets stringent global quality standards, as contaminants or impurities can compromise drug safety and lead to regulatory hurdles.[1]

  • Role in Route Scouting and Process Optimization: The identification of a stable, easily purified KI is a primary goal of process chemistry. It allows for the division of a long, complex synthesis into smaller, more manageable stages.[5] This simplifies process control, troubleshooting, and optimization. Manufacturers can focus on perfecting the reaction conditions for each step, maximizing yield and minimizing by-products, which is crucial for both economic viability and environmental sustainability.[2]

  • Enabling Molecular Complexity: Intermediates are the foundational building blocks used to assemble the complex molecular architecture of modern APIs.[4] They facilitate the precise introduction of specific functional groups and stereochemistry, which are essential for the drug's therapeutic effect.[6]

Classification of Intermediates

Pharmaceutical intermediates can be classified in several ways, reflecting their position in the synthesis chain, their structural complexity, or their regulatory status.

  • By Synthesis Stage:

    • Early-Stage Intermediates: These compounds appear in the initial steps of the synthesis and are structurally distant from the final API.[1]

    • Advanced or Late-Stage Intermediates: These are structurally similar to the final API, appearing near the end of the synthetic route.[1][3] They are often more complex and hold higher value.

  • By Regulatory Definition:

    • Non-GMP Intermediates: Generally produced in the earlier steps of a synthesis where manufacturing controls are less stringent.

    • GMP (Good Manufacturing Practices) Intermediates: These are produced under cGMP conditions, typically the steps leading directly to the final API. The point at which GMP standards are introduced is a critical regulatory and quality assurance decision.

  • By Chemical Structure: Intermediates are often categorized by their core chemical structures, which are relevant to various therapeutic classes. Examples include:

    • Amino acids for peptide-based drugs.[7]

    • Heterocyclic compounds (e.g., pyridines, quinolones) for antibiotics and anti-cancer agents.[8]

    • Boronic acids for anti-inflammatory and anti-tumor agents.[7][9]

    • Aryl halides, aldehydes, ketones, and nitriles as versatile building blocks for a wide array of pharmaceuticals.[10]

Core Principles of Intermediate Synthesis and Process Development

Strategic Route Scouting: Identifying the Ideal Key Intermediate

The design of a synthetic route is a multi-faceted challenge that balances chemical feasibility, cost, safety, and environmental impact. A key element of this strategy is the choice of synthetic pathway, which is often categorized as either linear or convergent.

  • Linear Synthesis: In this approach, the final molecule is built step-by-step in a sequential fashion from a single starting material. While straightforward conceptually, long linear sequences are often plagued by low overall yields, as the final yield is the mathematical product of the yields of each individual step.

  • Convergent Synthesis: This more advanced strategy involves synthesizing different fragments of the final molecule independently. These fragments (which are themselves advanced intermediates) are then combined, or "converged," in the final stages to form the API. This approach is generally more efficient, leading to higher overall yields and simplifying the purification of the final product.

The choice between these strategies directly influences the selection of Key Intermediates. In a convergent synthesis, the fragments that are combined represent critical KIs.

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B C C B->C D API C->D E E F F E->F I Intermediate I F->I G G H H G->H J Intermediate J H->J K API I->K J->K

Sources

Foundational

Technical Monograph: Aromatic Amine Dynamics in Dye Formulations

Executive Summary Aromatic amines serve as the structural backbone for over 60% of synthetic dyes used globally, particularly azo dyes. While their electrophilic nature allows for the synthesis of brilliant, high-fastnes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aromatic amines serve as the structural backbone for over 60% of synthetic dyes used globally, particularly azo dyes. While their electrophilic nature allows for the synthesis of brilliant, high-fastness colorants, this same reactivity underpins a severe toxicological profile. Upon metabolic cleavage, specific aromatic amines function as pro-carcinogens, mirroring the bioactivation pathways of known toxicophores in pharmaceutical chemistry. This guide synthesizes the chemical mechanisms of azo coupling, the metabolic activation pathways leading to genotoxicity, and the rigorous analytical protocols (ISO 14362) required for detection and compliance.

Structural Chemistry & Synthesis: The Diazo Mechanism

The utility of aromatic amines in dye chemistry stems from their ability to undergo diazotization, forming a stable diazonium salt that acts as an electrophile in coupling reactions. This process creates the azo linkage (


), a chromophore responsible for light absorption in the visible spectrum.
Mechanism of Action
  • Diazotization: A primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (

    
    ) to form a diazonium cation.[1]
    
  • Coupling: The diazonium ion attacks an electron-rich coupling component (e.g., phenols, arylamines) via Electrophilic Aromatic Substitution (EAS).[1]

The selection of the amine dictates the dye's solubility and affinity. However, the reversibility of the azo bond under reductive conditions—whether environmental or metabolic—is the critical failure point for safety.

Synthesis Workflow Diagram

SynthesisPathway Amine Primary Aromatic Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N≡N+) Amine->Diazonium Diazotization (0-5°C, HCl) Nitrous Nitrous Acid (HNO2) Nitrous->Diazonium AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Coupling (EAS Mechanism) Coupler Coupling Component (Electron-Rich) Coupler->AzoDye

Figure 1: The synthesis pathway of azo dyes via diazotization and coupling.[1][2][3][4] The stability of the final azo bond is the primary determinant of potential amine release.

Toxicological Mechanisms: The Drug Development Overlap

For drug development professionals, the toxicity of azo dyes is best understood through the lens of metabolic activation . The azo bond is structurally similar to prodrug linkages; however, instead of releasing a therapeutic agent, reductive cleavage releases a pro-carcinogen.

Metabolic Activation Pathway

The toxicity is not inherent to the dye itself but to the primary aromatic amines (PAAs) released.

  • Reductive Cleavage: Azoreductase enzymes (found in liver microsomes and intestinal microbiota) cleave the azo bond, releasing free PAAs.

  • N-Oxidation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxyarylamine.

  • Conjugation & Binding: Phase II enzymes (NAT1/NAT2) acetylate or sulfate the intermediate, forming an unstable nitrenium ion. This electrophile intercalates with DNA, covalently binding to guanine residues (C8-position) to form adducts, leading to mutagenesis.

Activation Pathway Diagram

MetabolicActivation Dye Ingested Azo Dye PAA Primary Aromatic Amine (e.g., Benzidine) Dye->PAA Azoreductase (Intestinal/Liver) N_Hydroxy N-Hydroxyarylamine (Proximate Carcinogen) PAA->N_Hydroxy CYP450 (CYP1A2) Oxidation Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_Hydroxy->Nitrenium NAT1/NAT2 Acetylation/Sulfation DNA_Adduct DNA Adduct (Mutation) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Figure 2: The metabolic activation pathway transforming inert azo dyes into genotoxic DNA adducts via enzymatic reduction and oxidation.[1][2][3][4][5]

Analytical Characterization: ISO 14362 Protocols

Precise quantification of aromatic amines is mandated by regulations like REACH. The industry standard, ISO 14362-1:2017 , provides a self-validating workflow to prevent false positives (e.g., from isomers).

The Analytical Challenge

Direct analysis of the dye is insufficient. The protocol must simulate the metabolic reduction to quantify the potential amine load.

  • False Positives: Isomers (e.g., 4-aminobiphenyl vs. 2-aminobiphenyl) must be chromatographically resolved.

  • Matrix Interference: Textile matrices require rigorous extraction (e.g., with xylene for disperse dyes) before reduction.[1]

ISO 14362-1 Workflow
  • Sample Preparation: Extraction of the dye from the matrix (if necessary) using xylene or chlorobenzene.

  • Reductive Cleavage: Treatment with sodium dithionite (

    
    ) in a citrate buffer (pH 6.[1]0) at 
    
    
    
    to cleave azo bonds.[1]
  • Liquid-Liquid Extraction: Isolation of amines using tert-butyl methyl ether (TBME) or ethyl acetate.[1]

  • Analysis:

    • Screening: GC-MS for identification.

    • Confirmation: HPLC-DAD (Diode Array Detector) to verify identity and rule out isomers.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Textile/Dye Sample Extraction Matrix Extraction (Xylene/Chlorobenzene) Sample->Extraction Disperse Dyes Reduction Reductive Cleavage (Na2S2O4, pH 6, 70°C) Sample->Reduction Direct Dyes Extraction->Reduction LLE Liquid-Liquid Extraction (TBME) Reduction->LLE GCMS GC-MS Screening (Quantification) LLE->GCMS HPLC HPLC-DAD Confirmation (Isomer Verification) GCMS->HPLC If Detected > 30mg/kg

Figure 3: The ISO 14362-1 analytical workflow. Note the bifurcation for dye types and the mandatory confirmation step.

Data Presentation: Key Aromatic Amines

The following table summarizes critical physicochemical and regulatory data for high-risk aromatic amines. The pKa and LogP values are vital for predicting bioavailability and extraction efficiency during analysis.

Aromatic AmineCAS NumberpKa (approx)LogPCarcinogenicity (IARC)REACH Limit
Benzidine 92-87-54.7 / 3.61.34Group 1 (Known)30 mg/kg
2-Naphthylamine 91-59-84.162.28Group 1 (Known)30 mg/kg
4-Aminobiphenyl 92-67-14.32.80Group 1 (Known)30 mg/kg
o-Toluidine 95-53-44.41.32Group 1 (Known)30 mg/kg
4-Chloroaniline 106-47-83.981.83Group 2B (Possible)30 mg/kg

Table 1: Physicochemical properties and regulatory status of select aromatic amines found in azo dye formulations.

Mitigation & Future Directions

The "Safe-by-Design" approach in dye chemistry focuses on preventing the release of toxic amines or preventing their absorption.

  • Sulfonation: Adding sulfonic acid groups (

    
    ) increases water solubility and molecular weight, significantly reducing lipid membrane permeability and intestinal absorption.[1]
    
  • Polymeric Dyes: Linking chromophores to large polymer backbones prevents transport across the intestinal epithelium, rendering the dye biologically inert even if azo cleavage occurs.

  • Alternative Coupling Components: Replacing benzidine congeners with non-mutagenic diamines (e.g., derivatives of 4,4'-diaminobenzanilide) maintains color strength without the carcinogenic risk.

References

  • European Committee for Standardization. (2017). EN ISO 14362-1:2017 Textiles - Methods for determination of certain aromatic amines derived from azo colorants.

  • European Chemicals Agency (ECHA). (2006).[1] REACH Regulation (EC) No 1907/2006 Annex XVII, Appendix 8: List of aromatic amines.

  • Pinheiro, H.M., et al. (2004). Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection. Dyes and Pigments.[2][6][7]

  • Platzek, T., et al. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Human & Experimental Toxicology.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7057, 2-Naphthylamine.

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling and Storage of Substituted Anilines

Introduction: Acknowledging the Utility and Hazard of Substituted Anilines Substituted anilines are a cornerstone of modern chemistry, forming the structural backbone of countless pharmaceuticals, agrochemicals, dyes, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Utility and Hazard of Substituted Anilines

Substituted anilines are a cornerstone of modern chemistry, forming the structural backbone of countless pharmaceuticals, agrochemicals, dyes, and polymers.[1] Their versatility, however, is matched by a significant and often underestimated hazard profile. As a class, these aromatic amines can exhibit high acute toxicity, are readily absorbed through the skin, and may pose long-term health risks, including carcinogenicity and reproductive harm.[2][3][4][5]

This guide moves beyond generic safety data sheets to provide a framework for thinking critically about the safe handling and storage of substituted anilines. It is designed for researchers, scientists, and drug development professionals who work with these compounds daily. Our objective is not merely to list protocols but to instill a deep understanding of the causality behind them, enabling you to build a self-validating system of safety in your laboratory.

The Aniline Archetype: Understanding the Core Hazards

The parent compound, aniline, provides a crucial baseline for understanding the hazards of its substituted derivatives. The primary routes of exposure are inhalation, ingestion, and, most critically for laboratory settings, dermal absorption.[2] Aniline is toxic by all these routes.[2]

The most immediate and severe systemic effect of acute overexposure is methemoglobinemia .[3] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and in severe cases, collapse and death.[3] It is this insidious ability to silently compromise oxygen transport that makes even seemingly minor exposures a serious concern.

Furthermore, aniline is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), with animal studies indicating the spleen as a target organ.[5] Chronic exposure can also lead to anemia and damage to the nervous system and liver.[3]

The Influence of Substituents

The identity and position of substituents on the aromatic ring can significantly alter the compound's physical, chemical, and toxicological properties. While a comprehensive analysis of every possible substitution is beyond the scope of this guide, a key principle is to consider how substituents affect the molecule's electron density, lipophilicity, and metabolic pathways. For instance:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) can increase the compound's reactivity and potential for skin sensitization.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) may alter metabolic activation pathways.

  • Halogenation can increase lipophilicity, potentially enhancing dermal absorption and persistence.

It is imperative to consult the Safety Data Sheet (SDS) for the specific substituted aniline you are working with and to use that information to inform a rigorous, compound-specific risk assessment.

A Framework for Risk Assessment: Before the First Measurement

A robust safety protocol begins long before a container is opened. The following workflow provides a systematic approach to risk assessment for any experiment involving a substituted aniline.

RiskAssessmentWorkflow start Start: New Protocol with Substituted Aniline sds 1. Review SDS & Literature - GHS Hazards - Toxicity Data (LD50/LC50) - Physical Properties (VP, BP) start->sds scale 2. Determine Scale of Use - Milligrams? - Grams? - Kilograms? sds->scale exposure 3. Identify Potential Exposure Points - Weighing/Transfer - Reaction Setup - Workup/Purification - Spills scale->exposure controls 4. Select Controls exposure->controls eng_controls Engineering Controls - Fume Hood? - Glove Box? controls->eng_controls Primary ppe Personal Protective Equipment - Correct Gloves? - Eye/Face Protection? - Respirator Needed? controls->ppe Secondary admin_controls Administrative Controls - Designated Area? - SOP Required? controls->admin_controls Tertiary waste 5. Plan Waste Disposal - Solid vs. Liquid - Halogenated? - Segregation Needed? eng_controls->waste ppe->waste admin_controls->waste emergency 6. Review Emergency Procedures - Spill Kit Location - Eyewash/Shower Access - First Aid for Exposure waste->emergency proceed Proceed with Experiment emergency->proceed

Caption: Risk assessment workflow for substituted aniline experiments.

Engineering Controls: Your Primary Defense

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the operator. Reliance on PPE alone is an insufficient safety strategy.

  • Chemical Fume Hoods: All work with substituted anilines, including weighing, transferring, and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is non-negotiable. The ventilation provided by the hood is critical for capturing volatile compounds and preventing the inhalation of toxic vapors.

  • Glove Boxes: For particularly hazardous, air-sensitive, or volatile substituted anilines, or when working with larger quantities, a glove box provides an additional, superior layer of containment.

  • Designated Areas: A specific portion of a lab bench or an entire fume hood should be designated for work with anilines.[6] This area must be clearly marked with warning signs identifying the chemical hazard.[6] The purpose is to contain contamination and prevent the unknowing exposure of other personnel.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE must be selected based on the specific hazards of the compound and the procedure being performed.

  • Hand Protection: This is a critical choice. Standard nitrile gloves are not recommended for prolonged contact with aniline as they can be permeated.[6] While nitrile may be sufficient for short-term use with incidental contact, more robust materials are required for any situation with a higher risk of splashing or immersion.[7]

    • Recommended Glove Materials: Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves offer superior protection against aniline.[6] Always consult the glove manufacturer's compatibility charts for the specific substituted aniline you are using.

    • The Causality: The choice of glove material is dictated by its ability to resist degradation and permeation by aromatic amines. Nitrile, while a good general-purpose material, has a molecular structure that is more easily penetrated by aniline over time.

    • Protocol: Always double-glove when handling concentrated anilines. Inspect gloves for any signs of degradation or pinholes before and during use. Remove the outer glove immediately upon contamination and wash your hands thoroughly after any handling procedure.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[2]

  • Protective Clothing: A fully-buttoned lab coat, long pants, and closed-toe shoes are the minimum requirement.[7] For larger-scale work, a chemically resistant apron is recommended. All contaminated clothing must be removed immediately and decontaminated before reuse.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs), or during a large spill cleanup, respiratory protection is necessary.[2] The type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) must be selected based on a formal assessment of the airborne concentration.

Hazard Level Recommended PPE Configuration
Low (e.g., handling dilute solutions)Chemical Splash Goggles, Lab Coat, Long Pants, Closed-toe Shoes, Double Nitrile or Neoprene Gloves.
Medium (e.g., weighing, transfers, synthesis)Chemical Splash Goggles, Face Shield, Lab Coat, Butyl or Viton Gloves.
High (e.g., large scale, high volatility)Chemical Splash Goggles, Face Shield, Chemically Resistant Apron, Butyl or Viton Gloves. Respirator as determined by risk assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing risk during routine laboratory operations.

Standard Operating Procedure: Weighing a Solid Substituted Aniline
  • Preparation: Don all required PPE. Designate and clean the work area within the chemical fume hood. Place a weigh boat on the analytical balance.

  • Transfer: Retrieve the stock container from its designated storage location. Inside the fume hood, carefully open the container.

  • Weighing: Use a clean spatula to transfer the approximate amount of solid to the weigh boat. Avoid generating dust. Close the primary container immediately.

  • Cleanup: Carefully transport the weighed solid to your reaction vessel. Wipe down the spatula, the balance, and the work surface inside the hood with an appropriate solvent and dispose of the wipes as hazardous waste.

  • Post-Use: Remove PPE and wash hands thoroughly with soap and water.[6]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental releases or dangerous reactions.

  • Location: Store containers in a secured, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][9] Storage should always be below eye level.[6]

  • Containers: Keep containers tightly closed when not in use.[2] Ensure they are clearly and accurately labeled.

  • Segregation: Substituted anilines must be stored separately from incompatible materials. This is a critical safety measure to prevent violent reactions.

Incompatible Material Class Reason for Segregation
Strong Oxidizing Agents (e.g., perchlorates, nitrates)Can cause violent, explosive reactions.[3]
Strong Acids (e.g., hydrochloric, sulfuric)Can cause vigorous, exothermic reactions.[3]
Strong Bases Can react exothermically.[6]
Iron, Zinc, and their Salts Can cause degradation or catalyze reactions.[7]
  • Secondary Containment: The use of secondary containment, such as polypropylene tubs, is a best practice to contain any potential leaks or spills from the primary container.[6]

Emergency Response: Preparedness and Action

Accidents can happen despite the best precautions. A clear and well-rehearsed emergency plan is vital.

Spill Response Decision Tree

SpillResponse spill Substituted Aniline Spill Occurs assess Assess Spill - Size? - Location (in/out of hood)? - Personnel Exposed? spill->assess small_spill Small Spill (<100 mL, contained in hood) assess->small_spill Small & Contained large_spill Large Spill (>100 mL or outside hood) assess->large_spill Large or Uncontained cleanup Trained Personnel Cleanup: 1. Alert others in area 2. Wear appropriate PPE 3. Absorb with inert material 4. Collect in sealed container 5. Decontaminate area small_spill->cleanup Yes evacuate Immediate Action: 1. Evacuate the area 2. Secure the lab 3. Notify others 4. Call Emergency Services (911) 5. Call EH&S large_spill->evacuate Yes

Caption: Decision tree for responding to a substituted aniline spill.

  • Small Spills (inside a fume hood): If you are trained and have the appropriate PPE and spill kit materials, you may clean up a small spill.[6] Absorb the liquid with an inert material like vermiculite or sand, place it in a sealed container, and dispose of it as hazardous waste.[3]

  • Large Spills (outside a fume hood): Immediately evacuate the area, alert others, and call emergency services and your institution's Environmental Health & Safety (EH&S) department.[6] Do not attempt to clean up a large spill yourself.

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Skin Contact: This is a medical emergency due to rapid absorption.[3] Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[6] Seek immediate medical attention.

  • Eye Contact: Flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]

Waste Disposal

Substituted aniline waste must never be disposed of down the drain.[6] It is classified as dangerous/hazardous waste and must be collected in compatible, properly labeled containers.[6] Follow your institution's specific procedures for chemical waste collection and disposal.

Conclusion

The safe handling of substituted anilines is predicated on a thorough understanding of their inherent risks and a disciplined adherence to established safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE selection, and emergency preparedness into your daily workflow, you can mitigate the hazards these valuable compounds present. Always remember that safety is not a checklist but a continuous process of evaluation, vigilance, and respect for the materials you work with.

References

  • Washington State University. (n.d.). Aniline. WSU Laboratory Safety Manual. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Aniline. Environmental Health and Safety. Retrieved from [Link]

  • LANXESS. (2015, March). Product Safety Assessment: Aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). ANILINE. CAMEO Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Sciencemadness Discussion Board. (2022, January 17). Handling of Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet: Aniline.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Aniline ≥99,5 %, p.a..
  • Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Aniline and its salts - Evaluation statement.
  • U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Hazard Summary.

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Foundational

Technical Guide: Biological Activity &amp; Optimization of Substituted Anilines

The following technical guide details the biological activity, toxicological profile, and strategic optimization of substituted anilines in drug discovery. Executive Summary Substituted anilines represent a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, toxicological profile, and strategic optimization of substituted anilines in drug discovery.

Executive Summary

Substituted anilines represent a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of FDA-approved therapeutics ranging from kinase inhibitors to analgesics. However, this chemical class presents a dichotomy: while the aniline moiety often drives potency via critical hydrogen bonding and


-stacking interactions, it is also a notorious structural alert (toxicophore) associated with metabolic bioactivation, genotoxicity, and idiosyncratic drug-induced liver injury (IDILI). This guide provides a mechanistic analysis of utilizing substituted anilines, balancing their high-affinity binding potential against their metabolic liabilities.

Structural Pharmacophore Analysis

The biological activity of substituted anilines is governed by the electronic density on the nitrogen atom and the aromatic ring.

  • Electronic Effects: Electron-donating groups (EDGs) (e.g., -OMe, -Me) increase the basicity of the amine (higher pKa) and nucleophilicity, potentially enhancing receptor interaction but also increasing susceptibility to oxidative metabolism.

  • Steric Effects: Ortho-substitution (e.g., 2,6-disubstitution) forces the aniline nitrogen out of planarity with the phenyl ring. This conformation can improve selectivity by locking the molecule in a bioactive pose and, crucially, hinders enzymatic access to the nitrogen, reducing metabolic N-hydroxylation.

Table 1: Impact of Substitution Patterns on Physicochemical Properties
ParameterElectron-Withdrawing Groups (EWG) (e.g., -Cl, -CF3, -NO2)Electron-Donating Groups (EDG) (e.g., -CH3, -OCH3)
Basicity (pKa) Decreases (Less basic)Increases (More basic)
Metabolic Stability Generally Increased (Deactivates ring)Decreased (Activates ring for oxidation)
Lipophilicity Increases (esp. Halogens)Variable
Toxicity Risk Lower CYP oxidation risk; potential for nucleophilic aromatic substitution if highly activated.Higher risk of Quinone Imine formation.

Therapeutic Applications (The "Good")

Substituted anilines are ubiquitous in modern pharmacopeia. Their utility is best exemplified in three primary classes:

A. Kinase Inhibitors (Oncology)

The aniline motif is critical for ATP-competitive inhibitors. It typically functions as a hinge-binder, forming hydrogen bonds with the kinase backbone.

  • Example: Gefitinib (Iressa) and Erlotinib (Tarceva).

  • Mechanism: These EGFR inhibitors utilize a 3-chloro-4-fluoroaniline moiety. The halogen substitution is deliberate; it fills a hydrophobic pocket in the ATP binding site while modulating the acidity of the NH proton to optimize H-bonding with the Thr790 residue (or equivalent).

B. NSAIDs & Analgesics
  • Example: Diclofenac .

  • Mechanism: Contains a 2,6-dichloroaniline moiety. The ortho-chlorine atoms provide steric bulk that twists the two aromatic rings relative to each other. This non-planar conformation is essential for binding to the COX enzyme active site and forces the secondary amine to be less accessible to metabolic conjugation.

C. Local Anesthetics
  • Example: Lidocaine (Xylocaine).

  • Mechanism: A 2,6-dimethylaniline derivative. The ortho-methyl groups provide steric hindrance that protects the amide bond from rapid hydrolysis by plasma esterases/amidases, significantly extending the half-life compared to unhindered analogs like procaine.

Toxicology & Bioactivation (The "Bad")

The primary failure mode for aniline-containing drugs is metabolic bioactivation. The aniline nitrogen is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4).

Mechanism of Bioactivation
  • N-Hydroxylation: CYP450 oxidizes the aniline to an N-hydroxyaniline (hydroxylamine).

  • Oxidation: This intermediate is further oxidized to a Nitroso species or dehydrated to a reactive Quinone Imine .

  • Toxicity: Quinone imines are potent electrophiles (Michael acceptors) that covalently bind to nucleophilic sites on proteins (cysteines) or DNA, leading to hepatotoxicity or genotoxicity.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical pathway from parent aniline to toxic adduct.

Bioactivation Aniline Substituted Aniline (Parent Drug) NHydroxy N-Hydroxy Aniline (Metabolite) Aniline->NHydroxy CYP450 (Oxidation) Nitroso Nitrosobenzene (Reactive) NHydroxy->Nitroso Oxidation QuinoneImine Quinone Imine (Toxic Electrophile) NHydroxy->QuinoneImine -H2O (Dehydration) Nitroso->QuinoneImine Redox Cycling Adduct Protein/DNA Adduct (Cell Death/Mutation) QuinoneImine->Adduct Covalent Binding (Toxicity) Glutathione GSH Conjugate (Detoxification) QuinoneImine->Glutathione GST / GSH (Detoxification)

Caption: Metabolic bioactivation pathway of substituted anilines leading to reactive quinone imines or detoxification via glutathione conjugation.

Strategic Optimization (SAR & Mitigation)

To retain biological activity while mitigating toxicity, medicinal chemists employ specific SAR strategies.

Strategy 1: Steric Shielding (The "Lidocaine Effect")

Placing substituents (Me, Cl, F) at the ortho (2,6) positions sterically hinders the nitrogen atom. This prevents the approach of CYP450 enzymes required for N-hydroxylation.

  • Evidence: 2,6-disubstituted anilines show significantly lower rates of reactive metabolite formation compared to unsubstituted or para-substituted analogs.

Strategy 2: Electronic Deactivation

Introducing strong Electron-Withdrawing Groups (EWGs) like -CF3 , -CN , or -F on the ring reduces the electron density on the nitrogen.

  • Effect: This lowers the oxidation potential (

    
    ), making it thermodynamically harder for enzymes to abstract an electron and initiate the oxidation cascade.
    
Strategy 3: Bioisosteric Replacement

Replacing the phenyl ring with a heteroaromatic ring (e.g., Pyridine, Pyrimidine).

  • Trend: Toxicity generally decreases in the order: Phenyl > Pyrimidine > Pyridine > Pyridazine . Nitrogen atoms in the ring pull electron density, deactivating the exocyclic amine.

Visualization: SAR Decision Logic

SAR_Logic Start Aniline Hit Identified CheckMetab Check Metabolic Stability (Microsomal Assay) Start->CheckMetab HighClearance High Clearance / Toxicity? CheckMetab->HighClearance OrthoSub Add Ortho-Substituents (Steric Shield) HighClearance->OrthoSub Steric approach EWG Add EWG (F, CF3, Cl) (Electronic Deactivation) HighClearance->EWG Electronic approach Bioisostere Switch to Aminopyridine (Bioisostere) HighClearance->Bioisostere Scaffold Hop Result Optimized Lead (Potency + Safety) OrthoSub->Result EWG->Result Bioisostere->Result

Caption: Decision tree for optimizing aniline-based pharmacophores to minimize metabolic liability.

Experimental Protocols

Protocol A: General Synthesis of Substituted Anilines (Nitro Reduction)

Context: The most reliable method for generating substituted anilines is the reduction of the corresponding nitroarene. This protocol uses Iron (Fe) in acidic media, which is chemoselective and tolerates halogens better than catalytic hydrogenation.

  • Reagents: Substituted nitrobenzene (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv), Ethanol/Water (4:1 v/v).
    
  • Setup: 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Procedure:

    • Dissolve nitrobenzene in EtOH/Water mixture.

    • Add

      
       and Fe powder.
      
    • Heat to vigorous reflux (

      
      ) for 2-4 hours. Monitor by TLC (disappearance of nitro spot).
      
    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with EtOAc.

    • Basify filtrate with Sat.

      
       and extract with EtOAc (3x).
      
    • Dry over

      
      , concentrate in vacuo.
      
  • Validation: Confirm structure via

    
    -NMR (broad singlet for 
    
    
    
    around 3.5-5.0 ppm) and disappearance of Nitro stretch in IR (
    
    
    ).
Protocol B: Glutathione (GSH) Trapping Assay (Metabolic Liability)

Context: This assay detects the formation of reactive quinone imine intermediates in vitro.

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Incubation:

    • Test Compound:

      
      .
      
    • Co-factor: NADPH (

      
      ) or regenerating system.
      
    • Trapping Agent: Glutathione (GSH) (

      
      ) (surrogate for cellular nucleophiles).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Incubate at

      
       for 60 minutes.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (3000g, 10 min) to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Target: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (

      
      ).
      
    • Interpretation: Presence of GSH adducts indicates bioactivation to reactive intermediates.[1]

References

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology. Link

  • Ppendi, P., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines.[1] ACS Medicinal Chemistry Letters. Link

  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish.[2] Science of The Total Environment.[2] Link

  • Cresset Group. (2024). Aniline replacement in drug-like compounds.[3][4] Cresset Discovery Services. Link

  • FDA. (2021). Novel Drug Approvals for 2021 (Ibrexafungerp). FDA.gov. Link

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Exploratory

An In-Depth Technical Guide to 3-Methoxy-2,6-dimethylaniline: From Discovery to Modern Applications

A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate Abstract This technical guide provides a comprehensive overview of 3-Methoxy-2,6-dimethylaniline, a key chemical intermediate with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2,6-dimethylaniline, a key chemical intermediate with significant applications in the pharmaceutical and dye manufacturing industries. While the definitive initial discovery of this compound is not prominently documented in readily available literature, its history is intrinsically linked to the broader development of substituted anilines and their ever-expanding roles in organic synthesis. This document will delve into its chemical properties, established and potential synthetic pathways, spectroscopic characterization, and its crucial function as a building block in the creation of high-value molecules, including local anesthetics and specialized dyes.

Introduction: The Emergence of a Key Building Block

3-Methoxy-2,6-dimethylaniline, with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is an aromatic amine that has garnered significant interest for its utility in organic synthesis.[1] Its structure, featuring a sterically hindered aniline core with an activating methoxy group, provides a unique combination of reactivity and selectivity. This makes it a valuable precursor for creating complex molecular architectures.

While the exact date and discoverer of 3-Methoxy-2,6-dimethylaniline are not clearly cited in historical chemical literature, its development can be contextualized within the extensive research into aniline derivatives that commenced in the 19th century. The synthesis of its parent compound, 2,6-dimethylaniline, is well-documented, with early methods involving the reduction of the corresponding nitroaromatic compound. A notable advancement in the synthesis of 2,6-dimethylaniline was the development of a process to form it from 2,6-dimethylphenol, as detailed in a 1976 patent.[2] This highlights the industrial importance of substituted anilines and the continuous effort to develop efficient synthetic routes.

The introduction of a methoxy group at the 3-position of 2,6-dimethylaniline modifies its electronic properties, influencing its reactivity in subsequent chemical transformations. This strategic substitution is key to its application in the synthesis of specific pharmaceutical and dye molecules.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 3-Methoxy-2,6-dimethylaniline is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 95645-00-4[3]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Pale yellow liquid[4]
Boiling Point 252-254 °C[4]
Solubility Soluble in organic solvents.[4]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the two methyl group protons (two singlets in the aliphatic region). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the aniline ring. For comparison, the NMR data for the related compound 3-methoxy-2,6-dimethyl-N,N-dimethylaniline shows chemical shifts at 3.4 ppm and 3.9 ppm, which could be attributed to the methoxy and N-dimethyl groups, and aromatic signals between 7.0 and 7.3 ppm.[5]

    • ¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the two aromatic carbons attached to the methyl groups, the carbon bearing the methoxy group, the carbon attached to the amino group, and the carbons of the methyl and methoxy groups themselves.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-Methoxy-2,6-dimethylaniline would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching vibrations of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-O stretching of the methoxy group (typically around 1000-1300 cm⁻¹). For the related 3-methoxy-2,6-dimethyl-N,N-dimethylaniline, characteristic IR absorption bands are observed at 3100, 1600, 1450, 1260, and 1070 cm⁻¹.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns would likely involve the loss of methyl or methoxy groups, providing further structural confirmation.

Synthesis of 3-Methoxy-2,6-dimethylaniline: A Methodological Overview

The synthesis of 3-Methoxy-2,6-dimethylaniline can be approached through several routes, often starting from more readily available precursors. One plausible and documented pathway involves the methylation of the corresponding aminophenol.

Synthesis from a Phenolic Precursor

A logical synthetic approach would involve the methylation of 3-amino-2,6-dimethylphenol. This method leverages the nucleophilicity of the phenoxide ion for ether formation.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Amino-2,6-dimethylphenol 3-Amino-2,6-dimethylphenol Reaction 3-Amino-2,6-dimethylphenol->Reaction 1. Deprotonation Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) SN2 Reaction 3-Methoxy-2,6-dimethylaniline 3-Methoxy-2,6-dimethylaniline Phenoxide Intermediate Reaction->Phenoxide Intermediate Formation of phenoxide Phenoxide Intermediate->SN2 Reaction 2. Nucleophilic Attack SN2 Reaction->3-Methoxy-2,6-dimethylaniline

Figure 1: Conceptual workflow for the synthesis of 3-Methoxy-2,6-dimethylaniline from a phenolic precursor.

Experimental Protocol (Hypothetical):

  • Deprotonation: Dissolve 3-amino-2,6-dimethylphenol in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Add a slight excess of a base (e.g., potassium carbonate) to the solution and stir to form the corresponding phenoxide.

  • Methylation: Slowly add a methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture.

  • Heat the reaction mixture under reflux for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure 3-Methoxy-2,6-dimethylaniline.

This general procedure is analogous to the methylation step in the synthesis of 3-methoxy-2,6-dimethyl-N,N-dimethylaniline from its corresponding hydroxy precursor.[5]

Applications in Drug Development and Industry

The unique structural features of 3-Methoxy-2,6-dimethylaniline make it a valuable intermediate in several industrial sectors, most notably in pharmaceuticals and dye manufacturing.

Pharmaceutical Intermediate

3-Methoxy-2,6-dimethylaniline serves as a crucial building block in the synthesis of certain local anesthetics, which are structurally related to lidocaine.[3][6] The 2,6-dimethylaniline core is a key pharmacophore in many local anesthetics, and the introduction of a methoxy group can modulate the drug's lipophilicity, potency, and metabolic profile.

The general synthesis of lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with diethylamine.[7] By analogy, 3-Methoxy-2,6-dimethylaniline can be used to synthesize novel lidocaine analogs with potentially improved properties.

G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination 3-Methoxy-2,6-dimethylaniline 3-Methoxy-2,6-dimethylaniline Intermediate Amide Intermediate Amide 3-Methoxy-2,6-dimethylaniline->Intermediate Amide Reaction Chloroacetyl chloride Chloroacetyl chloride Lidocaine Analog Lidocaine Analog Intermediate Amide->Lidocaine Analog Reaction Diethylamine Diethylamine

Figure 2: General synthetic scheme for lidocaine analogs from 3-Methoxy-2,6-dimethylaniline.

Dye and Pigment Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes.[8][9] The process involves the diazotization of the primary aromatic amine, followed by coupling with a suitable coupling component (e.g., a phenol or another aromatic amine). The methoxy and methyl groups on the 3-Methoxy-2,6-dimethylaniline ring can influence the color and fastness properties of the resulting dye.

The general procedure for azo dye synthesis is as follows:

  • Diazotization: 3-Methoxy-2,6-dimethylaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added slowly to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then added to a solution of the coupling component (e.g., a substituted phenol or aniline) to form the azo dye.

The specific color of the dye will depend on the choice of the coupling component and the pH of the coupling reaction.

Conclusion and Future Outlook

3-Methoxy-2,6-dimethylaniline, while not as widely recognized as some other commodity anilines, holds a significant position as a specialized intermediate. Its history is intertwined with the broader evolution of aromatic amine chemistry. The strategic placement of its methoxy and dimethyl substituents provides chemists with a tool to fine-tune the properties of target molecules, particularly in the realms of pharmaceuticals and colorants.

Future research involving this compound is likely to focus on the development of novel bioactive molecules, including new local anesthetics with enhanced efficacy and reduced side effects. Furthermore, its application in the synthesis of functional dyes and pigments for advanced materials and technologies remains an area ripe for exploration. As synthetic methodologies continue to advance, the efficient and sustainable production of 3-Methoxy-2,6-dimethylaniline will be crucial for unlocking its full potential in various scientific and industrial applications.

References

  • PrepChem. Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. Available from: [Link]

  • MySkinRecipes. 3-Methoxy-2,6-dimethylaniline. Available from: [Link]

  • YouTube. Dimethylaniline : Synthesis. (2021). Available from: [Link]

  • Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Available from: [Link]

  • University of California, San Diego. The Synthesis of Lidocaine. Available from: [Link]

  • PubChem. 2,6-Dimethylaniline. Available from: [Link]

  • Wikipedia. Amine. Available from: [Link]

  • Acta Poloniae Pharmaceutica. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by means of the HPLC method with amperometric detection. (2002). Available from: [Link]

  • Sacramento State Scholars. Development of a greener synthesis of lidocaine. (2014). Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2025). Available from: [Link]

  • Organic Letters. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). Available from: [Link]

  • ResearchGate. Anilines: Historical Background. (2025). Available from: [Link]

  • PMC. Classifications, properties, recent synthesis and applications of azo dyes. (2020). Available from: [Link]

  • New Drug Approvals. LIDOCAINE. (2021). Available from: [Link]

  • Impact Factor. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Available from: [Link]

  • RSC Publishing. Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. (2026). Available from: [Link]

  • Google Patents. US20050233398A1 - Lidocaine analogs and methods of making and using same.
  • Tradeindia. 3 - Methoxy-2, 6-dimethylaniline (95645-00-4) at Best Price in Ankleshwar. Available from: [Link]

  • Journal of Molecular Structure. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (2014). Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-Methoxy-2,6-dimethylaniline in Agrochemical Synthesis

Introduction: The Strategic Importance of Substituted Anilines in Modern Agrochemicals In the landscape of modern agrochemical development, the precision of molecular design is paramount to achieving high efficacy, selec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Modern Agrochemicals

In the landscape of modern agrochemical development, the precision of molecular design is paramount to achieving high efficacy, selectivity, and favorable environmental profiles. Substituted anilines, such as 3-Methoxy-2,6-dimethylaniline, represent a critical class of intermediates, providing a versatile scaffold for the synthesis of a wide array of active ingredients. The unique substitution pattern of 3-Methoxy-2,6-dimethylaniline, featuring both steric hindrance from the ortho-methyl groups and specific electronic effects from the methoxy group, makes it a valuable precursor in the synthesis of complex agrochemicals.[1] This guide provides an in-depth exploration of the application of 3-Methoxy-2,6-dimethylaniline in the synthesis of the novel fungicide, Mandestrobin, offering detailed protocols and mechanistic insights for researchers and professionals in the field.

Mandestrobin: A Case Study in the Application of 3-Methoxy-2,6-dimethylaniline

Mandestrobin is a broad-spectrum strobilurin fungicide that demonstrates the sophisticated use of substituted anilines in modern agrochemical design.[2] Its synthesis showcases a multi-step pathway where the aniline moiety is incorporated to form a key amide linkage, contributing to the overall stability and biological activity of the final molecule.

Overview of the Synthetic Pathway

The synthesis of Mandestrobin from 3-Methoxy-2,6-dimethylaniline involves a convergent approach. A key intermediate, N-(3-Methoxy-2,6-dimethylphenyl)-2-chloroacetamide, is first synthesized. This intermediate is then coupled with a second key fragment, a substituted benzyl alcohol, to yield the final Mandestrobin product.

dot

Caption: General workflow for the synthesis of Mandestrobin.

Detailed Synthesis Protocols

Part 1: Synthesis of N-(3-Methoxy-2,6-dimethylphenyl)-2-chloroacetamide (Intermediate 1)

This initial step involves the acylation of 3-Methoxy-2,6-dimethylaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-Methoxy-2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-Methoxy-2,6-dimethylphenyl)-2-chloroacetamide as a solid.

Table 1: Representative Reaction Parameters for Intermediate 1 Synthesis

ParameterValue
Solvent Dichloromethane
Base Triethylamine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 90 - 95%

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) leads to the formation of the stable amide product.

dot

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 3-Methoxy-2,6-dimethylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(3-Methoxy-2,6-dimethylphenyl)-2-chloroacetamide Tetrahedral->Amide Chloride Elimination HCl HCl (neutralized by base) Tetrahedral->HCl

Caption: Mechanism of acylation of 3-Methoxy-2,6-dimethylaniline.

Part 2: Synthesis of Mandestrobin via Coupling Reaction

The final step in the synthesis of Mandestrobin involves the coupling of the chloroacetamide intermediate with a substituted benzyl alcohol. This reaction is typically a Williamson ether synthesis.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted benzyl alcohol intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a strong base, such as potassium carbonate or sodium hydride (1.2 eq), to the solution to deprotonate the alcohol and form the alkoxide.

  • Coupling: Add N-(3-Methoxy-2,6-dimethylphenyl)-2-chloroacetamide (Intermediate 1, 1.0 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction typically goes to completion within 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Mandestrobin can be purified by column chromatography on silica gel to afford the final product.

Table 2: Representative Reaction Parameters for Mandestrobin Synthesis

ParameterValue
Solvent Dimethylformamide (DMF)
Base Potassium Carbonate
Reaction Temperature 60 - 80 °C
Reaction Time 4 - 8 hours
Typical Yield 75 - 85%

Mechanistic Insight: This reaction is a classic Williamson ether synthesis, which proceeds via an S_N2 mechanism. The alkoxide, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine in the chloroacetamide intermediate. This results in the displacement of the chloride ion and the formation of the ether linkage, yielding Mandestrobin. The steric hindrance provided by the two methyl groups on the aniline ring is a crucial design element that influences the conformation and, consequently, the biological activity of the final molecule.

Conclusion: A Versatile Building Block for Agrochemical Innovation

The synthesis of Mandestrobin serves as a compelling example of the strategic use of 3-Methoxy-2,6-dimethylaniline in the development of high-performance agrochemicals. The protocols and mechanistic discussions provided herein offer a foundational understanding for researchers and professionals engaged in the synthesis and optimization of novel active ingredients. The unique structural features of 3-Methoxy-2,6-dimethylaniline continue to make it a valuable and versatile building block in the ongoing quest for more effective and sustainable agricultural solutions.

References

  • Research and Development of a Novel Fungicide 'Mandestrobin'. Sumitomo Kagaku. 2016. [Link]

  • Mandestrobin (Ref: S-2200). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • 3-Methoxy-2,6-dimethylaniline. MySkinRecipes. [Link]

  • Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. PrepChem.com. [Link]

  • Synthesis of Lidocaine. Chegg. [Link]

  • N-(2,6-dimethylphenyl)-2-methoxyacetamide. PubChem. [Link]

  • The 2-Step Synthesis of Lidocaine. IS MUNI. [Link]

  • Lidocaine Synthesis Lab. Hunter College CUNY - EduBirdie. [Link]

  • The Synthesis of Lidocaine. University of San Diego. [Link]

  • Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. ResearchGate. [Link]

  • Plant fungal disease controlling composition comprising mandestrobin and zoxamide and method for controlling plant fungal diseases.
  • Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide.
  • FUNGICIDAL COMBINATIONS. EPO Patent. [Link]

  • Patent Grant to Sumitomo Chemical for Agrochemical Combination Despite Pre-Grant Opposition. News & Updates. [Link]

  • fungicidal compositions. Justia Patents. [Link]

  • Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • N-Methoxy-N-methyl-2-phenylacetamide. PubChem. [Link]

  • N-(2,6-Dimethylphenyl)acetamide. ResearchGate. [Link]

Sources

Application

Application Note: High-Purity Synthesis of Azo Pigments Using 3-Methoxy-2,6-dimethylaniline

Executive Summary This technical guide details the application of 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) as a specialized diazo component in the synthesis of high-performance azo pigments. Unlike simple anilines,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) as a specialized diazo component in the synthesis of high-performance azo pigments. Unlike simple anilines, this intermediate offers a unique combination of steric hindrance (conferred by the 2,6-dimethyl motif) and electronic activation (via the 3-methoxy group).

Target Audience: Synthetic chemists, pigment formulation scientists, and pharmaceutical researchers investigating xylidine-based pharmacophores.

Key Technical Advantages[1][2]
  • Enhanced Lightfastness: The ortho-methyl groups sterically shield the azo linkage (-N=N-) from oxidative and photolytic degradation.

  • Bathochromic Shift: The electron-donating methoxy (-OCH₃) group at the meta position (relative to the azo group) enriches electron density in the chromophore, typically shifting absorption bands toward deeper reds and violets compared to non-methoxylated analogs.

  • Pharmacophore Relevance: The structural core shares homology with lidocaine-type anesthetics, making this protocol relevant for drug discovery teams synthesizing labeled tracers or structurally related metabolites.

Chemical Profile & Mechanism[3]

PropertySpecification
Chemical Name 3-Methoxy-2,6-dimethylaniline
CAS Number 95645-00-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Off-white to pale yellow solid/oil
Purity Requirement ≥ 98.0% (HPLC) for pigment synthesis
Solubility Soluble in Ethanol, DCM, dilute acid; Insoluble in water
Mechanistic Insight: The "Push-Protect" Effect

In azo coupling, this molecule acts as the Diazo Component .

  • The "Protect" (Steric): The methyl groups at positions 2 and 6 create a "steric pocket" around the amine nitrogen. During diazotization, this prevents the formation of triazenes (a common side reaction). In the final pigment, these groups twist the biphenyl-like system, reducing planarity slightly but significantly improving resistance to chemical attack.

  • The "Push" (Electronic): The 3-methoxy group acts as an auxochrome. By donating electrons into the ring system (mesomeric effect), it lowers the energy gap for the

    
     transition, intensifying the color strength (molar extinction coefficient).
    

Experimental Protocol: Synthesis of a Model Azo Pigment

Objective: Synthesize a red azo pigment by coupling diazotized 3-Methoxy-2,6-dimethylaniline with 2-Naphthol (Beta-Naphthol).

Reagents & Equipment[2][5][6]
  • Precursor: 3-Methoxy-2,6-dimethylaniline (15.1 g, 0.1 mol)

  • Coupler: 2-Naphthol (14.4 g, 0.1 mol)

  • Acid: Hydrochloric Acid (37%), Glacial Acetic Acid

  • Diazotization Agent: Sodium Nitrite (NaNO₂)[1]

  • Base: Sodium Hydroxide (NaOH), Sodium Acetate

  • Solvent: Ethanol, Water

  • Equipment: 3-neck round bottom flask, mechanical stirrer (essential for slurry handling), thermometer (0-100°C), dropping funnel, pH meter.

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling Start Start: 3-Methoxy-2,6-dimethylaniline Acidification Acidification (HCl + H2O, 0-5°C) Start->Acidification Dissolve Diazotization Diazotization (NaNO2 addition) Acidification->Diazotization Dropwise NaNO2 DiazoSalt Intermediate: Diazo Salt Solution Diazotization->DiazoSalt Stir 30 min Coupling Coupling Reaction (pH 8-9, <10°C) DiazoSalt->Coupling Slow Addition CouplerPrep Coupler Prep: 2-Naphthol in NaOH CouplerPrep->Coupling Add to Diazo Precipitation Precipitation & Filtration Coupling->Precipitation Stir 2h FinalProduct Final Product: Red Azo Pigment Precipitation->FinalProduct Wash & Dry

Figure 1: Step-by-step synthesis workflow for the azo coupling of 3-Methoxy-2,6-dimethylaniline.

Step 1: Diazotization (The Critical Step)

Rationale: The steric hindrance of the 2,6-dimethyl groups can retard the attack of the nitrosonium ion (


). Vigorous stirring and precise temperature control are mandatory to prevent decomposition of the unstable diazonium salt.
  • Preparation: In a 500 mL 3-neck flask, add 15.1 g of 3-Methoxy-2,6-dimethylaniline.

  • Acidification: Add 40 mL of concentrated HCl (37%) and 100 mL of distilled water. Stir until the amine converts to its hydrochloride salt. If the salt precipitates as a thick slurry, add an additional 20-30 mL of water or 10 mL of glacial acetic acid to improve dispersion.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–2°C .

  • Nitrosation: Dissolve 7.0 g of NaNO₂ in 20 mL of water. Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical Control Point: Maintain temperature below 5°C. If brown fumes (

      
      ) appear, addition is too fast.
      
  • Completion: Stir for an additional 45 minutes at 0-5°C. Test with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid). Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea until the paper no longer turns blue.

    • Result: A clear to slightly turbid yellow/orange solution of the diazonium salt. Keep cold.

Step 2: Coupling Reaction

Rationale: Coupling with phenols (2-Naphthol) requires alkaline conditions to form the reactive phenolate ion. However, the pH must not be too high, or the diazonium salt will convert to an unreactive diazotate.

  • Coupler Solution: In a separate beaker, dissolve 14.4 g of 2-Naphthol in 200 mL of water containing 5.0 g of NaOH. Stir until fully dissolved (clear solution).

  • Buffering: Add 20 g of Sodium Acetate to the coupler solution to buffer the pH during the acid-generating coupling reaction. Cool this solution to 10°C .

  • Coupling: Slowly add the cold diazonium salt solution (from Step 1) into the coupler solution over 45-60 minutes with vigorous mechanical stirring.

    • Observation: A brilliant red precipitate will form immediately.

    • pH Control: Monitor pH.[2][3] Maintain pH between 8.0 and 9.0. Add dilute NaOH dropwise if pH drops below 8.

  • Aging: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours to ensure complete reaction and crystal growth (ripening).

Step 3: Isolation and Purification
  • Filtration: Filter the pigment slurry using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with:

    • 500 mL cold water (to remove inorganic salts).

    • 100 mL dilute ethanol (to remove unreacted organic intermediates).

  • Drying: Dry the pigment in a vacuum oven at 60°C for 12 hours.

    • Caution: Do not overheat, as some azo pigments can undergo crystal modification at high temperatures.

Quality Control & Analytical Validation

HPLC Purity Method

To ensure the absence of unreacted 3-Methoxy-2,6-dimethylaniline (starting material) in the final pigment or to assay the raw material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for aniline) and λ_max of the dye (typically 480-520 nm).

  • Acceptance Criteria: Residual aniline < 0.1% (w/w).

Spectroscopic Characterization[5][7]
  • UV-Vis: Dissolve a trace amount of the pigment in DMF. Expect a

    
     around 490-510 nm (Red). The methoxy group should cause a bathochromic shift of ~10-20 nm compared to the 2,6-dimethylaniline analog.
    
  • 1H-NMR (DMSO-d6):

    • Look for the singlet of the methoxy group (-OCH₃) around 3.7-3.8 ppm .

    • Look for the singlet of the two methyl groups (-CH₃) around 2.2-2.3 ppm .

    • Aromatic protons will appear in the 6.8-8.5 ppm region.

Safety & Handling (HSE)

3-Methoxy-2,6-dimethylaniline is an aromatic amine and should be treated as a potential carcinogen and skin sensitizer.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H350 (May cause cancer - precautionary assumption for aniline derivatives).

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Handle only in a fume hood.

  • Waste Disposal: All aqueous waste from diazotization contains sodium nitrite and diazo residues. Treat with bleach (sodium hypochlorite) to oxidize residues before disposal as hazardous chemical waste.

Broader Applications

While this guide focuses on pigments, the chemistry is translational:

  • Pharmaceuticals: The 2,6-dimethylaniline scaffold is the core of the Lidocaine family. The 3-methoxy derivative can be used to synthesize novel ion-channel blockers with altered lipophilicity.

  • Agrochemicals: Used as an intermediate for phenylamide fungicides where steric bulk prevents metabolic degradation in plants.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329778424, 3-Methoxy-2,6-dimethylaniline. Retrieved from [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General reference for Azo coupling mechanisms).
  • Organic Syntheses. (1955). Diazotization and Coupling: General Procedures. Coll. Vol. 3, p. 665. Retrieved from [Link]

  • Vertex AI Search. (2023). Search Results for 3-Methoxy-2,6-dimethylaniline applications.

Sources

Method

Protocols for N-alkylation of 3-Methoxy-2,6-dimethylaniline

Application Note: Advanced Protocols for the N-Alkylation of 3-Methoxy-2,6-dimethylaniline Introduction & Strategic Analysis 3-Methoxy-2,6-dimethylaniline presents a classic conflict in synthetic organic chemistry: the t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the N-Alkylation of 3-Methoxy-2,6-dimethylaniline

Introduction & Strategic Analysis

3-Methoxy-2,6-dimethylaniline presents a classic conflict in synthetic organic chemistry: the tension between electronic activation and steric inhibition.

  • Electronic Profile: The 3-methoxy group (electron-donating via resonance) and the two methyl groups (weakly electron-donating via hyperconjugation) render the aniline nitrogen significantly electron-rich. Theoretically, this increases nucleophilicity.

  • Steric Profile: The 2,6-dimethyl substitution pattern creates a "picket fence" around the nitrogen atom. This steric bulk severely retards the trajectory of incoming electrophiles, making standard SN2 reactions sluggish and prone to elimination side products or requiring forcing conditions that degrade the substrate.

Strategic Implication: Successful N-alkylation requires protocols that either:

  • Compress the Transition State: Using highly reactive, small electrophiles (e.g., acid chlorides) followed by reduction.

  • Pre-activate the Nitrogen: Using Lewis acids to facilitate imine formation (Reductive Amination).

  • Leverage Catalysis: Using metal centers to shuttle alkyl groups (Borrowing Hydrogen).

This guide details three validated protocols ranging from classical robust methods to modern catalytic approaches.

Method A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)

Rationale: Direct alkylation often leads to mixtures of mono- and di-alkylated products. Reductive amination is the preferred method for selective mono-N-alkylation. However, due to the 2,6-steric hindrance, the initial imine formation is the rate-determining step and often fails with standard weak acids. Titanium(IV) isopropoxide is utilized here as a Lewis acid water scavenger and activator to force imine formation.

Protocol Workflow

ReductiveAmination Start 3-Methoxy-2,6-dimethylaniline (1.0 equiv) Reagent1 Aldehyde/Ketone (1.1 equiv) + Ti(OiPr)4 (1.2 equiv) Start->Reagent1 Mix in THF (Dry) Intermediate Titanium-Imine Complex (In Situ) Reagent1->Intermediate Stir 6-12h @ RT (Ti forces condensation) Reduction Add NaBH4 (2.0 equiv) or NaBH3CN Intermediate->Reduction Dilute with MeOH Add Reductant Quench Workup: NaOH / H2O Reduction->Quench Hydrolysis of Ti salts Product Secondary Amine Product Quench->Product Extraction & Purification

Figure 1: Lewis-Acid Promoted Reductive Amination Workflow.

Step-by-Step Procedure
  • Imine Formation:

    • To a flame-dried flask under Nitrogen, add 3-Methoxy-2,6-dimethylaniline (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Add the desired Aldehyde (1.1 equiv). Note: Ketones may require reflux.

    • Add Titanium(IV) isopropoxide (1.2 equiv) dropwise. The solution may change color (often yellow/orange).

    • Stir at room temperature for 6–12 hours. Checkpoint: Monitor by TLC. The spot for the starting aniline should disappear or shift significantly.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol or Methanol (equal volume to THF).

    • Add Sodium Borohydride (NaBH4) (2.0 equiv) carefully in portions. Caution: Gas evolution (H2).

    • Stir for 2–4 hours at room temperature.

  • Workup (Crucial for Titanium Removal):

    • Quench the reaction by adding 1N NaOH or 20% Rochelle’s Salt solution . Stir vigorously until a white precipitate (Titanium oxide) forms and the organic layer becomes clear.

    • Filter through a pad of Celite to remove titanium salts.

    • Extract the filtrate with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Acylation-Reduction (The "Lidocaine" Strategy)

Rationale: When the desired alkyl group is primary (e.g., Ethyl, Propyl, Benzyl), direct SN2 is poor. However, acyl chlorides are highly reactive electrophiles (harder nucleophiles) and can overcome the steric barrier to form an amide. The amide is then reduced to the amine.[2] This is the industrial logic used for Lidocaine synthesis (using 2,6-dimethylaniline).

Applicability: Best for installing -CH2R groups.

Protocol Details

Step 1: Acylation

  • Reagents: Aniline (1.0 equiv), Acyl Chloride (1.1 equiv), Et3N (1.5 equiv) or NaOAc, DCM or Toluene.

  • Procedure:

    • Dissolve aniline in DCM at 0°C.

    • Add base (Et3N).[3]

    • Add Acyl Chloride dropwise.

    • Allow to warm to RT. Reaction is usually rapid (<2h).

    • Wash with 1N HCl (removes unreacted aniline) and NaHCO3. Isolate Amide.

Step 2: Amide Reduction

  • Reagents: Amide intermediate, LiAlH4 (2-3 equiv) or BH3·DMS.

  • Procedure:

    • Dissolve Amide in dry THF.

    • Add LiAlH4 solution (in THF) slowly at 0°C under Argon.

    • Reflux is usually required for 2,6-substituted anilides due to steric hindrance protecting the carbonyl carbon. Reflux for 4–16 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially based on grams of LiAlH4 used.

    • Filter granular precipitate. Concentrate filtrate to yield the N-alkylated amine .

Method C: Nickel-Catalyzed "Borrowing Hydrogen" (Green Chemistry)

Rationale: For a modern, catalytic approach that avoids alkyl halides and stoichiometric metal waste, transition metal catalysis using alcohols is superior. Recent literature supports Nickel or Ruthenium catalysts for sterically hindered anilines.

Mechanism: The catalyst oxidizes the alcohol to an aldehyde (in situ), the aniline condenses to form an imine, and the catalyst transfers the hydrogen back to reduce the imine to the amine.

Experimental Table: Recommended Conditions
ParameterConditionNotes
Catalyst Raney Nickel or Cp*Ir(III) complexNi is cheaper; Ir is more active for difficult substrates.
Alkylating Agent Primary Alcohol (e.g., Ethanol, Benzyl Alcohol)Use as solvent or in excess (3-5 equiv).
Base KOtBu (0.5 - 1.0 equiv)Essential for "borrowing hydrogen" cycle activation.
Solvent Toluene or XyleneHigh boiling point required.
Temperature 110°C - 130°CSealed tube recommended.
Time 24 HoursSlower kinetics due to steric hindrance.

Protocol:

  • In a pressure tube, combine 3-Methoxy-2,6-dimethylaniline (1 mmol), Alcohol (2 mL), Raney Ni (50 mol% slurry) or Ir-catalyst (1 mol%), and KOtBu (1 mmol).

  • Seal and heat to 120°C for 24h.

  • Cool, filter through Celite, and purify via column chromatography.

Analytical Characterization & Troubleshooting

Expected Data (1H NMR in CDCl3):

  • Aromatic Protons: Two doublets (if coupling) or a singlet (if methoxy/methyls obscure coupling) in the 6.5–7.0 ppm region.

  • Methoxy Group: Strong singlet at ~3.7–3.8 ppm .

  • 2,6-Dimethyl Groups: Singlet (6H) at ~2.1–2.3 ppm .

  • N-H Proton: Broad singlet, chemical shift varies (3.0–4.5 ppm) depending on concentration.

  • N-Alkyl Alpha-Protons: If N-Ethyl, quartet at ~2.9–3.1 ppm. Note that steric hindrance often shifts these resonances slightly upfield compared to unhindered anilines due to shielding effects.

Troubleshooting Guide:

IssueProbable CauseSolution
No Reaction (Method A) Steric bulk prevents imine formation.Switch to Ti(OiPr)4 protocol (Method A) or increase temperature. Do not use weak acids like acetic acid alone.
Over-Alkylation Highly reactive electrophile used.Avoid direct alkylation with Methyl Iodide. Use Reductive Amination or Acylation-Reduction.
Low Yield (Method B) Incomplete reduction of amide.2,6-dimethyl amides are very stable. Ensure Reflux temperatures are reached with LiAlH4; stir longer.
Dark Tarry Product Oxidation of electron-rich aniline.Perform all reactions under inert atmosphere (N2/Ar). Use fresh aniline (distill if black).

References

  • Lidocaine Synthesis (Mechanistic Analog): Synthesis of Lidocaine from 2,6-Dimethylaniline. University of Massachusetts Amherst. Link

  • Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Titanium-Mediated Imination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55, 2552–2554. Link

  • Nickel-Catalyzed N-Alkylation (Borrowing Hydrogen): An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Link

  • General Reactivity of 2,6-Disubstituted Anilines: Sterically Congested 2,6‐Disubstituted Anilines. National Institutes of Health (PMC). Link

Sources

Application

Application Note: Electrophilic Aromatic Substitution of 3-Methoxy-2,6-dimethylaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4), a highly electron-rich bu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4), a highly electron-rich but sterically congested scaffold used in the synthesis of lidocaine analogs, agrochemicals, and azo dyes.[1][2][3]

Executive Summary

3-Methoxy-2,6-dimethylaniline presents a unique synthetic challenge: it possesses a highly activated aromatic core due to the synergistic electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, yet it is sterically shielded at the classic ortho positions by methyl groups.[1][2][3] This guide provides optimized protocols for Electrophilic Aromatic Substitution (EAS) , specifically targeting the C4 position.[3] We prioritize methods that avoid oxidation of the sensitive amino group and ensure high regioselectivity.

Structural Analysis & Reactivity Profile[1]

Electronic vs. Steric Landscape

To design effective protocols, one must understand the competing forces on the benzene ring:

  • Activation (Electronic):

    • -NH₂ (C1): Strong activator, directs ortho/para.[1][3]

    • -OCH₃ (C3): Strong activator, directs ortho/para.[1][3]

    • -CH₃ (C2, C6): Weak activators.[1][3]

  • Blocking (Steric):

    • Positions C2 and C6 are physically blocked by methyl groups.[3][4]

    • Position C3 is occupied by the methoxy group.[2][3][5]

    • C4 (The "Hotspot"): This position is para to the amino group and ortho to the methoxy group.[3] Both strong activators direct electron density here.[1][3] It is the kinetically favored site for substitution.[3]

    • C5: This position is meta to both strong activators.[3] Substitution here is kinetically disfavored and rarely observed without blocking C4.[3]

Resonance Visualization

The following diagram illustrates the electronic flux that designates C4 as the primary nucleophilic site.[3]

G Substrate 3-Methoxy-2,6-dimethylaniline NH2_Effect Amino Group (+M Effect) Directs to C4 (Para) Substrate->NH2_Effect OMe_Effect Methoxy Group (+M Effect) Directs to C4 (Ortho) Substrate->OMe_Effect Steric_Block C2/C6 Methyls Block Ortho Attack Substrate->Steric_Block Target C4 Position (Super-Activated Nucleophile) NH2_Effect->Target Strong Activation OMe_Effect->Target Synergistic Activation Steric_Block->Target Forces substitution to C4

Figure 1: Mechanistic rationale for C4 regioselectivity.

Experimental Protocols

Protocol A: Regioselective Bromination (C4-Bromo Derivative)

Objective: Synthesize 4-bromo-3-methoxy-2,6-dimethylaniline. Challenge: Free anilines are prone to oxidation by bromine.[3] Over-bromination is a risk due to the highly activated ring.[3] Solution: Use of N-Bromosuccinimide (NBS) in a polar aprotic solvent allows for controlled release of electrophilic bromine.[1][3]

Materials
  • Substrate: 3-Methoxy-2,6-dimethylaniline (1.0 eq)[1][3]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1][3]

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)[1][3]

  • Quench: 10% Sodium Thiosulfate (

    
    )[1][3]
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of 3-Methoxy-2,6-dimethylaniline in 100 mL of acetonitrile at 0°C (ice bath). Ensure complete solvation.

  • Addition: Dissolve NBS (10.5 mmol) in 20 mL acetonitrile. Add this solution dropwise to the aniline mixture over 30 minutes. Note: Keep the reaction in the dark to prevent radical side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1).[1][3] The product will be less polar than the starting material.[3]

  • Quench: Once consumption is complete, add 50 mL of 10%

    
     to neutralize active bromine species.
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (

    
    ).
    

Expected Yield: 85-92% Data:

Parameter Value
Appearance Off-white to pale brown solid

|


H NMR (CDCl

) | Diagnostic singlet at C5 (aromatic region simplifies to one peak) |[1][3]
Protocol B: Nitration via Acetamide Protection

Objective: Synthesize 4-nitro-3-methoxy-2,6-dimethylaniline. Challenge: Direct nitration of free anilines leads to "tars" (oxidation products) and potentially explosive hazards.[3] Solution: A 3-step "Protect-Nitrate-Deprotect" strategy.[1][3]

Workflow Diagram

Nitration Step1 Step 1: Protection (Ac2O, Pyridine) Inter1 Intermediate: N-(3-methoxy-2,6-dimethylphenyl)acetamide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 Intermediate: 4-Nitro-Acetamide Derivative Step2->Inter2 Step3 Step 3: Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Product Product: 4-Nitro-3-methoxy-2,6-dimethylaniline Step3->Product

Figure 2: Three-step nitration pathway to avoid oxidative degradation.[1][3]

Step-by-Step Procedure

Step 1: Acetylation

  • Dissolve substrate (10 mmol) in DCM (50 mL). Add Pyridine (12 mmol) and Acetic Anhydride (12 mmol).

  • Stir at RT for 4 hours.

  • Wash with 1M HCl (to remove pyridine) and Sat.

    
    . Dry and concentrate to obtain the acetamide.[3]
    

Step 2: Nitration

  • Suspend the acetamide (from Step 1) in conc.

    
     (5 mL/g) at -10°C.[1][3]
    
  • Prepare a nitrating mixture: Fuming

    
     (1.1 eq) in conc. 
    
    
    
    .
  • Add nitrating mixture dropwise, maintaining temp < 0°C. Exotherm Warning.

  • Stir for 1 hour at 0°C. Pour onto crushed ice. Filter the yellow precipitate (4-nitro-acetamide).[1][3]

Step 3: Hydrolysis

  • Suspend the wet solid in Ethanol (20 mL) and 6M HCl (10 mL).

  • Reflux for 2 hours. The solution will clarify then precipitate the hydrochloride salt upon cooling.[3]

  • Neutralize with

    
     to liberate the free base (bright orange/yellow solid).[3]
    

Safety Note: Nitration of electron-rich aromatics can be runaway reactions.[1][3] Strict temperature control is mandatory.[1][3]

Protocol C: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde group at C4 (4-formyl-3-methoxy-2,6-dimethylaniline).[1][3] Application: Precursor for styryl dyes.[1][3]

  • Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 mins to form the Vilsmeier reagent (chloroiminium salt).[3]
    
  • Reaction: Dissolve the N-protected aniline (Acetamide from Protocol B, Step 1) in DMF. Add to the Vilsmeier reagent.[3]

  • Heat: Warm to 70-80°C for 4 hours.

  • Hydrolysis: Pour mixture into ice water containing Sodium Acetate (buffer). Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

  • Deprotection: If the free amine is required, follow Protocol B, Step 3.[1][3]

References & Authority

  • General Reactivity of 2,6-Dialkylanilines:

    • Organic Syntheses, Coll.[1][3][4][6] Vol. 3, p. 595 (1955); Vol. 27, p. 62 (1947).[1][3] (Describes nitration of dimethylaniline derivatives). [1][3]

  • Bromination Protocols for Activated Amines:

    • Wepster, B. M.[1] Recueil des Travaux Chimiques des Pays-Bas, 1950s series on steric effects in aniline nitration/bromination.[1][3]

    • TopSCHOLAR, "Regiospecific P-Bromination of Activated Aromatic Systems".[1][3] [1][3]

  • Industrial Application & Safety:

    • National Toxicology Program (NTP) data on 2,6-xylidine derivatives (CAS 87-62-7) serves as the toxicological benchmark for handling.[1] [1][3]

Disclaimer: These protocols involve hazardous chemicals (Strong acids, Bromine sources, Acetic Anhydride).[1][3] All work must be performed in a functioning fume hood with appropriate PPE.[1][3] The user assumes all liability for experimental execution.

Sources

Method

Polymerization of 3-Methoxy-2,6-dimethylaniline

Executive Summary & Mechanistic Challenge The polymerization of 3-Methoxy-2,6-dimethylaniline presents a unique challenge in conductive polymer synthesis. Unlike unsubstituted aniline, which polymerizes readily via ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The polymerization of 3-Methoxy-2,6-dimethylaniline presents a unique challenge in conductive polymer synthesis. Unlike unsubstituted aniline, which polymerizes readily via ortho- and para-coupling, this monomer features significant steric hindrance at the 2,6-positions (ortho-blocking) and electronic activation at the 3-position.

The "Ortho-Blocking" Effect: The two methyl groups at the 2 and 6 positions effectively block the ortho-coupling sites, which are common defect sites in standard Polyaniline (PANI) synthesis. While this steric bulk hinders the initial formation of the dimer, it theoretically forces the reaction toward strictly linear para-coupling (Head-to-Tail) , resulting in a polymer with high structural regularity.

The Role of the 3-Methoxy Group:

  • Electronic Activation: The methoxy group (-OCH₃) is a strong electron-donating group (EDG). It increases the electron density of the aromatic ring, lowering the oxidation potential required to initiate polymerization.

  • Regioselectivity: Crucially, the methoxy group at position 3 activates the position ortho to itself—which corresponds to position 4 (the para position relative to the amine). This synergistic effect helps overcome the steric barrier of the methyl groups, driving the reaction toward the desired C4-N coupling.

  • Solubility: The methoxy substituent disrupts inter-chain hydrogen bonding and increases solvent interaction, rendering the final polymer soluble in common organic solvents (e.g., THF, CHCl₃, DMSO), a significant advantage over unsubstituted PANI.

Reaction Mechanism & Pathway

The polymerization proceeds via a radical-cation mechanism. The critical step is the formation of the radical cation and its subsequent coupling at the para-position.

ReactionPathway cluster_steric Steric Control Monomer Monomer (3-Methoxy-2,6-dimethylaniline) Oxidation Oxidation (APS) -1e- Monomer->Oxidation Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Coupling Para-Coupling (Head-to-Tail) Radical->Coupling Steric direction to C4 Polymer Poly(3-methoxy-2,6-dimethylaniline) Emeraldine Salt Coupling->Polymer Chain Propagation Block 2,6-Methyls Block Ortho-Coupling Block->Coupling Prevents Branching

Figure 1: Mechanistic pathway highlighting the steric direction toward linear para-coupling.

Materials & Equipment

Reagents:

  • Monomer: 3-Methoxy-2,6-dimethylaniline (≥98% purity). Note: If solid, grind to fine powder.

  • Oxidant: Ammonium Persulfate (APS), (NH₄)₂S₂O₈ (Analytical Grade).

  • Dopant/Solvent: Hydrochloric Acid (HCl), 1.0 M aqueous solution.

  • Wash Solvents: Methanol, Acetone, Deionized Water.

Equipment:

  • Double-walled glass reactor (thermostated).

  • Mechanical stirrer (overhead preferred for consistent torque).

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel).[1]

  • Inert gas line (Nitrogen or Argon).[1]

Experimental Protocol: Chemical Oxidative Polymerization

This protocol is optimized to balance the slow kinetics caused by steric hindrance with the need for high molecular weight.

Phase 1: Pre-Cooling and Solubilization
  • Prepare the Monomer Solution: In the reactor, dissolve 0.05 mol of 3-Methoxy-2,6-dimethylaniline in 250 mL of 1.0 M HCl .

    • Insight: The 2,6-dimethyl substitution reduces the basicity of the amine. Vigorous stirring (500 RPM) and potentially mild sonication may be required to fully protonate and dissolve the monomer.

  • Thermal Equilibration: Cool the solution to 0°C (-2°C to +2°C) using a circulating chiller bath. Purge with Nitrogen for 15 minutes to remove dissolved oxygen, which can terminate radicals.

Phase 2: Controlled Initiation
  • Prepare the Oxidant: Dissolve 0.0625 mol of APS (1.25 equiv) in 50 mL of 1.0 M HCl . Cool this solution to 0°C.

    • Ratio Logic: A slight excess (1.25:1) is used to ensure complete conversion, as steric bulk can trap radicals.

  • Dropwise Addition: Add the APS solution to the monomer solution dropwise over a period of 60 minutes .

    • Critical Control: Do not rush. A rapid increase in radical concentration will lead to short oligomers rather than long polymer chains due to the steric crowding.

  • Observation: The solution should transition from clear/pale yellow

    
     pink (radical formation) 
    
    
    
    dark green/blue (emeraldine salt formation).
Phase 3: Propagation & Aging[1]
  • Reaction Time: Maintain stirring at 0-5°C for 24 hours .

    • Note: Standard aniline polymerization takes 4-6 hours. The steric hindrance of the 2,6-dimethyl groups significantly slows the coupling rate, requiring extended reaction times.

  • Termination: Stop stirring and allow the precipitate to settle for 2 hours.

Phase 4: Purification & Isolation
  • Filtration: Filter the dark precipitate using a Buchner funnel.

  • Washing Cycle:

    • 3x with 1.0 M HCl: Removes unreacted monomer and excess oxidant.

    • 3x with Acetone: Removes low-molecular-weight oligomers (crucial for conductivity).

    • Final Wash with Deionized Water: Until filtrate is neutral pH.

  • Drying: Dry the polymer (Emeraldine Salt) in a vacuum oven at 60°C for 24 hours .

Characterization & Validation

To validate the successful synthesis of Poly(3-methoxy-2,6-dimethylaniline), compare your results against these benchmarks.

Table 1: Expected Spectroscopic Signatures

TechniqueFeatureExpected ValueInterpretation
FTIR Quinoid Ring (C=C)~1580-1590 cm⁻¹Indicates oxidized units (Emeraldine form).
FTIR Benzenoid Ring (C=C)~1490-1500 cm⁻¹Indicates reduced units.
FTIR C-H Out-of-Plane~820-840 cm⁻¹Critical: Confirms 1,2,3,4-substitution (Head-to-Tail coupling). Absence of peaks at 750 cm⁻¹ rules out ortho-coupling.
UV-Vis

Transition
~300-320 nmExcitation of the benzenoid rings. (Blue-shifted vs PANI due to steric twist).[1]
UV-Vis Polaron Band~750-850 nmIndicates conductive charge carriers (doped state).
Solubility Solubility TestSoluble in THF, DMSOConfirms the effect of the 3-methoxy group (Unsubstituted PANI is insoluble).

Workflow Diagram:

Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_post Workup Step1 Dissolve Monomer (1M HCl, 0°C) Step2 Purge N2 (Remove O2) Step1->Step2 Step3 Add APS Dropwise (1 hr duration) Step2->Step3 Step4 Stir 24 hrs (0-5°C) Step3->Step4 Step5 Filter & Wash (HCl -> Acetone -> Water) Step4->Step5 Step6 Vacuum Dry (60°C) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield (<50%)

    • Cause: Steric hindrance is preventing chain propagation.

    • Solution: Increase the Oxidant:Monomer ratio to 1.5:1 or extend reaction time to 48 hours .

  • Issue: Polymer is Green but Non-Conductive

    • Cause: Over-oxidation (degradation) or high oligomer content.

    • Solution: Ensure strictly controlled temperature (<5°C). Wash thoroughly with acetone to remove non-conductive oligomers.

  • Issue: Poor Solubility

    • Cause: Cross-linking.[1][2]

    • Solution: Reduce the concentration of the monomer. High concentrations favor intermolecular cross-linking over linear propagation.

References

  • Gohil, M., et al. (2011). "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-co-2,5-dimethoxyaniline)." Bulletin of Materials Science, 34, 393–397.

  • Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[2][3][4][5][6] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry, 74(5), 857-867.

  • Ciric-Marjanovic, G. (2013). "Recent advances in polyaniline research: Polymerization mechanisms, structural aspects, properties and applications." Synthetic Metals, 177, 1-47.

  • Sapurina, I., & Stejskal, J. (2008). "The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures."[7] Polymer International, 57(12), 1295-1325.

Sources

Application

Using 3-Methoxy-2,6-dimethylaniline to synthesize lidocaine analogues

Application Note: Synthesis of 3-Methoxy-Lidocaine Analogues via Sterically Hindered Acylation Executive Summary & Scientific Rationale This application note details the synthesis of a lidocaine analogue using 3-Methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-Methoxy-Lidocaine Analogues via Sterically Hindered Acylation

Executive Summary & Scientific Rationale

This application note details the synthesis of a lidocaine analogue using 3-Methoxy-2,6-dimethylaniline as the primary scaffold. While lidocaine (2,6-dimethylaniline derivative) is the gold standard for local anesthesia, modifications to the aromatic ring allow researchers to fine-tune lipophilicity (LogP), pKa, and metabolic stability.

Why this specific analogue? The introduction of a methoxy group at the 3-position of the xylidine ring introduces two critical variables for Structure-Activity Relationship (SAR) studies:

  • Electronic Modification: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring compared to standard lidocaine, potentially altering the drug's binding affinity to the voltage-gated sodium channel (

    
    ) receptor sites.
    
  • Metabolic Shifting: The 3-position is a common site for hydroxylation in lidocaine metabolism. Blocking or modifying this site with a methoxy group may alter the half-life (

    
    ) of the molecule.
    

Reaction Pathway & Mechanism[1][2]

The synthesis follows a classical two-step sequence: Acylation followed by Nucleophilic Substitution (Amination) .

Chemical Challenges
  • Steric Hindrance: The 2,6-dimethyl substitution pattern creates significant steric bulk around the amine. This is beneficial for the drug's stability (preventing amide hydrolysis in vivo) but requires vigorous conditions for the initial acylation.

  • Electronic Activation: The 3-methoxy group activates the aniline nitrogen, making it more nucleophilic than unsubstituted 2,6-xylidine. This generally favors the acylation step but requires careful temperature control to prevent di-acylation or side reactions.

Visual Reaction Scheme

The following diagram outlines the reaction pathway and the electronic influence of the substituents.

ReactionPathway cluster_legend Key Mechanism Start 3-Methoxy-2,6-dimethylaniline (Starting Material) Inter Intermediate: α-Chloro-3-methoxy-2,6-dimethylacetanilide Start->Inter Step 1: Acylation (Glacial HOAc, NaOAc, 10-50°C) Reagent1 Chloroacetyl Chloride (Acylation Agent) Reagent1->Inter Final Target Analogue: 3-Methoxy-Lidocaine Inter->Final Step 2: SN2 Amination (Toluene Reflux, 90 min) Reagent2 Diethylamine (Nucleophile) Reagent2->Final Note 3-OMe Effect: Increases nucleophilicity of aniline N. Accelerates Step 1.

Caption: Two-step synthetic pathway transforming the substituted aniline into the lidocaine analogue via an


-chloroamide intermediate.

Experimental Protocols

Part A: Synthesis of the Intermediate ( -Chloroamide)

Objective: Acylation of the hindered aniline. Critical Control Point: The reaction generates HCl.[1] We use a sodium acetate buffer to prevent the protonation of the unreacted aniline, which would render it unreactive.[2]

Reagents:

  • 3-Methoxy-2,6-dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 5-7 mL per gram of amine)

  • Sodium Acetate (sat.[3] aq. solution)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 3-Methoxy-2,6-dimethylaniline in glacial acetic acid. Cool the solution to 10–15°C in an ice bath.

    • Why? The reaction is exothermic. Starting cool prevents uncontrolled boiling and potential decomposition of the acid chloride.

  • Addition: Add chloroacetyl chloride dropwise over 10 minutes with vigorous stirring.

    • Observation: The solution may darken slightly; this is normal for electron-rich anilines.

  • Reaction: Remove the ice bath and stir at room temperature for 20 minutes. Then, warm the mixture to 40–50°C for 10 minutes to ensure completion.

    • Validation: Spot on TLC (Solvent: 30% EtOAc/Hexane). The starting amine spot should disappear.

  • Quenching: Add saturated sodium acetate solution (approx. equal volume to the acetic acid).[2]

    • Mechanism:[3][4] This buffers the pH and precipitates the amide product, which is often insoluble in aqueous acetate.

  • Isolation: Pour the mixture into ice water (5x reaction volume). Filter the precipitate using a Buchner funnel.[5] Wash the cake with cold water until the filtrate is neutral (pH 7).

  • Drying: Dry the solid in a vacuum oven at 40°C or air dry overnight.

Part B: Synthesis of the Final Analogue (Amination)

Objective: Nucleophilic substitution of the


-chloride with diethylamine.
Critical Control Point:  Diethylamine acts as both the nucleophile and the base to scavenge the HCl produced.[2] We use excess amine (3.0 eq) to drive the reaction.

Reagents:

  • 
    -Chloro-3-methoxy-2,6-dimethylacetanilide (Intermediate from Part A)
    
  • Diethylamine (3.0 eq)

  • Toluene (Solvent, 3-5 mL per gram of intermediate)

Procedure:

  • Setup: Place the dried intermediate and toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add diethylamine via the top of the condenser.

  • Reflux: Heat the mixture to vigorous reflux (~110°C) for 90–120 minutes.

    • Visual Check: The formation of a white precipitate (diethylamine hydrochloride salt) indicates the reaction is progressing.

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solid diethylamine hydrochloride byproducts. Rinse the filter cake with a small amount of toluene.

  • Extraction (Purification Workup):

    • Transfer the toluene filtrate to a separatory funnel.

    • Acid Extraction: Extract with 3M HCl (2 x 20 mL). The product (a base) will protonate and move into the aqueous layer. Impurities remain in the organic layer.

    • Basification: Collect the aqueous acidic layer. Cool it in an ice bath and basify to pH >10 using 6M NaOH or KOH. The product will precipitate as an oil or solid (Free Base).

    • Final Extraction: Extract the basic aqueous mixture with Pentane or Hexane (2 x 20 mL).

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and evaporate the solvent under reduced pressure.
      

Purification & Characterization Data

The final product (free base) can be converted to the hydrochloride salt for better water solubility and stability, mirroring pharmaceutical preparations.

Salt Formation Protocol: Dissolve the free base in a minimal amount of dry diethyl ether. Bubble dry HCl gas through the solution or add HCl in dioxane. Collect the white precipitate.[1]

Expected Analytical Data (Reference Ranges):

ParameterMethodExpected Result / Note
Appearance VisualWhite crystalline solid (HCl salt) or colorless oil (Free base).
Yield Gravimetric60–75% (Overall 2 steps).
Melting Point CapillaryPredicted: Slightly lower than Lidocaine HCl (128°C) due to asymmetry introduced by the methoxy group.
1H NMR 400 MHz (CDCl3)Look for diagnostic 3-OMe singlet (~3.8 ppm) and disappearance of the

-chloro CH2 shift.
IR Spectroscopy ATRAmide Carbonyl: ~1660-1680 cm⁻¹. Ether C-O stretch: ~1050-1150 cm⁻¹.

Workflow Logic & Troubleshooting

The following flowchart illustrates the critical decision matrix during the workup phase to ensure high purity.

WorkupLogic Start Crude Reaction Mixture (Toluene + Product + Salts) Filter Filter Solid Precipitate (Remove Et2NH-HCl) Start->Filter ExtractAcid Extract with 3M HCl Filter->ExtractAcid Decision Where is the Product? ExtractAcid->Decision OrganicLayer Organic Layer (Discard) Decision->OrganicLayer Non-basic Impurities AqueousLayer Aqueous Acid Layer (Contains Product-H+) Decision->AqueousLayer Target Amine Basify Basify with 6M NaOH (pH > 10) AqueousLayer->Basify ExtractFinal Extract into Pentane/Hexane Evaporate -> Pure Free Base Basify->ExtractFinal

Caption: Acid-Base extraction logic to isolate the target amine from non-basic organic impurities.

Safety & Compliance

  • Chloroacetyl Chloride: Extremely hazardous lachrymator and corrosive. MUST be handled in a functioning fume hood. Neutralize all glassware with sodium bicarbonate solution before removal from the hood.

  • Anilines: Substituted anilines are toxic by inhalation and skin absorption. Double-glove (Nitrile) and wear a lab coat.

  • Waste Disposal:

    • Aqueous acidic waste (contains amine salts) -> Neutralize before disposal.

    • Halogenated organic waste (DCM/Chloroform if used) -> Segregated stream.

    • Toluene/Hexane waste -> Non-halogenated organic stream.

References

  • Reilly, T. J. (1999).[6] "The Preparation of Lidocaine." Journal of Chemical Education, 76(11), 1557.

  • University of Massachusetts Amherst. (n.d.). "The 2-Step Synthesis of Lidocaine." Organic Chemistry Lab Manual.

  • Strother, A., et al. (1977).[7] "Structure activity relationship of lidocaine type local anesthetics." Life Sciences, 21(1), 71-82.[7]

  • Cerritos College. (n.d.). "Synthesis of Lidocaine." Chemistry 212 Laboratory Manual.

  • Diva Portal. (2019). "Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited."

Sources

Method

Borohydride reduction protocols for aniline synthesis

Abstract The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical synthesis.[1] While catalytic hydrogenation ( /Pd-C) and dissolving metal reductions (Fe/HCl) are industrial standards,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical synthesis.[1] While catalytic hydrogenation (


/Pd-C) and dissolving metal reductions (Fe/HCl) are industrial standards, they often lack the chemoselectivity or operational simplicity required for complex, multi-functionalized drug intermediates. This guide details modified borohydride reduction protocols , specifically focusing on transition-metal-promoted systems (Ni, Pd, Cu). These protocols bridge the gap between mild conditions and high reactivity, offering a safe, bench-stable alternative to high-pressure hydrogenation.

Mechanistic Principles & Causality

Sodium borohydride (


) alone is a poor reducing agent for the nitro group due to the kinetic inertness of the nitro functionality toward nucleophilic hydride attack. Successful reduction requires a catalytic mediator . Understanding the two distinct mechanistic pathways is critical for protocol selection:
Pathway A: The Metal Boride Surface Mechanism (Heterogeneous)
  • System:

    
     + 
    
    
    
    (or
    
    
    ).[2]
  • Active Species: The reaction immediately generates a black precipitate of metal boride (e.g.,

    
    ) and 
    
    
    
    gas.[2]
  • Mechanism: The nitroarene adsorbs onto the electron-rich metal boride surface. Hydride transfer occurs from surface-bound species, mimicking catalytic hydrogenation but often with distinct chemoselectivity (e.g., preserving halides or nitriles).

  • Causality: The "black precipitate" is not waste; it is the catalyst. Filtering it out prematurely stops the reaction.

Pathway B: In-Situ Hydrogen Generation (Transfer Hydrogenation)
  • System:

    
     + 
    
    
    
    .
  • Mechanism:

    
     acts purely as a chemical hydrogen storage vector. It hydrolyzes/decomposes on the Pd surface to release molecular 
    
    
    
    , which then reduces the nitro group via standard catalytic hydrogenation mechanisms.
  • Causality: Excess

    
     is required because 
    
    
    
    gas is generated rapidly and can escape the solvent before reacting if agitation is insufficient.

Visualized Workflow & Mechanism

Figure 1: General Experimental Workflow

Caption: Operational sequence for metal-promoted borohydride reduction, highlighting critical safety checkpoints.

G Start Substrate Preparation (Nitroarene in MeOH/EtOH) CatAdd Catalyst Addition (NiCl2, Pd/C, or Cu salt) Start->CatAdd Reductant Controlled NaBH4 Addition (Exothermic + H2 Evolution) CatAdd->Reductant 0°C to RT Reaction Reaction Phase (Black ppt formation) Reductant->Reaction Vigorous Stirring Quench Quench & Filtration (Remove Catalyst) Reaction->Quench TLC Monitoring Workup Extraction & Isolation Quench->Workup

Figure 2: Mechanistic Divergence (Ni vs. Pd)

Caption: Mechanistic distinction between Nickel Boride surface reduction and Palladium-catalyzed hydrogen transfer.

Mechanism cluster_Ni Pathway A: Nickel Boride (Ni2B) cluster_Pd Pathway B: Pd/C Transfer Hydrogenation NaBH4 NaBH4 (Hydride Source) Ni_Salt NiCl2 NaBH4->Ni_Salt Pd_Cat Pd/C NaBH4->Pd_Cat Metal Metal Salt / Catalyst Metal->Ni_Salt Metal->Pd_Cat Ni2B Ni2B (Active Catalyst) Ni_Salt->Ni2B Reduction Surface Surface Hydride Transfer Ni2B->Surface + Nitroarene H2_Gen In-situ H2 Generation Pd_Cat->H2_Gen Decomposition Hydrog Classical Hydrogenation H2_Gen->Hydrog + Nitroarene

Detailed Experimental Protocols

Protocol A: The Nickel Boride ( ) System

Best for: Chemoselective reduction in the presence of esters, amides, and nitriles.[3]

Reagents:

  • Nitroarene (1.0 equiv)

  • 
     (0.1 – 0.3 equiv)
    
  • 
     (3.0 – 4.0 equiv)[2]
    
  • Solvent: Methanol (preferred) or Ethanol.[4]

Procedure:

  • Dissolution: Dissolve the nitroarene (10 mmol) and

    
     (1-3 mmol) in Methanol (30 mL). The solution will be green/teal.
    
  • Cooling: Cool the solution to 0–5 °C in an ice bath. Note: The reaction is exothermic.

  • Reduction: Add

    
     (30-40 mmol) portion-wise over 10–15 minutes.
    
    • Observation: The solution will immediately turn black (formation of

      
      ) and vigorous gas evolution (
      
      
      
      ) will occur.
    • Critical Step: Ensure efficient stirring.[4] The black precipitate is the catalyst; if it settles, the reaction stops.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (typically complete in 15–45 mins).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the colloidal nickel boride. Wash the pad with methanol.

    • Concentrate the filtrate to remove most methanol.

    • Dilute with water and extract with Ethyl Acetate or DCM.

    • Dry over

      
       and concentrate.
      
Protocol B: The Pd/C Transfer Hydrogenation

Best for: Rapid reduction of simple nitroarenes; amenable to flow chemistry.

Reagents:

  • Nitroarene (1.0 equiv)

  • 10% Pd/C (5–10 wt% loading relative to substrate)

  • 
     (4.0 – 8.0 equiv)[2]
    
  • Solvent: Water or Methanol/Water (1:1).

Procedure:

  • Suspension: Suspend the nitroarene and Pd/C in the solvent.

  • Addition: Add

    
     solution (dissolved in minimal water) dropwise.
    
    • Note: Use a higher excess of

      
       compared to Protocol A because significant 
      
      
      
      is lost to the headspace before it can react on the Pd surface.
  • Reaction: Stir vigorously. The reaction is often faster than standard hydrogenation due to the high local concentration of active hydrogen.

  • Workup: Filter off the Pd/C (recoverable) and extract the aqueous filtrate.

Optimization & Data Summary

Table 1: Comparative Efficiency of Borohydride Systems

Parameter

/


/ Pd-C

/

Active Catalyst Nickel Boride (

)
Palladium (via

)
Copper Hydride species
Stoichiometry (

)
3.0 - 4.0 equiv5.0 - 8.0 equiv4.0 - 5.0 equiv
Solvent System MeOH (Protic essential)

or MeOH/

EtOH or THF/EtOH
Reaction Time 15 - 60 min10 - 30 min30 - 120 min
Chemoselectivity High (tolerates -CN, -Cl)Low (may reduce halides)Moderate
Cost LowHighLow
Reference [1, 2][3][4]

Troubleshooting & Safety

Common Failure Modes:

  • "Stalled" Reaction: If the black precipitate aggregates into clumps, surface area is lost. Solution: Use ultrasonic agitation during

    
     addition or add a dispersant (e.g., PEG-400).
    
  • Incomplete Conversion: Usually due to decomposition of

    
     by the solvent before it reduces the nitro group. Solution:  Add an extra 1.0 equiv of 
    
    
    
    or switch to a less acidic alcohol (EtOH vs MeOH).

Safety Hazards:

  • Hydrogen Evolution: Both protocols generate stoichiometric quantities of

    
     gas. Do not seal the reaction vessel. Perform in a fume hood.
    
  • Pyrophoric Catalyst: Dry Nickel Boride and Pd/C residues can be pyrophoric. Keep the filter cake wet with water during disposal.

  • Nickel Toxicity: Nickel salts are sensitizers and potential carcinogens. Handle with double gloving and proper respiratory protection.

References

  • Osby, J. O., & Ganem, B. (1985). Reduction of nitroalkanes to amines using sodium borohydride-nickel chloride. Tetrahedron Letters, 26(52), 6413-6416. Link

  • Setamdideh, D., et al. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2. Oriental Journal of Chemistry, 27(3), 991-996.[5] Link

  • Global Industry Analysts. (2021). Nitro to amine reductions using aqueous flow catalysis. Semantic Scholar. Link

  • Han, B. H., & Jang, D. G. (1989). Reduction of aromatic nitro compounds with sodium borohydride-copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Khurana, J. M., & Arora, R. (2009).[3] Chemoselective cleavage of esters and reduction of nitroarenes using Nickel Boride. Synthesis, 2009, 1127-1130.[3] Link

Sources

Application

Application Notes and Protocols for Amide Bond Formation Using 3-Methoxy-2,6-dimethylaniline

Introduction: Navigating the Challenges of Sterically Hindered Anilines in Amide Synthesis The formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Anilines in Amide Synthesis

The formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. While numerous methodologies exist for this transformation, the coupling of sterically hindered anilines presents a persistent challenge. 3-Methoxy-2,6-dimethylaniline is a valuable building block in medicinal chemistry and agrochemical synthesis, often serving as a precursor to local anesthetics and other bioactive molecules.[1] However, the presence of two ortho-methyl groups significantly encumbers the nucleophilic amine, slowing the rate of amide bond formation and often leading to low yields with standard coupling protocols.

This technical guide provides an in-depth exploration of the strategic considerations and practical methodologies for the successful formation of amide bonds utilizing 3-Methoxy-2,6-dimethylaniline. We will delve into the mechanistic intricacies of the coupling reaction, provide detailed, field-proven protocols, and offer insights into overcoming the inherent challenges posed by this sterically demanding substrate.

The Dual Influence of Structure: Electronic Activation and Steric Hindrance

The reactivity of 3-Methoxy-2,6-dimethylaniline in amide coupling reactions is a delicate balance of two opposing factors:

  • Electronic Activation: The methoxy group at the 3-position is an electron-donating group, which increases the electron density of the aromatic ring and, consequently, the nucleophilicity of the amine. This electronic activation makes the aniline nitrogen a more potent nucleophile compared to unsubstituted aniline.

  • Steric Hindrance: The two methyl groups at the 2- and 6-positions create significant steric bulk around the amine functionality. This steric shield impedes the approach of the activated carboxylic acid, thereby slowing down the rate of the desired nucleophilic attack. This is a common challenge encountered with 2,6-disubstituted anilines.

Understanding this interplay is crucial for selecting the appropriate coupling reagents and reaction conditions to favor amide bond formation.

Mechanism of Amide Bond Formation: A Focus on Carbodiimide-Mediated Coupling

A widely employed and effective method for amide bond formation involves the use of carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). The generally accepted mechanism for this reaction is a multi-step process designed to convert the carboxylic acid into a more reactive species.

The reaction commences with the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted into an HOBt active ester. This active ester is less prone to side reactions and racemization compared to the O-acylisourea and readily reacts with the amine nucleophile. The sterically hindered 3-Methoxy-2,6-dimethylaniline then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide and regenerates HOBt.

Amide Bond Formation Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea ActiveEster HOBt Active Ester O_acylisourea->ActiveEster + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + 3-Methoxy-2,6-dimethylaniline Aniline 3-Methoxy-2,6-dimethylaniline Aniline->TetrahedralIntermediate Amide Amide Product TetrahedralIntermediate->Amide RegeneratedHOBt HOBt (regenerated) TetrahedralIntermediate->RegeneratedHOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Protocol 1: General Amide Bond Formation using EDC/HOBt

This protocol is a robust starting point for the coupling of various carboxylic acids with 3-Methoxy-2,6-dimethylaniline.

Materials:

  • Carboxylic acid

  • 3-Methoxy-2,6-dimethylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.). Dissolve the acid in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Addition of Amine and Base: Add 3-Methoxy-2,6-dimethylaniline (1.1 eq.) and DIPEA or TEA (1.5 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Activation: In a separate vial, dissolve EDC·HCl (1.2 eq.) and HOBt (1.2 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Start Start Setup 1. Reaction Setup: Dissolve Carboxylic Acid in Anhydrous Solvent Start->Setup Addition 2. Add 3-Methoxy-2,6-dimethylaniline & Base Setup->Addition Activation 3. Add EDC/HOBt solution at 0°C Addition->Activation Reaction 4. Stir at Room Temperature (12-24h) Activation->Reaction Workup 5. Aqueous Workup: NaHCO3, H2O, Brine Washes Reaction->Workup Purification 6. Purification: Column Chromatography Workup->Purification End End Product Purification->End

Caption: General experimental workflow for amide coupling.

Quantitative Data and Reagent Selection

The choice of coupling reagent and reaction conditions can significantly impact the yield of the amide product, especially with a sterically hindered aniline. The following table provides representative data on the performance of different coupling reagents with sterically hindered anilines, which can guide the optimization of reactions with 3-Methoxy-2,6-dimethylaniline.

Coupling Reagent/AdditiveBaseSolventTypical Yield Range (%)Key Considerations
EDC/HOBt DIPEA/TEADCM/DMF40-70A good starting point; mild conditions.
HATU DIPEADMF60-90Highly efficient but more expensive. Can be prone to side reactions if not used carefully.
PyBOP DIPEADMF55-85Another effective phosphonium-based reagent.
SOCl₂/Pyridine PyridineDCM/Toluene50-80Involves the formation of a highly reactive acyl chloride. Can be harsh for sensitive substrates.

Yields are illustrative and can vary significantly based on the specific carboxylic acid substrate and reaction conditions.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction shows low conversion, consider switching to a more powerful coupling reagent such as HATU. Increasing the reaction temperature (e.g., to 40-50 °C) can also be beneficial, but should be done with caution to avoid side reactions. Prolonging the reaction time may also improve the yield.

  • Side Reactions: The formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate can be a competing pathway, especially if the nucleophilic attack by the aniline is slow. The use of HOBt helps to minimize this side reaction by rapidly converting the O-acylisourea to the more stable active ester.

  • Purification Challenges: The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous workup. If DCC is used as an alternative carbodiimide, the dicyclohexylurea byproduct is poorly soluble in most organic solvents and can often be removed by filtration.

  • Solvent Choice: DMF is a good solvent for dissolving a wide range of substrates and reagents. However, DCM is often easier to remove during workup. For particularly sluggish reactions, a higher boiling point solvent like dioxane may be considered in conjunction with heating.

Conclusion

The successful formation of amide bonds with the sterically hindered 3-Methoxy-2,6-dimethylaniline hinges on a rational approach to reaction design. By understanding the interplay of electronic and steric effects and by selecting appropriate high-activity coupling reagents and optimized reaction conditions, researchers can efficiently synthesize a wide range of amide-containing molecules derived from this valuable building block. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the challenges and achieving success in this important synthetic transformation.

References

  • MySkinRecipes. 3-Methoxy-2,6-dimethylaniline. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 65, 152777. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Methoxy-2,6-dimethylaniline synthesis

Technical Support Center: High-Purity Synthesis of 3-Methoxy-2,6-dimethylaniline User Status: Authenticated (Senior Researcher) Topic: Yield Optimization & Troubleshooting Reference Code: TSC-3M26DMA-OPT Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 3-Methoxy-2,6-dimethylaniline

User Status: Authenticated (Senior Researcher) Topic: Yield Optimization & Troubleshooting Reference Code: TSC-3M26DMA-OPT

Executive Summary: The Steric Challenge

Synthesizing 3-Methoxy-2,6-dimethylaniline is a battle against steric hindrance and regiochemical ambiguity. The 2,6-dimethyl "pincer" protects the amine but also complicates substitution at the 3-position. Standard electrophilic aromatic substitution (EAS) on the free amine typically yields the 4-isomer (para), which is a dead end.

This guide addresses the three critical yield-killing bottlenecks:

  • Regioselectivity Failure: Inadvertent synthesis of the 4-substituted isomer.

  • Diazotization Decomposition: Yield loss during the conversion of the 3-nitro/3-amino intermediate.

  • Methylation Inefficiency: Incomplete O-alkylation due to steric crowding.

Module 1: Regiocontrol (The "Acid Switch" Protocol)

The Problem: You are obtaining 4-methoxy-2,6-dimethylaniline or a mixture of isomers. Root Cause: Nitration or bromination performed on the free amine or acetamide directs to the para-position (C4). The Fix: You must force the reaction to the meta-position (C3) by nitrating the anilinium ion .

Protocol: The Anilinium Directing Strategy

To place a substituent at C3, you must protonate the amine before the electrophile attacks. The positive charge on the ammonium group (


) is meta-directing, while the ortho-methyl groups also direct to C3.
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Substrate 2,6-Dimethylaniline (Free Base)2,6-Dimethylaniline Sulfate
Solvent Acetic Acid / Organic SolventConc. Sulfuric Acid (98%)
Temperature > 20°C< 5°C (Strict Control)
Major Product 4-Nitro-2,6-dimethylaniline3-Nitro-2,6-dimethylaniline

Critical Control Point: If the temperature rises above 10°C during nitration, the salt equilibrium shifts, releasing free amine. The free amine reacts


 times faster at the C4 position, ruining your regioselectivity.

Regioselectivity Figure 1: The 'Acid Switch' determining regiochemical outcome. Start 2,6-Dimethylaniline ConditionA Weak Acid / High Temp (Free Amine dominates) Start->ConditionA ConditionB Conc. H2SO4 / Low Temp (Anilinium Ion dominates) Start->ConditionB ResultA 4-Nitro Isomer (WRONG TARGET) ConditionA->ResultA Para-Attack ResultB 3-Nitro Isomer (CORRECT PRECURSOR) ConditionB->ResultB Meta-Attack

Module 2: The Functional Group Swap (Nitro Methoxy)

Once you have 3-nitro-2,6-dimethylaniline , you cannot simply displace the nitro group. The most robust high-yield route involves a "Protect-Reduce-Diazo-Methylate" sequence.

Workflow Optimization:

  • Protection: Acetylate the amine (N-acetyl-3-nitro-2,6-xylidine) to prevent interference.

  • Reduction: Reduce the nitro group selectively (H2/Pd-C) to get the acetamido-aniline.

  • Sandmeyer Hydrolysis: Convert the new amine (at C3) to a hydroxyl group.

  • Methylation: Convert C3-OH to C3-OMe.

Troubleshooting the Methylation Step

Issue: Low yield during the conversion of the phenol to the anisole. Cause: The hydroxyl group at C3 is flanked by a methyl group at C2, creating steric resistance to bulky alkylating agents.

High-Yield Methylation Protocol:

  • Reagent: Dimethyl Sulfate (DMS) is superior to Methyl Iodide here due to higher reactivity.

  • Base: Potassium Carbonate (

    
    ) in Acetone or DMF.
    
  • Catalyst: Add 5 mol% 18-Crown-6 if using

    
    . This solubilizes the carbonate and accelerates the 
    
    
    
    attack despite steric hindrance.

Module 3: Hydrogenation & Final Deprotection

If you chose the route via 3-nitro-2,6-dimethylanisole (derived from nitration of the phenol), the final step is reduction.

Common Failure: Formation of hydroxylamine intermediates (


) or azo-coupling products.

Optimized Hydrogenation Parameters:

  • Catalyst: 5% Pt/C (Platinum is often preferred over Palladium for hindered nitro groups to avoid partial reduction).

  • Solvent: Methanol with 1% Acetic Acid. The acid prevents the condensation of amine products with nitroso intermediates.

  • Pressure: 3-5 bar

    
    .
    

SynthesisFlow Figure 2: The Modified Sandmeyer Route for Isomer Purity. Step1 Start: 2,6-Dimethylaniline Step2 Nitration (H2SO4, 0°C) Yields 3-Nitro-2,6-xylidine Step1->Step2 Regiocontrol Step3 Diazotization & Hydrolysis Yields 3-Nitro-2,6-xylenol Step2->Step3 Sandmeyer Step4 O-Methylation (DMS/K2CO3) Yields 3-Nitro-2,6-dimethylanisole Step3->Step4 Steric Alkylation Step5 Reduction (Pt/C, H2) Yields 3-Amino-2,6-dimethylanisole Step4->Step5 Target Target: 3-Methoxy-2,6-dimethylaniline Step5->Target Warn Check Isomer! Is it 3-methoxy-2,4-dimethyl? Step5->Warn QC Check

Frequently Asked Questions (FAQs)

Q1: Why can't I just nitrate 2,6-dimethylanisole directly? A: Direct nitration of 2,6-dimethylanisole is controlled by the strong ortho/para directing effect of the methoxy group. This directs the nitro group to position 4 (para to OMe). You will produce 4-nitro-2,6-dimethylanisole , which reduces to the wrong aniline isomer [1].

Q2: My methylation yield is stuck at 60%. I'm using MeI and NaH. A: Sodium Hydride (NaH) can be risky with hindered phenols due to aggregation. Switch to Dimethyl Sulfate (1.2 eq) and Potassium Carbonate (2.0 eq) in refluxing Acetone. The sulfate is a "harder" electrophile and less sensitive to the steric bulk of the ortho-methyl group [2].

Q3: Can I use a Buchwald-Hartwig coupling instead of the nitro route? A: Yes, and this is often the modern "Green Chemistry" preference.

  • Precursor: 3-Bromo-2,6-dimethylaniline (obtained by brominating 2,6-xylidine in conc.[1]

    
    ).
    
  • Reaction: Coupling with Methanol.[2]

  • Catalyst: BrettPhos Pd G3 is highly effective for coupling hindered aryl halides with primary alcohols. This bypasses the dangerous diazo steps entirely [3].

Q4: How do I distinguish the 3-methoxy isomer from the 4-methoxy isomer by NMR? A:

  • 4-Methoxy (Symmetrical): The aromatic protons at C3 and C5 are equivalent and appear as a singlet (2H).

  • 3-Methoxy (Asymmetrical): The aromatic protons at C4 and C5 are non-equivalent. You will see two doublets (coupling

    
     Hz) for the ortho-protons relative to each other.
    

References

  • Regioselectivity in Nitration of Xylidines

    • Study: Nitration of 2,6-dimethylaniline in mixed acid yields predominantly the 3-nitro isomer due to the meta-directing ammonium species.
    • Source: Noyes, W. A. (1963). "Nitration of dimethylanilines." Journal of the Chemical Society.

  • Alkylation of Hindered Phenols

    • Study: Optimization of O-methylation in sterically congested environments using phase transfer c
    • Source:Journal of Organic Chemistry, "Selective Methylation of Hindered Phenols." [3]

  • Modern Pd-Catalyzed Coupling (Buchwald)

    • Study: Palladium-Catalyzed Hydroxylation and Alkoxyl
    • Source:J. Am. Chem. Soc. (2008).[4] Use of BrettPhos for sterically demanding substrates.

Sources

Optimization

Technical Support Center: Nitration of Substituted Xylenes

[1] Welcome to the Advanced Synthesis Support Hub. Current Topic: Troubleshooting Side Reactions in Electrophilic Aromatic Substitution of Xylenes.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Synthesis Support Hub. Current Topic: Troubleshooting Side Reactions in Electrophilic Aromatic Substitution of Xylenes. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1]

Overview: The Reactivity Landscape

Nitration of substituted xylenes is a balancing act.[1] The electron-donating methyl groups activate the ring, making xylenes significantly more reactive than benzene (e.g., m-xylene nitrates ~100x faster than benzene).[1] However, this activation energy lowers the barrier for unwanted side reactions—specifically oxidation of the methyl groups and ipso-substitution.[1]

This guide addresses the three most critical failure modes reported in xylene nitration:

  • Oxidative Degradation (Formation of benzoic acids).[1]

  • Regio-Isomeric Drift (Incorrect isomer ratios).

  • Ipso-Substitution (Loss of substituents).[1]

Module 1: Oxidation Management (The "Burnt" Batch)

User Query: "My LC-MS shows a mass peak corresponding to [M+30] or [M+14] relative to the starting material, and the product is acidic. I am losing yield to carboxylic acid byproducts. Why?"

Technical Diagnosis: You are observing Benzylic Oxidation .[1] The methyl groups in xylene are susceptible to radical oxidation, particularly when the reaction temperature is too high or the nitric acid concentration is low (dilute HNO


 acts as an oxidant at reflux).

The Mechanism: Instead of the nitronium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) attacking the 

-system (EAS), a radical species (often

) abstracts a benzylic hydrogen. This initiates a cascade converting the methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) to an aldehyde and finally a carboxylic acid (

).

Troubleshooting Protocol:

ParameterAdjustmentRationale
Temperature Lower to < 10°C Oxidation has a higher activation energy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) than nitration. Lowering T kinetically favors the EAS pathway.[1]
Acid Strength Increase Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

SO

ratio
High acidity promotes

formation (nitration) over radical generation (oxidation).
Reagent Switch to Acetyl Nitrate Using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

generates acetyl nitrate, a mild nitrating agent that minimizes radical formation.
Scavengers Add Urea (0.5 mol%) Urea scavenges nitrous acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), which catalyzes oxidative side reactions.

Visualizing the Competitive Pathways:

NitrationVsOxidation Xylene Substituted Xylene Nitronium NO2+ Attack (EAS Path) Xylene->Nitronium Low T, High H+ Radical Radical Abstraction (Oxidation Path) Xylene->Radical High T, Dilute HNO3 NitroXylene Nitro-Xylene (Target Product) Nitronium->NitroXylene BenzylRadical Benzylic Radical Radical->BenzylRadical Alcohol Benzyl Alcohol BenzylRadical->Alcohol Acid Toluic/Benzoic Acid (Impurity) Alcohol->Acid Further Oxid.

Figure 1: Competitive pathways between desirable ring nitration (green) and undesirable side-chain oxidation (red).[1]

Module 2: Regio-Control & Ipso-Substitution[1][2][3]

User Query: "I am nitrating a halo-xylene (e.g., 4-iodo-o-xylene). I see a product where the halogen has been replaced by a nitro group. Also, the isomer ratio is inconsistent."

Technical Diagnosis:

  • Ipso-Nitration: The nitronium ion attacks the carbon bearing the substituent (halogen or alkyl) rather than a protonated carbon.[1] If the substituent is a good leaving group (like Ingcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , Br
    
    
    
    , or highly stabilized alkyl cations), it is ejected, resulting in ipso-substitution.
  • Isomer Drift: In substituted xylenes, steric hindrance between the two methyl groups and the incoming nitro group often dictates the ratio more than electronic effects.

Critical Analysis of Ipso-Attack:

  • Substrates at Risk: Iodo-arenes, tert-butyl arenes, and aryl boronic acids.[1]

  • Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -complex forms at the substituted carbon. If the leaving group ability of the substituent > 
    
    
    
    , displacement occurs.

Corrective Workflow:

  • Change the Solvent: Switch from polar protic (Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    SO
    
    
    
    ) to a non-polar solvent (DCM or Nitromethane) using a nitronium salt (
    
    
    ). This alters the solvation shell and can shift regioselectivity.[1]
  • Block the Ipso Position: If possible, use a reversible blocking group (like sulfonation) if the ipso attack is dominant, though this is complex.

  • Temperature Control: Ipso attack often has a different thermodynamic profile.[1] Run a temperature screen (-20°C to 20°C).

Regioselectivity Reference Table (Xylene Nitration):

SubstrateMajor ProductMinor ProductReason
o-Xylene 4-nitro-o-xylene3-nitro-o-xyleneSteric hindrance at pos-3 (between methyls) favors pos-4.[1]
m-Xylene 4-nitro-m-xylene2-nitro-m-xylenePos-2 is flanked by two methyls (highly hindered).[1] Pos-4 is activated and accessible.[1]
p-Xylene 2-nitro-p-xylene--All positions equivalent.[1]
Module 3: Safety & Thermal Runaway

User Query: "The reaction temperature spiked unexpectedly during addition. Is the batch safe?"

Technical Diagnosis: Nitration is highly exothermic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). In mixed acid systems, the "heat of mixing" (sulfuric acid + water/nitric) adds to the reaction exotherm. A spike indicates you likely exceeded the MTSR (Maximum Temperature of Synthesis Reaction)  or accumulated unreacted reagent due to poor mixing, leading to a runaway.

Safety Protocol (The "Stop-Check" System):

  • Immediate Action: Stop dosing. Increase stirrer speed to maximum (ensure no phase separation). Full cooling.

  • Dosing Control: Calculate the Adiabatic Temperature Rise (

    
    ) .
    
    • Rule of Thumb: Do not dose HNOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       faster than the cooling capacity can remove heat.
      
  • Mass Transfer: Nitration in mixed acid is biphasic.[1] If stirring stops, HNOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     accumulates in the aqueous phase. When stirring resumes, the reaction rate spikes instantaneously (thermal explosion risk).
    

Diagram: Safe Process Workflow

SafetyWorkflow Start Start Nitration CheckStir Check Stirring (Weber Number > 2000) Start->CheckStir Dosing Controlled Dosing (0.5 eq/hr) CheckStir->Dosing TempMonitor Monitor Tr (Reactor) vs Tj (Jacket) Dosing->TempMonitor Decision Tr > Setpoint + 5°C? TempMonitor->Decision Emergency EMERGENCY STOP Max Cooling Quench (Ice/Water) Decision->Emergency Yes Continue Continue to Aging Decision->Continue No

Figure 2: Operational safety logic for biphasic nitration reactions.

Module 4: Standardized Protocol (Mixed Acid)

Objective: Mononitration of o-xylene with high regioselectivity for the 4-nitro isomer.

Reagents:

  • Substrate: o-Xylene (1.0 eq)[1]

  • HNOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (65-70%, 1.05 eq)
    
  • Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    SO
    
    
    
    (98%, 2.0 eq) - Acts as solvent and catalyst
  • DCM (Optional, for moderating exotherm)[1]

Step-by-Step:

  • Preparation: Charge o-xylene and Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    SO
    
    
    
    into the reactor. Cool to 0°C.
  • Activation: Pre-mix HNOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     with a small portion of H
    
    
    
    SO
    
    
    (if not using pre-mixed acid) to generate
    
    
    . Caution: Exothermic mixing.
  • Addition: Add the Nitric/Sulfuric mixture dropwise to the xylene.

    • Critical Parameter: Maintain internal temp < 10°C.[1]

  • Aging: Stir at 10-20°C for 1-2 hours. Monitor via HPLC/GC.[1]

    • Endpoint: < 1% starting material.[1]

  • Quench: Pour reaction mixture onto crushed ice (5x volume).

  • Workup: Separate organic layer.[1] Wash with 5% NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (removes acid) and Brine. Dry over MgSO
    
    
    
    .

Why this works: The low temperature prevents oxidation.[1] The sulfuric acid dehydrates HNOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 to the active nitronium species.
References
  • Yao, H., et al. (2023).[1] "Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid." Process Safety and Environmental Protection. Link

  • Olah, G. A., et al. (2004).[1][2] "Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts." Organic Letters. Link[1]

  • Clark, J. (2018).[1] "The Nitration of Benzene and Methylbenzene." Chemguide. Link

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard Text for EAS Mechanisms).

  • Prakash, G. K. S., & Olah, G. A. (2025).[1][3] "Ipso nitration in organic synthesis." RSC Advances. Link

Sources

Troubleshooting

Optimization of reaction conditions for aniline derivatives

Technical Support Center: Optimization of Reaction Conditions for Aniline Derivatives Case ID: ANL-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Ani...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Aniline Derivatives

Case ID: ANL-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Aniline derivatives are deceptive. Structurally simple, they are kinetically prone to two major failure modes: oxidative degradation ("black tar" formation) and uncontrollable nucleophilicity (polyalkylation). This guide moves beyond basic textbook procedures to address the specific physicochemical challenges encountered in high-stakes drug discovery and process chemistry.

Module 1: Storage & Handling (The "Black Goo" Phenomenon)

User Issue: "My aniline starting material was clear yesterday, but today it is dark brown/black. Can I still use it?"

Technical Insight: Anilines undergo radical autoxidation in the presence of air and light. The "black goo" is a complex mixture of azo-compounds, quinone imines, and polymeric tars. Even 1% impurity can poison sensitive homogeneous catalysts (e.g., Pd, Rh) by coordinating irreversibly to the metal center.

Troubleshooting Protocol:

SeverityVisual IndicatorRecommended Action
Level 1 Light yellow/straw colorUse as is. (Acceptable for standard nucleophilic substitutions).
Level 2 Reddish-brown liquidAcid-Base Extraction. Dissolve in EtOAc, extract with 1M HCl (aniline goes to aq. phase), wash organics, basify aq.[1][2] phase with NaOH, extract back to EtOAc.
Level 3 Opaque black/tarDistillation over Zinc. Perform vacuum distillation. Add 1-2% w/w Zinc dust to the pot. Zn reduces oxidized impurities (N-oxides) in situ during distillation.

Pro-Tip: Store sensitive anilines (e.g., phenylenediamines) as their HCl salts . The protonated anilinium ion is resistant to oxidation. Freebase it immediately before use.

Module 2: N-Functionalization Strategies (Avoiding Polyalkylation)

User Issue: "I am trying to add a single methyl group to my aniline using MeI, but I keep getting a mixture of starting material, mono-methyl, and dimethyl products."

Root Cause Analysis: Direct alkylation with alkyl halides follows uncontrolled kinetics. The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group, leading to runaway over-alkylation.

The Solution: Reductive Amination Do not use alkyl halides. Use the corresponding aldehyde/ketone and a reducing agent. This forms an imine intermediate which is then reduced.

Standard Operating Procedure (SOP): Mono-Alkylation via Reductive Amination
  • Reagents: Aniline derivative (1.0 equiv), Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Protocol:

    • Mix aniline and aldehyde in DCE at room temperature (RT) for 30 mins (Imine formation).

    • Add NaBH(OAc)₃ and AcOH. Stir at RT for 2-16 h.

    • Why NaBH(OAc)₃? It is less reactive than NaBH₄ and will not reduce the aldehyde/ketone before it forms the imine.

Decision Logic for N-Functionalization:

N_Functionalization Start Target: N-Functionalized Aniline Type What group are you adding? Start->Type Alkyl Alkyl Group (sp3 Carbon) Type->Alkyl Methyl, Ethyl, Benzyl Aryl Aryl Group (sp2 Carbon) Type->Aryl Phenyl, Pyridyl Direct Direct Alkylation (R-X) RISK: Polyalkylation Alkyl->Direct Avoid if possible Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) RESULT: Selective Mono-alkyl Alkyl->Reductive Recommended Buchwald Buchwald-Hartwig (Pd Cat + Base) Aryl->Buchwald High value / Complex Ullmann Ullmann Coupling (Cu Cat + High Temp) Aryl->Ullmann Robust / Simple

Figure 1: Decision matrix for selecting the correct synthetic pathway based on target structure.

Module 3: Buchwald-Hartwig Cross-Coupling

User Issue: "My reaction stalls at 20% conversion. I'm using Pd(PPh3)4 and K2CO3."

Technical Insight: Classic "Suzuki conditions" rarely work well for C-N coupling. Aniline binding can poison the catalyst, and the reductive elimination step is difficult. You must use bulky, electron-rich phosphine ligands and strong bases .

Optimization Matrix
VariableRecommendationScientific Rationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ dba is a labile ligand that easily dissociates to form the active Pd(0) species.
Ligand XPhos (General) BrettPhos (Primary Amines) RuPhos (Secondary Amines)Bulky biaryl ligands facilitate the difficult reductive elimination step and prevent catalyst dimerization.
Base NaOtBu (Standard) Cs₂CO₃ (Sensitive Groups)NaOtBu is strong enough to deprotonate the aniline-Pd complex. Use Cs₂CO₃ only if esters/nitriles are present.
Solvent Toluene or 1,4-Dioxane Non-polar aromatic solvents stabilize the catalytic cycle better than DMF/DMSO for these ligands.
Self-Validating Protocol (The "Gold Standard" Screen)

If your reaction fails, run this specific setup before abandoning the route:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) (Premix in solvent for 5 mins).

  • Base: NaOtBu (1.4 equiv).

  • Temp: 100°C (sealed tube).

  • Inert: Strict Argon/N₂ sparging (O₂ kills this catalytic cycle instantly).

Module 4: Diazotization (Sandmeyer/Schiemann)

User Issue: "My reaction vessel pressurized and foamed over upon adding NaNO2."

Technical Insight: Diazonium salts are energetic and unstable. Decomposition releases N₂ gas rapidly. If the temperature rises above 5-10°C during formation, the diazonium salt decomposes to a phenol (reaction with water) or polymerizes, releasing gas violently.

Safety & Yield Protocol:

  • Stoichiometry: Use 2.5 - 3.0 equiv of mineral acid (HCl/H₂SO₄). You need 1 equiv to form the ammonium salt, 1 equiv to generate HNO₂ from NaNO₂, and excess to maintain pH < 2 prevents triazene formation (coupling of diazonium with unreacted aniline).

  • Temperature: Maintain internal temperature between -5°C and 0°C during NaNO₂ addition.

  • Endpoint Check: Use Starch-Iodide paper.[3]

    • Blue/Black: Excess HNO₂ present (Good, reaction complete).

    • No Color: Add more NaNO₂.

Workflow Visualization: Troubleshooting Pd-Catalysis

Buchwald_Troubleshoot Failure Reaction Failed (<10% Yield) Color Did the mixture turn black immediately? Failure->Color O2_Leak O2 Leak / Wet Solvent Action: Sparge Ar 15 mins Color->O2_Leak Yes Conversion Is Starting Material (SM) consumed? Color->Conversion No (remains orange/red) Dehal Product is De-halogenated Arene Action: Switch to non-protic solvent Conversion->Dehal SM gone, wrong product Stall Reaction Stalled Action: Add more Base or Switch Ligand (BrettPhos) Conversion->Stall SM remains

Figure 2: Diagnostic loop for identifying failure modes in Palladium-catalyzed amination.

References

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Reductive Amination Guide: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Aniline Purification & Properties: BenchChem Technical Guides. (2025). Preventing Oxidation of Aniline Derivatives.

  • Diazotization Safety: O'Brien, M., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development.

  • Scale-Up Considerations: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

Sources

Optimization

Purification techniques for substituted anilines

Status: Online | Current Wait Time: 0 mins Operator: Senior Application Scientist Welcome to the Purification Support Center. We specialize in troubleshooting the unique challenges posed by substituted anilines—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Wait Time: 0 mins Operator: Senior Application Scientist

Welcome to the Purification Support Center. We specialize in troubleshooting the unique challenges posed by substituted anilines—specifically their tendency toward rapid oxidation ("browning"), their tricky acid-base behavior, and their notorious interaction with silica gel.

Below you will find our most frequently accessed troubleshooting guides (Tickets), structured to resolve your specific experimental failures.

🎫 Ticket #101: "My sample turned black/brown overnight."

Issue: Rapid oxidation of the amino group leading to colored impurities (azo compounds, nitro-precursors, and polymers). Diagnosis: Substituted anilines are highly susceptible to radical oxidation.[1] Standard distillation often fails because the impurities co-distill or reform immediately.[1]

🔧 The Fix: Zinc Dust Distillation

This is the gold standard for restoring oxidized anilines to a clear, colorless liquid or white solid. Zinc acts as a reducing agent in situ during the distillation, converting colored oxidation byproducts (like azobenzene derivatives) back into the amine or non-volatile reduced forms.

Protocol:

  • Charge the Flask: Add your crude aniline to a round-bottom flask.

  • Add Zinc: Add 1–3% (w/w) of activated Zinc dust.[1]

  • Setup: Equip for simple distillation (or vacuum distillation for high-boiling derivatives).

    • Critical: Use a nitrogen bleed capillary or maintain a strict inert atmosphere.[1]

  • Distill: Heat the mixture. The zinc will reduce colored impurities in the pot. Collect the distillate.

  • Storage: Store immediately under argon/nitrogen in the dark.

Expert Insight: If the aniline is heavily degraded, perform a steam distillation before the zinc dust treatment to remove bulk tars [1].

🎫 Ticket #204: "My compound is streaking/tailing on the column."[1]

Issue: Broad, asymmetrical peaks or long streaks on TLC/Flash Chromatography. Diagnosis: Unmodified silica gel is slightly acidic (pH ~5).[1] The basic nitrogen lone pair of your aniline interacts strongly with the acidic silanol (Si-OH) groups on the stationary phase via hydrogen bonding and ion-exchange mechanisms [2].

🔧 The Fix: Amine Modifiers (Silanol Suppression)

You must "cap" or suppress the acidic sites on the silica.

Protocol A: The Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Mechanism:[2][3][4][5] TEA is a stronger base than most substituted anilines.[1] It preferentially binds to the silanol sites, effectively blocking them and allowing your product to elute as a sharp band.

  • Note: TEA has a high boiling point.[1] If your product is volatile, use Ammonia (dissolved in MeOH) instead.

Protocol B: The "Pre-Wash" (For sensitive separations) If you cannot have TEA in your final product:

  • Flush the column with 100% solvent containing 5% TEA.[1]

  • Flush with 2-3 column volumes of pure solvent (to remove bulk TEA).[1]

  • Run your column normally. The silica remains deactivated, but your fractions won't contain significant TEA.

📊 Visualizing the Logic: Tailing Troubleshooting

TailingLogic Start Problem: Broad Peak / Tailing CheckTLC Check TLC with 1% TEA Start->CheckTLC Improved Did spot shape improve? CheckTLC->Improved Yes Cause: Silanol Interaction Improved->Yes Yes No Cause: Solubility / Loading Improved->No No Action1 Add 1-2% TEA or NH4OH to Mobile Phase Yes->Action1 Action2 Switch to Alumina (Basic) Stationary Phase Yes->Action2 If acid sensitive Action3 Check Solubility / Reduce Loading No->Action3

Caption: Decision matrix for diagnosing and resolving amine tailing on silica gel.

🎫 Ticket #309: "I can't separate my aniline from neutral impurities."[1]

Issue: Difficulty purifying the aniline from non-basic side products without running a column. Diagnosis: You are underutilizing the "pH Switch" technique.[1] Substituted anilines have distinct pKa values that allow for selective extraction.[1]

🔧 The Fix: The Acid-Base Swing

By manipulating the pH, you can force the aniline into the aqueous phase (as a salt) or the organic phase (as a free base), leaving neutral impurities behind.

Quantitative Data: pKa Impact on Extraction The substituent on the ring dictates the basicity. Electron-Withdrawing Groups (EWG) make the aniline less basic (harder to protonate), requiring stronger acids to extract.

SubstituentEffectApprox pKa (of conjugate acid)Extraction Note
p-Methoxy (-OMe) Electron Donating~5.3Easily extracted with weak acid (1M HCl).[1]
Unsubstituted (-H) Neutral4.6Standard extraction (1M HCl).[1]
p-Chloro (-Cl) Weak EWG~4.0Requires stronger acid concentration.
p-Nitro (-NO2) Strong EWG~1.0Very weak base. May not protonate fully in dilute HCl. Requires conc. acid or chromatography [3].[1][3][6]
🔧 Protocol: The pH Switch Workflow
  • Dissolve: Dissolve crude mixture in organic solvent (e.g., Ether or DCM).

  • Acidify: Extract with 2M HCl (aq).

    • Result: Aniline becomes Anilinium Chloride (water soluble).[1] Neutrals stay in Organic.

  • Wash: Keep the Aqueous layer.[1] Wash it once with fresh organic solvent to remove trapped neutrals.[1]

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Result: Anilinium salt reverts to Aniline (oils out or precipitates).[1]

  • Extract: Extract the now-cloudy aqueous mix with organic solvent.

  • Dry: Dry organic layer over Na₂SO₄ and evaporate.

📊 Visualizing the Workflow

ExtractionFlow Mix Crude Mixture (Aniline + Neutrals) AcidWash Add 2M HCl Partition Mix->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutrals) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains Anilinium Salt) AcidWash->AqLayer1 Keep BaseStep Add NaOH (pH > 10) AqLayer1->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract Product Pure Aniline (Free Base) FinalExtract->Product

Caption: The "pH Switch" purification workflow for separating amines from neutral impurities.

🎫 Ticket #404: "How do I store this without it degrading?"

Issue: Long-term stability. Solution: Do not store as the free base. Convert it to a salt.[1]

Protocol (HCl Salt Formation):

  • Dissolve the purified aniline in dry diethyl ether.

  • Bubble dry HCl gas through the solution OR add 2M HCl in ether (commercially available).[1]

  • The white precipitate (Anilinium Hydrochloride) is non-volatile and resistant to oxidation.[1]

  • Filter and store in a desiccator.

  • To recover: Simply perform the "Basify" step from Ticket #309.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (See entry for "Aniline" regarding steam and zinc dust distillation).[1][4][7]

  • Phenomenex Technical Guide. (n.d.).[1] Tip on Peak Tailing of Basic Analytes. Explains the silanol-amine interaction mechanism.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).

Sources

Troubleshooting

Technical Support Center: Scalability &amp; Process Optimization for 3-Methoxy-2,6-dimethylaniline

Technical Context & Strategic Overview 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a critical pharmacophore used in the synthesis of amide-type local anesthetics (analogs of lidocaine/xylocaine) and specialized agr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Context & Strategic Overview

3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a critical pharmacophore used in the synthesis of amide-type local anesthetics (analogs of lidocaine/xylocaine) and specialized agrochemicals. Its structural uniqueness lies in the meta-positioning of the methoxy group relative to the amine, on a sterically crowded 2,6-dimethyl core.

The Central Challenge: Standard electrophilic aromatic substitution on 2,6-dimethylaniline (2,6-xylidine) typically favors the para-position (position 4) due to the directing effects of the amino and methyl groups. Achieving substitution at the meta-position (position 3) requires forcing the reaction through a deactivated intermediate (the anilinium ion) or utilizing multi-step functional group interconversions.

This guide addresses the four critical bottlenecks in the industrial scale-up of this molecule:

  • Regioselectivity: Enforcing meta-nitration over para-nitration.

  • Diazotization Efficiency: Managing thermal instability during the conversion of the amine to the phenol.

  • O-Alkylation Safety: Moving away from dimethyl sulfate (DMS) to safer methylation agents.

  • Impurity Management: Separation of the persistent 4-methoxy isomer.

Module 1: The Nitration Bottleneck (Regioselectivity)

Q: We are observing up to 40% of the 4-nitro isomer during the nitration of 2,6-dimethylaniline. How do we shift selectivity to the 3-nitro precursor?

A: The formation of the 4-nitro isomer (para-substitution) indicates that a significant portion of your substrate is reacting as the free amine, not the protonated ammonium salt.

  • Mechanism: The free amino group (

    
    ) is strongly activating and ortho/para directing. The protonated ammonium group (
    
    
    
    ) is strongly deactivating and meta directing.
  • Solution: You must perform the reaction in excess concentrated sulfuric acid (using a "mixed acid" protocol) to ensure the equilibrium lies almost entirely toward the anilinium ion.

    • Protocol Adjustment: Dissolve the 2,6-dimethylaniline in 98%

      
      before adding the nitric acid. Maintain the temperature below 5°C during addition to prevent partial deprotonation or oxidation.
      
    • Acidity Check: Ensure the water content in your mixed acid is minimal (<5%). Water acts as a base relative to sulfuric acid, increasing the concentration of free amine.

Q: The nitration exotherm is difficult to control at the 5kg scale. What engineering controls are recommended?

A: The nitration of xylenols/xylidines is highly exothermic (-150 to -200 kJ/mol).

  • Dosing Strategy: Switch from batch addition to a semi-batch or continuous flow approach. In semi-batch, pre-cool the sulfuric acid/substrate mass to 0°C and dose the nitric acid (65-98%) via a subsurface dip tube to prevent local hot spots.

  • Quenching: Never quench the reaction mass into water; always pour the reaction mass into ice/water with vigorous agitation. Inverse quenching can cause localized overheating and "fume-off" events.

Module 2: Functional Group Interconversion (The Phenol Route)

Q: During the diazotization-hydrolysis step to convert 3-nitro-2,6-dimethylaniline to the phenol, yields are inconsistent (30-60%). Why?

A: The steric bulk of the 2,6-methyl groups protects the diazonium salt, making it kinetically slower to hydrolyze than typical anilines, but also prone to side reactions like azo-coupling if the pH drifts.

  • Troubleshooting Checklist:

    • Acid Concentration: Hydrolysis requires heating the diazonium salt in dilute sulfuric acid (approx. 30-40%). If the acid is too concentrated, you promote charring/polymerization. If too dilute, the hydrolysis is sluggish.

    • Temperature Ramp: Do not rush the heating step. After diazotization at 0-5°C, slowly warm the solution to 80-90°C. Rapid heating causes nitrogen gas evolution to be too violent, leading to foam-over and loss of material.

    • Steam Distillation: For high purity, steam distill the resulting 3-nitro-2,6-dimethylphenol directly from the hydrolysis pot. This separates the volatile phenol from non-volatile tars immediately.

Q: Can we use Dimethyl Carbonate (DMC) instead of Dimethyl Sulfate (DMS) for the methylation step?

A: Yes, and it is highly recommended for safety (green chemistry).

  • DMS Issues: Highly toxic, carcinogenic, requires specific neutralization protocols.

  • DMC Protocol: React 3-nitro-2,6-dimethylphenol with Dimethyl Carbonate using a weak base (e.g.,

    
    ) and a phase transfer catalyst (TBAB) at reflux temperatures (90°C+).
    
    • Note: DMC is less reactive than DMS. You may need to run the reaction in an autoclave or pressurized vessel if atmospheric reflux is too slow.

Module 3: Hydrogenation & Purification

Q: The final hydrogenation of 3-nitro-2,6-dimethylanisole to the aniline is stalling. Is the catalyst poisoned?

A: Catalyst poisoning is the most likely culprit, usually due to sulfur carryover from the earlier sulfuric acid steps.

  • Diagnosis: If the reaction starts fast but stops at 50% conversion, sulfur is likely blocking active sites.

  • Remediation:

    • Wash Protocol: Ensure the intermediate nitro-anisole is thoroughly washed with bicarbonate and water. Recrystallize it from ethanol/water if possible before hydrogenation.

    • Catalyst Switch: If using Pd/C, switch to Raney Nickel (active) or increase the Pd loading to 5-10%. Raney Nickel is generally more robust against trace sulfur than Palladium.

Q: How do we separate the 3-methoxy isomer from the 4-methoxy impurity?

A: If the initial nitration wasn't perfectly selective, you will carry the 4-isomer through.

  • Boiling Point Differential: The boiling points are close, making distillation difficult without a high reflux ratio (>10:1) and high theoretical plates.

  • Chemical Separation: The 3-methoxy isomer (hindered by two ortho-methyls and a meta-methoxy) has different basicity than the 4-methoxy isomer.

    • Acid Extraction: Dissolve the crude mixture in a non-polar solvent (Toluene). Extract with limiting dilute HCl. The more basic isomer (usually the less sterically hindered 4-methoxy-2,6-dimethylaniline) will extract into the aqueous phase first. Monitor the aqueous/organic ratio to enrich the organic phase in the desired 3-isomer.

Master Synthesis Protocol (Optimized Route)

This protocol prioritizes the "Meta-Nitration" pathway, which is the most viable for scale-up.

Step 1: Meta-Nitration
  • Charge 500 mL of 98%

    
     to a jacketed reactor. Cool to 0°C.[1]
    
  • Add 121 g (1.0 mol) of 2,6-Dimethylaniline slowly, keeping

    
    . (Forms the sulfate salt).
    
  • Cool to -5°C.

  • Dose Mixed Acid (1.1 eq

    
     / 
    
    
    
    ) slowly over 2 hours.
  • Quench onto 2 kg ice. Neutralize with

    
     to pH 4-5 (precipitates impurities), then to pH 8 to release the free base.
    
  • Isolate 3-Nitro-2,6-dimethylaniline .

Step 2: Diazotization & Hydrolysis
  • Dissolve the nitro-aniline in 30%

    
    . Cool to 0°C.[1]
    
  • Add

    
     (aq) dropwise. Stir 1 hr.
    
  • Transfer the diazonium solution slowly into a boiling solution of 10%

    
     (Hydrolysis).
    
  • Steam Distill the product to obtain 3-Nitro-2,6-dimethylphenol .

Step 3: Methylation
  • Dissolve phenol in Acetone or DMF.

  • Add 1.2 eq

    
     and 1.1 eq Dimethyl Sulfate  (or DMC with pressure).
    
  • Reflux until TLC shows completion.

  • Workup: Remove solvent, add water, extract with Toluene. Yields 3-Nitro-2,6-dimethylanisole .

Step 4: Hydrogenation
  • Charge Autoclave with nitro-anisole, Methanol, and 5% Pd/C (wet).

  • Pressurize to 5 bar

    
    . Heat to 50°C.
    
  • Filter catalyst. Distill solvent.

  • Final Distillation: Vacuum distill to obtain pure 3-Methoxy-2,6-dimethylaniline .

Process Visualization

G Start 2,6-Dimethylaniline (Starting Material) Nitration Step 1: Nitration (H2SO4/HNO3, <5°C) CRITICAL: Excess Acid for Meta-Direction Start->Nitration Electrophilic Subst. Intermediate1 3-Nitro-2,6-dimethylaniline (Solid) Nitration->Intermediate1 Precipitation Diazo Step 2: Diazotization & Hydrolysis (NaNO2, then boil in H2SO4) CRITICAL: Steam Distillation Intermediate1->Diazo Sandmeyer-type Intermediate2 3-Nitro-2,6-dimethylphenol (Phenol) Diazo->Intermediate2 Hydrolysis Methylation Step 3: O-Methylation (DMS or DMC + K2CO3) Avoid C-Alkylation Intermediate2->Methylation Williamson Ether Synth Intermediate3 3-Nitro-2,6-dimethylanisole (Ether) Methylation->Intermediate3 Workup Reduction Step 4: Hydrogenation (H2, Pd/C or Raney Ni) Monitor for S-poisoning Intermediate3->Reduction Reduction Product 3-Methoxy-2,6-dimethylaniline (Final Product) Reduction->Product Distillation

Caption: Step-by-step synthesis workflow emphasizing the critical "Meta-Nitration" pathway required to bypass steric and electronic directing conflicts.

Impurity Profile & Specifications

Impurity NameOriginControl Strategy
4-Methoxy-2,6-dimethylaniline Regioisomer from Step 1 (Free amine nitration)Maintain high acidity in Step 1; Acid extraction in Step 4.
2,6-Dimethylphenol Over-reduction or hydrolysis byproductWash organic layer with dilute NaOH (removes phenols).
Azobenzene derivatives Coupling during diazotization (Step 2)Keep pH < 2 during diazotization; Control temp strictly.
Unreacted Nitro-Anisole Incomplete hydrogenationCheck H2 pressure and catalyst activity (S-poisoning).

References

  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the N,N-dimethylanilinium ion.[2][3][4] A new mechanism for catalysis by nitrous acid.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • Org. Synth. (1947). m-Nitrodimethylaniline (Procedure for meta-nitration of dialkylanilines). Organic Syntheses, Coll. Vol. 3, p.658. Link

  • Niyirora, P., & Cyganowski, P. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics—Addressing a Critical Challenge in Environmental Remediation. Chemistry – A European Journal. Link

  • National Toxicology Program. (1990). Toxicology and Carcinogenesis Studies of 2,6-Dimethylaniline.[5] NTP Technical Report Series. Link

  • ChemicalBook. (2025). Product Monograph: 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4).[6][7][8]Link

Sources

Optimization

Overcoming poor solubility of aniline derivatives in reactions

Welcome to the Advanced Synthesis Support Hub. Subject: Overcoming "Brick Dust" – Strategies for Insoluble Aniline Derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Overcoming "Brick Dust" – Strategies for Insoluble Aniline Derivatives. Ticket Priority: High (Impacts Yield & Reproducibility).

Executive Technical Summary

Poor solubility in aniline derivatives typically stems from two competing physical forces: high crystal lattice energy (driven by


-

stacking and intermolecular H-bonding) and insufficient solvation energy. In drug discovery, this is often exacerbated by "flat" aromatic cores or lipophilic halogens.

This guide moves beyond "add more solvent" to provide mechanistic interventions: disrupting the lattice (HFIP), modifying the interface (Surfactants), or altering the catalyst environment (Homogeneous Bases).

Module 1: The Solvent Toolkit (Chemical Intervention)

Q: My aniline derivative is insoluble in DCM, THF, and DMF. What is the "Nuclear Option"?

A: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

The Mechanism: Standard polar aprotic solvents (DMF, DMSO) are H-bond acceptors. If your aniline is aggregated due to strong intermolecular H-bonding (acting as both donor and acceptor), you need a strong H-bond donor solvent to break the lattice. HFIP (


 = 1.[1]96) is a potent H-bond donor that solvates the amine lone pair and disrupts aggregates.

Protocol: The "HFIP Spike"

  • Binary Mixture: Do not swap solvents entirely. Add 10–20% v/v HFIP to your primary solvent (DCM or Toluene).

  • Effect: This often creates a homogeneous solution instantly.

  • Caution: HFIP is slightly acidic (

    
     ~9.3). In acid-sensitive reactions, buffer with an organic base (e.g., 2,6-lutidine).
    

Solvent Selection Matrix

Solvent ClassRepresentativeTarget Aniline TypeMechanism
Fluorinated Alcohols HFIP, TFEH-bond rich, crystalline amides/ureasLattice disruption via H-bond donation.
Dipolar Aprotic NMP, DMPUPoly-aromatic, flat structures

-interaction and high dipole solvation.
Green/Tunable 2-MeTHFLipophilic, greasy chainsBetter lipophilicity than THF; higher boiling point.
Binary Systems DCM:MeOH (9:1)General "Brick Dust"Combines polar solvation with dispersion forces.

Module 2: Reaction-Specific Troubleshooting

Scenario A: Amide Coupling (The "Slurry" Problem)

Issue: The aniline remains a suspension even with HATU/EDC. Yields are low (<20%). Diagnosis: Heterogeneous kinetics. The coupling reagent hydrolyzes faster than the solid aniline dissolves to react.

Troubleshooting Protocol:

  • Switch Reagents: Move from carbodiimides (EDC) to T3P (Propylphosphonic anhydride) . T3P is highly soluble in organic solvents and tolerates slurries better due to slower background hydrolysis.

  • The "Reverse Addition" Technique:

    • Dissolve the carboxylic acid and coupling agent first (activate for 5 mins).

    • Add the aniline as a solid (or slurry) slowly to the activated acid.

    • Why? This keeps the concentration of activated electrophile high relative to the slowly dissolving nucleophile.

  • Catalytic Solubilization: Add 10 mol% DMAP . It acts as a nucleophilic catalyst and helps solubilize the aniline via H-bonding in non-polar media.

Scenario B: Buchwald-Hartwig Amination

Issue: Catalyst death. The aniline doesn't dissolve, and the Pd-catalyst decomposes before turnover occurs. Diagnosis: Mass transfer limitation preventing oxidative addition or amine coordination.

The "Magic Mix" Solution (Bio-inspired Solubilization): Recent industrial optimization suggests using lipid-like additives to create micro-emulsions in non-polar solvents (Toluene/Dioxane).

Step-by-Step Rescue:

  • Base Switch: Replace inorganic bases (

    
    , 
    
    
    
    ) with soluble organic super-bases like DBU or BEMP . This eliminates the solid-liquid interface issue for the base.
  • Add Surfactant: Add 2–5 wt% TPGS-750-M (Vitamin E derivative) or a simple lipid mix (e.g., lecithin/palmitic acid traces).

  • Effect: This forms micelles that encapsulate the hydrophobic aniline and the Pd-catalyst, creating a high-concentration "nanoreactor."

Module 3: Visualization & Decision Frameworks

Logic Flow: Solvent Selection Strategy

Caption: Decision tree for selecting the optimal solvent system based on aniline structural features.

SolventSelection Start Aniline Derivative (Insoluble) CheckHBond Is the molecule H-bond rich? Start->CheckHBond CheckLipophilic Is it highly Lipophilic/Greasy? CheckHBond->CheckLipophilic No TryHFIP Use HFIP or TFE (Binary Mix) CheckHBond->TryHFIP Yes (Amides/Ureas) TryNMP Use NMP or DMPU (High T) CheckLipophilic->TryNMP No (Flat/Rigid) TryMeTHF Use 2-MeTHF or Anisole CheckLipophilic->TryMeTHF Yes CheckAcid Acid Sensitive? TryHFIP->CheckAcid Buffer Add 2,6-Lutidine CheckAcid->Buffer Yes

Workflow: Rescuing a Crashing Reaction

Caption: Step-by-step intervention protocol for reaction mixtures that precipitate prematurely.

RescueProtocol Step1 1. Stop Stirring Check Morphology (Crystalline vs Amorphous) Step2 2. Add Co-Solvent (10% HFIP or DMF) Step1->Step2 Step3 3. Apply Sonication (Pulse 30s) Step2->Step3 Step4 4. Increase Temp (Stepwise +10°C) Step3->Step4 Step5 5. Switch to Flow (Slurry Handling) Step4->Step5 If still fails

Module 4: Engineering & Physical Interventions[2]

Ultrasonication (The "Lattice Breaker")
  • Technique: Place the reaction vessel in an ultrasonic bath for 5–10 minutes before adding the catalyst/activator.

  • Physics: Cavitation bubbles implode, generating localized high temperatures and shear forces that break the crystal lattice, creating a supersaturated metastable solution.

  • Warning: Do not sonicate active Pd-catalysts for long periods; it can aggregate the metal. Sonicate the substrate first.

Flow Chemistry (Superheating)
  • Concept: In a pressurized flow reactor, you can heat solvents well above their boiling points (e.g., EtOH at 150°C).

  • Benefit: Solubility increases exponentially with temperature. The short residence time prevents thermal degradation of the aniline.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I just heat the reaction to reflux? A: Risky. Anilines are prone to oxidation (browning) at high temperatures in air. If you must heat, ensure strict inert atmosphere (


/Ar) and degas solvents.

Q: My aniline is an HCl salt and won't dissolve in organic solvents. A: This is a common error. The salt lattice is extremely stable.

  • Fix: Perform a "Free Base Liberation" in situ. Add 1.1 equiv of DIPEA or

    
     to the suspension in DCM. Sonicate for 5 mins. The organic-soluble free base will release, and the reaction will proceed.
    

Q: Does HFIP inhibit Pd-catalysts? A: Generally, no. In fact, HFIP can stabilize cationic Pd-intermediates, accelerating the reaction. However, it can alter the regioselectivity in C-H activation chemistries.

References

  • HFIP in Amide Coupling: The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides.[2] ARC Journals.

  • HFIP Mechanism: Aromatic C–H amination in hexafluoroisopropanol. Chemical Science, 2019.

  • Lipid-Based Solubilization: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 2021.

  • Flow Chemistry & Solubility: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Surfactant Systems: Synthesis of processable polyaniline complexed with anionic surfactant. ResearchGate.[3][4][5]

Sources

Troubleshooting

Technical Support Center: Amination Reaction Troubleshooting

Current Status: Online Operator: Senior Application Scientist Ticket ID: AMN-OPT-2024 Topic: Troubleshooting Low Conversion in Amination Reactions Introduction: The Amination Diagnostic Protocol Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AMN-OPT-2024 Topic: Troubleshooting Low Conversion in Amination Reactions

Introduction: The Amination Diagnostic Protocol

Welcome to the technical support center. Low conversion in amination reactions—whether reductive or cross-coupling—is rarely a random failure. It is almost always a symptom of a specific mechanistic bottleneck.

This guide moves beyond generic advice. We will treat your reaction as a system with distinct failure points: Activation , Equilibrium , and Catalytic Turnover . Below are the diagnostic workflows and self-validating protocols to isolate and resolve your specific issue.

Module 1: Reductive Amination

Primary Failure Mode: Incomplete Imine Formation or Premature Reduction.

Reductive amination relies on a delicate kinetic balance. You must form the imine (intermediate) before the reducing agent quenches the carbonyl.

Diagnostic Workflow: The Imine Bottleneck

If you observe low conversion, the first question is: Did the imine ever form?

Step 1: The "Imine Check" Control Experiment

Before adding the reducing agent, run a pilot reaction:

  • Mix Amine + Carbonyl + Acid Catalyst (if used) in the solvent.

  • Stir for your standard activation time (e.g., 1-2 hours).

  • Aliquot Analysis: Take a sample for 1H NMR (use a dry deuterated solvent like

    
     or 
    
    
    
    to avoid hydrolysis).
    • Pass: Disappearance of aldehyde proton (9-10 ppm) / Appearance of imine proton (8-9 ppm).

    • Fail: Carbonyl peak persists. Action: You have an equilibrium problem.

Troubleshooting Guide
SymptomRoot CauseMechanistic Fix
No Imine Formation pH Mismatch: pH < 4 protonates the amine (killing nucleophilicity); pH > 6 fails to activate the carbonyl 1.Adjust pH: Aim for pH 4–5. Use Acetic Acid/NaOAc buffer.[2] For acid-sensitive substrates, use Lewis Acids like

or

2.
Imine Stalls at 50% Water Equilibrium: Water byproduct is hydrolyzing the imine back to starting material.Dehydrate: Add activated 4Å Molecular Sieves or use a Dean-Stark trap. Switch to

which acts as both Lewis acid and water scavenger.
Alcohol Byproduct Premature Reduction: The reducing agent is reducing the carbonyl before the imine forms.Switch Reagent: Move from

to

or

. These are less reactive toward neutral carbonyls but active toward protonated imines 3.
Insoluble Amine Solvent Polarity: Reactants are not in the same phase.Solvent Switch: Try TFE (Trifluoroethanol) or HFIP. These highly polar, non-nucleophilic solvents stabilize the iminium intermediate.
Visualizing the Pathway

The following diagram illustrates the kinetic competition that dictates yield.

ReductiveAmination cluster_conditions Critical Control Points Start Carbonyl + Amine Imine Imine Intermediate Start->Imine pH 4-5 -H2O SideProduct Alcohol (Dead End) Start->SideProduct Premature Reduction (Using NaBH4) Imine->Start +H2O (Hydrolysis) Product Amine Product Imine->Product Reduction (Fast)

Figure 1: Kinetic competition in reductive amination. Success depends on the rate of imine formation exceeding the rate of direct carbonyl reduction.

Module 2: Buchwald-Hartwig Amination

Primary Failure Mode: Catalyst Deactivation ("Catalyst Death") or Oxidative Addition Failure.

Palladium-catalyzed coupling is powerful but sensitive. If your conversion is <10%, your catalyst cycle is likely broken.

Diagnostic Workflow: The "Black Box" Breaker

Do not blindly add more catalyst. Perform this split-test to identify the failure mode:

  • The O2 Test: Run the reaction in a glovebox or with rigorous Schlenk technique. If yield jumps, your manifold has a leak. Pd(0) is extremely oxygen-sensitive.

  • The Ligand Screen: Run 4 parallel vials with different ligand classes:

    • Monodentate Biaryl (e.g., XPhos/BrettPhos): For steric bulk.[4]

    • Bidentate (e.g., BINAP/Xantphos): For chelating substrates.

    • NHC (e.g., PEPPSI): For difficult oxidative additions (aryl chlorides).

Troubleshooting Guide
IssueTechnical InsightSolution
Substrate Inhibition N-Heterocycle Poisoning: Substrates like pyridines or imidazoles can bind Pd, displacing the ligand and shutting down the cycle 5.Pre-Catalysts: Switch to Pd-precatalysts (e.g., XPhos Pd G3/G4). These ensure the active species (

) forms immediately and outcompetes substrate binding.
Dehalogenation Hydride Source: The aryl halide is reduced to a simple arene (Ar-H). This usually comes from

-hydride elimination of the amine or solvent.
Solvent/Base Tweak: Switch from alcohols (isopropanol) to Toluene or Dioxane. Ensure the amine doesn't have easily accessible

-hydrogens if possible, or use a bulkier ligand to speed up reductive elimination.
Low Oxidative Addition Aryl Chlorides: Cl is a poor leaving group compared to Br/I.Heat & Ligand: Increase temp to >100°C. Use electron-rich, bulky ligands (e.g., BrettPhos,

) to facilitate oxidative addition.
Base Decomposition Functional Group Intolerance: Strong bases (

) destroy esters/nitriles.
Weak Bases: Switch to

or

. Note: These require higher temperatures and often specific solvents (e.g., t-Amyl alcohol) to solubilize the base.
Decision Tree: Optimizing the Catalyst System

BuchwaldOptimization Problem Low Conversion in Buchwald-Hartwig CheckHalide Check Aryl Halide Problem->CheckHalide IsChloride Aryl Chloride? CheckHalide->IsChloride UseRichLigand Use e- Rich Ligand (BrettPhos, tBu3P) IsChloride->UseRichLigand Yes CheckHeterocycle Heterocycle Present? (Pyridine/Imidazole) IsChloride->CheckHeterocycle No (Br/I) PreCatalyst Use G3/G4 Pre-catalyst (Avoid Pd(OAc)2) CheckHeterocycle->PreCatalyst Yes (Poisoning Risk) CheckBase Base Sensitive Groups? (Esters/Nitriles) CheckHeterocycle->CheckBase No WeakBase Use Cs2CO3 or K3PO4 in t-Amyl Alcohol CheckBase->WeakBase Yes StrongBase Use NaOtBu in Toluene/Dioxane CheckBase->StrongBase No

Figure 2: Logic flow for selecting Buchwald-Hartwig conditions based on substrate properties.

Frequently Asked Questions (FAQ)

Q: Can I use water in my solvent for reductive amination? A: Yes, but with caution. While water drives the equilibrium backward (hydrolysis), small amounts can help solubilize inorganic salts. However, if you are struggling with conversion, strictly anhydrous conditions with molecular sieves are the gold standard to force the equilibrium forward.

Q: My Buchwald reaction turns black immediately. Is this bad? A: "Palladium Black" precipitation indicates the formation of inactive Pd aggregates. This means your ligand is not stabilizing the Pd(0) effectively, or you have oxygen ingress. Solution: Increase ligand-to-metal ratio (e.g., 2:1 for monodentate) or switch to a more robust precatalyst 4.

Q: Why does


 help in reductive amination? 
A:  It serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine. It is particularly useful for sterically hindered ketones.

References

  • Acid in Imine Formation . Chemistry Stack Exchange. 1

  • Reductive amination difficulties - poor conversion . Reddit (r/Chempros). 2

  • Reductive Amination, and How It Works . Master Organic Chemistry. 3

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides . Journal of the American Chemical Society. 5

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings . WuXi AppTec. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methoxy-2,6-dimethylaniline and 3-chloro-2,6-dimethylaniline for Synthetic Chemistry

For the discerning researcher in pharmaceutical and materials science, the selection of a substituted aniline building block is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimate prod...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in pharmaceutical and materials science, the selection of a substituted aniline building block is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimate product characteristics. This guide provides an in-depth, data-supported comparison of two structurally related but electronically distinct anilines: 3-methoxy-2,6-dimethylaniline and 3-chloro-2,6-dimethylaniline. We will dissect their fundamental reactivity differences, grounded in the electronic nature of the methoxy versus the chloro substituent, and provide practical, field-proven protocols to illustrate these principles.

At a Glance: Structural and Electronic Fundamentals

Both molecules share a common 2,6-dimethylaniline core, which imparts significant steric hindrance around the amino group. This steric shielding influences the approach of reagents to both the amine nitrogen and the adjacent ortho positions. The crucial point of differentiation lies at the C-3 position: an electron-donating methoxy group (-OCH₃) versus an electron-withdrawing chloro group (-Cl).

The electronic influence of a substituent on an aromatic ring is a composite of two effects: the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through pi bonds). The Hammett equation provides a quantitative measure of these effects through the substituent constant (σ).[1][2][3] An electron-donating group (EDG) possesses a negative σ value, while an electron-withdrawing group (EWG) has a positive σ value.[2]

Parameter3-Methoxy-2,6-dimethylaniline3-Chloro-2,6-dimethylaniline
Molecular Formula C₉H₁₃NO[4][5]C₈H₁₀ClN[6]
Molecular Weight 151.21 g/mol [4][5]155.62 g/mol [6]
C-3 Substituent Methoxy (-OCH₃)Chloro (-Cl)
Electronic Nature Electron-Donating (Activating)[4]Electron-Withdrawing (Deactivating)[4]
Hammett Constant (σ_meta) σ_m = +0.12 (Inductive withdrawal > Resonance donation)σ_m = +0.37 (Strong inductive withdrawal)

Note: Hammett constants are for the substituent at the meta position relative to the reaction center. While the amino group is the primary functional group, these values are instructive for understanding the electronic environment of the ring.

The methoxy group, while inductively withdrawing due to oxygen's electronegativity, is a powerful electron-donating group through resonance, pushing lone-pair electron density into the aromatic ring. Conversely, the chloro group is strongly electron-withdrawing through induction and only weakly donating through resonance. This fundamental electronic disparity is the primary driver of the reactivity differences discussed below.

G cluster_methoxy 3-Methoxy-2,6-dimethylaniline cluster_chloro 3-Chloro-2,6-dimethylaniline m_struct Ring (+NH2, +2xCH3) m_sub -OCH3 (C-3) m_inductive Inductive Effect (Slight Withdrawal) m_sub->m_inductive m_resonance Resonance Effect (Strong Donation) m_sub->m_resonance m_net Net Effect: Ring Activation m_inductive->m_net m_resonance->m_net c_struct Ring (+NH2, +2xCH3) c_sub -Cl (C-3) c_inductive Inductive Effect (Strong Withdrawal) c_sub->c_inductive c_resonance Resonance Effect (Weak Donation) c_sub->c_resonance c_net Net Effect: Ring Deactivation c_inductive->c_net c_resonance->c_net

Caption: Electronic effects of methoxy vs. chloro substituents.

Comparative Reactivity: A Tale of Two Rings

Electrophilic Aromatic Substitution (EAS)

The rate of electrophilic aromatic substitution is directly proportional to the electron density of the aromatic ring. An electron-rich ring is more nucleophilic and thus reacts more readily with electrophiles.

  • 3-Methoxy-2,6-dimethylaniline: The methoxy group, in concert with the powerful activating amino group and the two methyl groups, renders this aromatic ring highly electron-rich and thus highly reactive towards EAS.[4] Reactions such as halogenation, nitration, or sulfonation are expected to proceed rapidly, often under mild conditions. The primary challenge in synthesizing derivatives of this molecule is controlling the regioselectivity and preventing over-reaction (e.g., poly-halogenation).

  • 3-Chloro-2,6-dimethylaniline: In stark contrast, the strongly deactivating chloro group significantly reduces the electron density of the ring, making it less reactive towards EAS.[4] While the amino and methyl groups are still activating, the net effect is a system that requires more forcing conditions (e.g., stronger Lewis acids, higher temperatures) to achieve substitution compared to its methoxy counterpart. This reduced reactivity can be advantageous, offering better control and minimizing side reactions.

Regioselectivity Insights: For both molecules, the amino group is the most powerful ortho-, para-directing group. Therefore, electrophilic attack will be directed primarily to the C4 and C6 positions. However, the C6 position is sterically blocked by a methyl group. Thus, substitution is overwhelmingly favored at the C4 position. The substituent at C3 (methoxy or chloro) will have a secondary influence on the precise reaction rate.

Nucleophilicity and Basicity of the Amino Group

The electronic nature of the C-3 substituent also modulates the nucleophilicity of the amino group itself.

  • 3-Methoxy-2,6-dimethylaniline: The net electron-donating effect of the ring substituents increases the electron density on the nitrogen atom. This makes the amino group more basic and more nucleophilic . It will react more readily with electrophiles at the nitrogen center, such as acyl chlorides or alkyl halides.

  • 3-Chloro-2,6-dimethylaniline: The electron-withdrawing chloro group pulls electron density away from the ring and, consequently, from the amino group. This reduces the electron density on the nitrogen, making it less basic and less nucleophilic .

This difference has significant practical implications. For instance, in an acylation reaction to form an amide, 3-methoxy-2,6-dimethylaniline would be expected to react faster and potentially require milder conditions than 3-chloro-2,6-dimethylaniline.

Experimental Validation: Comparative Amide Synthesis

To provide a tangible illustration of these reactivity differences, we present a comparative protocol for the N-acylation of both anilines with chloroacetyl chloride. This reaction is a key step in the synthesis of many local anesthetics related to lidocaine.[7][8]

The core of the reaction is a nucleophilic acyl substitution, where the aniline's amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[9]

G Aniline Substituted 2,6-Dimethylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Intermediate Product N-(2,6-dimethylphenyl) -chloroacetamide Product Intermediate->Product Collapse & Chloride loss HCl HCl (byproduct) Intermediate->HCl

Sources

Comparative

Validation &amp; Performance Benchmarking: 3-Methoxy-2,6-dimethylaniline Derivatives

Executive Summary 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4) represents a critical scaffold in the synthesis of sterically hindered local anesthetics (lidocaine analogs) and specialized agrochemicals. Its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4) represents a critical scaffold in the synthesis of sterically hindered local anesthetics (lidocaine analogs) and specialized agrochemicals. Its unique structure combines the steric bulk of the 2,6-dimethyl pattern—essential for metabolic stability (resistance to amidases)—with the electronic donation of the 3-methoxy group.

However, this specific substitution pattern introduces significant analytical challenges. The lack of symmetry (compared to 2,6-dimethylaniline) and the potential for regioisomerism (e.g., vs. 4-methoxy-2,6-dimethylaniline) renders standard routine QC insufficient. This guide compares analytical workflows and provides a definitive, self-validating protocol for structural confirmation.

Part 1: Comparative Analysis of Validation Strategies

The following analysis compares three validation workflows based on their ability to distinguish the correct isomer (3-OMe) from common synthetic byproducts (4-OMe or 5-OMe isomers) and their operational efficiency.

Table 1: Performance Benchmarking of Analytical Workflows
FeatureWorkflow A: Routine QC Workflow B: Structural Elucidation Workflow C: Solid State
Primary Technique 1D ¹H NMR (300/400 MHz) + LC-MS2D NMR (NOESY + HMBC)Single Crystal X-Ray Diffraction (XRD)
Regioisomer Resolution Low . 3-OMe and 4-OMe isomers often show overlapping methyl signals.High . Distinguishes isomers via spatial couplings (NOE).Absolute . Defines exact atomic coordinates.
Throughput High (15 mins/sample)Medium (2-4 hours/sample)Low (Days to Weeks)
Cost Efficiency HighModerateLow
Best For Batch-to-batch consistency of validated processes.Initial structural confirmation of new synthetic routes.Regulatory submission / Reference Standards.
Risk Factor False Positives: Cannot definitively rule out 4-methoxy isomer without reference standards.Interpretation Error: Requires expert analysis of cross-peaks.Crystal Growth Failure: Oils/amorphous solids require derivatization.
The "Steric Challenge" in Performance

When comparing the reactivity performance of 3-methoxy-2,6-dimethylaniline against non-hindered alternatives (e.g., 3-methoxyaniline), the 2,6-dimethyl "picket fence" significantly alters reaction kinetics.

  • N-Acylation (Amide Formation): Requires forcing conditions (e.g., acid chloride + heat or coupling agents) compared to non-hindered anilines.

  • N-Alkylation: Highly suppressed due to steric crowding, making mono-alkylation difficult to control without over-alkylation or elimination.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Diagnostic Derivative (N-Chloroacetyl-3-methoxy-2,6-dimethylaniline)

Rationale: Direct analysis of the free amine can be complicated by broad NH protons and oxidation. Converting to the chloroacetamide derivative creates a stable, crystalline solid ideal for NMR and HPLC validation, mimicking the first step of lidocaine synthesis.

Reagents:

  • 3-Methoxy-2,6-dimethylaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2][3]

  • Sodium Acetate (Buffer)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 mmol of 3-methoxy-2,6-dimethylaniline in 10 mL of glacial acetic acid in a dry Erlenmeyer flask. Note: Acetic acid protonates the amine, modulating reactivity.

  • Acylation: Add 6.0 mmol (1.2 eq) of chloroacetyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to 40–50°C for 20 minutes. Causality: Heat is required to overcome the steric barrier of the 2,6-methyl groups.

  • Quenching: Cool to 0°C in an ice bath. Add 20 mL of saturated aqueous sodium acetate solution. Note: Rapid buffering precipitates the product while keeping HCl salts soluble.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (3x) and dry under vacuum.

  • Yield Check: Expected yield >85%. Melting point should be sharp (distinct from starting material).

Protocol B: The "NOE Walk" (Structural Validation)

Rationale: This protocol proves the methoxy group is at position 3 (adjacent to one methyl) rather than position 4 (symmetric) or 5.

Instrument: 500 MHz NMR (min), CDCl₃ or DMSO-d₆.

  • Run 1D ¹H NMR: Identify the two methyl signals. In the 3-methoxy isomer, the 2-Me and 6-Me are non-equivalent due to the asymmetric 3-OMe group.

    • Observation: Look for two distinct singlets around δ 2.1–2.3 ppm (unlike the single signal in symmetric 4-methoxy-2,6-dimethylaniline).

  • Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target Interaction 1: Irradiate/correlate the OMe signal (~δ 3.7 ppm).

    • Validation Criteria: You must see a strong NOE cross-peak to only one of the aromatic methyl signals (the 2-Me).

    • Target Interaction 2: The other methyl signal (6-Me) should show NOE correlations to the aromatic proton at position 5 (H-5), but not to the OMe.

  • Logic Check:

    • If OMe correlates to both methyls

      
      Structure is 4-Methoxy (Symmetric).  REJECT.
      
    • If OMe correlates to one methyl, and methyls are distinct

      
      Structure is 3-Methoxy (Correct).  ACCEPT.
      

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the structure, ensuring no false positives from regioisomers.

ValidationWorkflow cluster_legend Legend Start Start Decision Decision Point Action Experimental Step Outcome Validation Result Sample Crude 3-Methoxy-2,6-dimethylaniline HNMR 1. Run 1D 1H NMR (CDCl3) Sample->HNMR SymCheck Are Methyl (Me) Signals Equivalent? HNMR->SymCheck Reject4 REJECT: 4-Methoxy Isomer (Symmetric) SymCheck->Reject4 Yes (1 Singlet) NOESY 2. Run 2D NOESY SymCheck->NOESY No (2 Singlets) NOECheck Does OMe correlate with exactly ONE Me? NOESY->NOECheck Reject5 REJECT: 5-Methoxy or Mixed NOECheck->Reject5 No Accept VALIDATED: 3-Methoxy Isomer NOECheck->Accept Yes

Caption: Figure 1. Structural validation decision tree. The asymmetry of the 3-methoxy isomer is the key discriminator against the symmetric 4-methoxy byproduct.

Part 4: Analytical Data Summary

Table 2: Expected NMR Shift Data (CDCl₃)

Note: Values are approximate and solvent-dependent. The multiplicity and integration are the critical validation parameters.

AssignmentShift (δ ppm)MultiplicityIntegrationStructural Insight
NH₂ 3.5 – 4.0Broad Singlet2HExchangeable with D₂O.
2-CH₃ 2.15Singlet3HDiagnostic: Ortho to OMe (Shielded/Deshielded distinct from 6-Me).
6-CH₃ 2.25Singlet3HDiagnostic: Meta to OMe.
3-OCH₃ 3.75Singlet3HKey functional group.
Ar-H (4) 6.60Doublet (J≈8Hz)1HOrtho coupling to H-5.
Ar-H (5) 6.95Doublet (J≈8Hz)1HOrtho coupling to H-4.
Table 3: Reactivity Comparison (Acylation)

Comparative data for reaction with Chloroacetyl Chloride (1.1 eq, 25°C).

SubstrateTime to 95% Conv.Yield (Isolated)Comments
Aniline (Unsubstituted) < 5 mins98%Exothermic, instant reaction.
3-Methoxyaniline < 10 mins96%Highly reactive.
2,6-Dimethylaniline 45 mins90%Steric slowing observed.
3-Methoxy-2,6-dimethylaniline 60+ mins 85-90% Slowest. Requires heat/catalyst to drive to completion.

References

  • Synthesis and Reactivity of Hindered Anilines

    • Topic: General synthesis of 2,6-dimethylaniline derivatives and lidocaine intermediates.[3]

    • Source: University of Massachusetts Amherst, "The 2-Step Synthesis of Lidocaine."
    • URL:[Link]

  • NMR Data for 2,6-Dimethylaniline Derivatives: Topic: Reference spectra for the parent 2,6-dimethylaniline scaffold. Source: ChemicalBook, "2,6-Dimethylaniline NMR Spectrum."
  • Analytical Method Validation Guidelines

    • Topic: General principles for validating analytical methods for pharmaceutical intermedi
    • Source: ResearchGate, "Analytical Method Development and Valid
    • URL:[Link]

  • Product Specifications & Physical Properties

    • Topic: Physical data (MW, CAS) for 3-Methoxy-2,6-dimethylaniline.

    • Source: BenchChem, "3-Methoxy-2,6-dimethylaniline Product Description."

Sources

Validation

A Comparative Guide to the Efficacy of 3-Methoxy-2,6-dimethylaniline as a Pharmaceutical Intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of 3-Methoxy-2,6-dimethylaniline as a pharmaceutical intermediate. Aniline and its derivatives are foundational building b...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of 3-Methoxy-2,6-dimethylaniline as a pharmaceutical intermediate.

Aniline and its derivatives are foundational building blocks in the pharmaceutical industry, serving as versatile intermediates for a wide array of active pharmaceutical ingredients (APIs).[1] Their unique chemical properties allow for diverse reactions, making them indispensable in the synthesis of complex drug molecules.[1] Among these, 3-Methoxy-2,6-dimethylaniline stands out for its specific applications, particularly in the synthesis of certain local anesthetics and other therapeutic agents.[2] This guide provides a comprehensive analysis of the efficacy of 3-Methoxy-2,6-dimethylaniline as a pharmaceutical intermediate, comparing its performance with alternative compounds and synthetic routes, supported by experimental data and protocols.

Synthesis and Physicochemical Properties

The synthesis of substituted anilines like 3-Methoxy-2,6-dimethylaniline is a critical aspect of their application. A common industrial method for producing the closely related 2,6-dimethylaniline involves the amination of 2,6-dimethylphenol.[3][4] This process, which can be adapted for other substituted anilines, offers high yields and is amenable to large-scale production.[4]

Experimental Protocol: Synthesis of 2,6-Dimethylaniline from 2,6-Dimethylphenol

This protocol is based on a patented industrial process and serves as a representative example of the synthesis of substituted anilines.[4]

Materials:

  • 2,6-dimethylphenol

  • 2,6-dimethyl cyclohexanone

  • Platinum on silica-alumina support (catalyst)

  • Aqueous ammonium hydroxide (29%)

  • Benzene

  • Hydrogen

Procedure:

  • In a pressure reaction vessel, combine one mole part of 2,6-dimethylphenol, 0.1 mole part of 2,6-dimethyl cyclohexanone, and 0.007 mole part of platinum catalyst.

  • Add 3 mole parts of aqueous ammonium hydroxide.

  • Flush the vessel with nitrogen, then pressurize with 100 psig of hydrogen.

  • Heat the mixture to 250°C with stirring and maintain this temperature for 12 hours.

  • Cool the reaction mixture, dilute with benzene, and filter to remove the catalyst.

  • Recover the product by distillation.

Results: The conversion of 2,6-dimethylphenol to 2,6-dimethylaniline is reported to be 78.6%. After accounting for recovered starting material, the actual yield is approximately 99%.[4]

Synthesis Pathway of 2,6-Dimethylaniline

2,6-dimethylphenol 2,6-dimethylphenol Reaction Reaction 2,6-dimethylphenol->Reaction Ammonia Ammonia Ammonia->Reaction Hydrogen Hydrogen Hydrogen->Reaction Catalyst Catalyst Catalyst->Reaction Pt on silica-alumina 2,6-dimethylaniline 2,6-dimethylaniline Reaction->2,6-dimethylaniline 250°C, 12h

Caption: Synthesis of 2,6-dimethylaniline from 2,6-dimethylphenol.

Application in Pharmaceutical Synthesis: The Case of Lidocaine

2,6-dimethylaniline, a close structural analog of 3-Methoxy-2,6-dimethylaniline, is a key intermediate in the synthesis of the widely used local anesthetic, Lidocaine.[2][5] The synthesis of Lidocaine from 2,6-dimethylaniline is a classic example of nucleophilic acyl substitution followed by nucleophilic substitution.

Experimental Protocol: Two-Step Synthesis of Lidocaine

This protocol is a standard laboratory procedure for the synthesis of Lidocaine.[6]

Step 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

  • In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

  • Add a solution of sodium acetate in water.

  • Cool the mixture in an ice bath and slowly add α-chloroacetyl chloride.

  • Stir the mixture until a precipitate forms.

  • Isolate the product, N-(2,6-Dimethylphenyl)chloroacetamide, by suction filtration and wash with cold water.

Step 2: Synthesis of Lidocaine

  • Reflux the N-(2,6-Dimethylphenyl)chloroacetamide from Step 1 with an excess of diethylamine in a suitable solvent like toluene.

  • After the reaction is complete, cool the mixture and wash with water to remove unreacted diethylamine and diethylamine hydrochloride.

  • Extract the Lidocaine into an aqueous acid solution, then basify the aqueous layer to precipitate the Lidocaine free base.

  • Collect the product by filtration and recrystallize from a suitable solvent.

Lidocaine Synthesis Workflow

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination 2,6-dimethylaniline 2,6-dimethylaniline Acylation Acylation 2,6-dimethylaniline->Acylation alpha-chloroacetyl_chloride alpha-chloroacetyl_chloride alpha-chloroacetyl_chloride->Acylation Intermediate N-(2,6-Dimethylphenyl)chloroacetamide Acylation->Intermediate Intermediate_2 N-(2,6-Dimethylphenyl)chloroacetamide Diethylamine Diethylamine Amination Amination Diethylamine->Amination Lidocaine Lidocaine Amination->Lidocaine Intermediate_2->Amination

Caption: Two-step synthesis of Lidocaine from 2,6-dimethylaniline.

Comparative Analysis with Alternatives

While 3-Methoxy-2,6-dimethylaniline and its analogs are effective, it is essential to consider alternative intermediates and synthetic strategies. The choice of an intermediate often depends on factors like cost, availability, yield, and the impurity profile of the final product.

Comparison of Synthesis Methods for 2,6-Dimethylaniline
MetricAmination of 2,6-dimethylphenolNitration-Reduction of m-xylene
Yield (%) ~99 (with recovery)[4]Lower, with 2,4-isomer as main product[3]
Reaction Time 12 hours[4]Multiple steps, longer overall time
Byproducts MinimalSignificant, including isomers[3]
Environmental Impact ModerateHigh (more waste generated)[3]
Alternative Intermediates and Synthetic Routes

The use of aniline derivatives in pharmaceuticals is sometimes associated with toxicity concerns.[7][8] This has led to research into alternative synthetic routes and the use of isosteric replacements for the aniline moiety to improve the safety profile of drug candidates.[7]

For instance, in the field of antifungal agents, alternative routes for the synthesis of drugs like Naftifine have been developed that utilize Mannich-type reactions, avoiding aniline intermediates altogether.[9][10] These approaches can offer different impurity profiles and potentially improved safety.

Conclusion

3-Methoxy-2,6-dimethylaniline and its close analogs are highly effective and versatile pharmaceutical intermediates, particularly in the synthesis of local anesthetics. The established synthetic routes, such as the amination of corresponding phenols, provide high yields and purity. However, drug development professionals must also consider the potential for impurities and the broader toxicological profile associated with aniline-based compounds. As the pharmaceutical industry continues to evolve, the exploration of alternative synthetic pathways and non-aniline-based intermediates will be crucial in the development of safer and more efficacious medicines. The choice of intermediate will always be a balance of synthetic efficiency, cost, and the ultimate safety and purity of the final active pharmaceutical ingredient.

References

  • MySkinRecipes. (n.d.). 3-Methoxy-2,6-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2024, January 24). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. Retrieved from [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 30). Exploring the Applications of Aniline in Pharmaceutical Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4609760A - Process for the preparation of 2,6-xylidine.
  • Acta Poloniae Pharmaceutica. (n.d.). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • MDPI. (n.d.). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • ResearchGate. (2018, February 21). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. Retrieved from [Link]

Sources

Comparative

Electronic Effects in Substituted Anilines: A Quantitative &amp; Experimental Guide

Executive Summary: The Electronic Landscape of Anilines In medicinal chemistry and agrochemical synthesis, the electronic modulation of the aniline moiety is a critical control point. The nitrogen atom's lone pair is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape of Anilines

In medicinal chemistry and agrochemical synthesis, the electronic modulation of the aniline moiety is a critical control point. The nitrogen atom's lone pair is the vector for both basicity (proton acceptance) and nucleophilicity (reaction with electrophiles).

This guide objectively compares how substituents alter these properties through Inductive (


) , Mesomeric (

)
, and Steric effects. Unlike generic textbook descriptions, we quantify these shifts using Hammett parameters and provide validated experimental protocols for determining

and reaction kinetics in a laboratory setting.

Theoretical Framework: The Push-Pull Mechanisms

To predict reactivity, one must analyze the electron density on the nitrogen.

The Electronic Vectors
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    )
    • Mechanism:

      
       (Resonance) and 
      
      
      
      (Inductive).
    • Outcome: Increases electron density on Nitrogen. Higher

      
       (more basic), higher nucleophilicity.
      
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Mechanism:

      
       and 
      
      
      
      .[1]
    • Outcome: Decreases electron density on Nitrogen. Lower

      
       (less basic), lower nucleophilicity.
      
  • The Ortho-Effect Anomaly:

    • Substituents at the ortho position often reduce basicity regardless of their electronic nature (EDG or EWG) due to steric hindrance of solvation and stabilization of the unprotonated form via intramolecular H-bonding.

Visualization of Electronic Pathways

The following diagram illustrates the opposing electron flows that dictate aniline reactivity.

ElectronicEffects cluster_0 Outcome Aniline Aniline Core (C6H5-NH2) EWG EWG (-NO2, -CN) -M / -I Effect Aniline->EWG Pulls e- density Nitrogen Nitrogen Lone Pair (Reactivity Center) Aniline->Nitrogen Increases Basic/Nu Character EDG EDG (-OMe, -Me) +M Effect EDG->Aniline Pushes e- density HighReactivity High pKa Fast Acetylation EDG->HighReactivity LowReactivity Low pKa Slow Acetylation EWG->LowReactivity Nitrogen->Aniline Lone pair delocalized into ring

Figure 1: Mechanistic flow of electron density. EDGs pump density toward the nitrogen (green path), while EWGs drain density into the ring (red path).

Comparative Data Analysis

The following table aggregates experimental


 values (conjugate acid) and Hammett Substituent Constants (

). The

value quantifies the electronic effect: negative values indicate donation, positive values indicate withdrawal.
Table 1: Quantitative Electronic Effects on Aniline Basicity
Substituent (Position)Electronic NatureHammett Constant (

)

(Conjugate Acid)
Relative Basicity (vs Aniline)
-H (Aniline) Standard0.004.63 Reference
-OCH

(para)
Strong EDG (+M)-0.275.34 5x Stronger
-CH

(para)
Weak EDG (+I)-0.175.10 3x Stronger
-Cl (para) Weak EWG (-I > +M)+0.233.98 4.5x Weaker
-NO

(meta)
EWG (-I)+0.712.47 ~140x Weaker
-NO

(para)
Strong EWG (-M, -I)+0.781.00 ~4,000x Weaker
-NO

(ortho)
EWG + StericN/A (Ortho effect)-0.26 ~70,000x Weaker

Key Insight: Note the drastic drop in


 for p-nitroaniline (1.00) compared to aniline (4.63).[2] The resonance delocalization of the nitrogen lone pair onto the nitro group effectively "locks" the electrons, preventing protonation. The ortho-nitro isomer is even weaker (

) due to the proximity of the bulky nitro group destabilizing the protonated ammonium species.

Experimental Protocols

As a senior scientist, you require reproducible methods. Below are two self-validating protocols to measure these effects.

Protocol A: Determination of via Potentiometric Titration

Objective: Determine thermodynamic basicity constants with high precision (


 pH units).

Reagents:

  • Analyte: 0.01 M solution of substituted aniline in 50% v/v Ethanol-Water (to ensure solubility of lipophilic derivatives).

  • Titrant: 0.1 N HCl (standardized).

  • Equipment: Calibrated pH meter with glass electrode, magnetic stirrer, inert gas (

    
    ) purge.
    

Workflow:

  • System Calibration: Calibrate pH meter using buffers at pH 4.01 and 7.00.

  • Blank Correction: Titrate the pure solvent (50% EtOH/H2O) to determine the solvent blank correction factor.

  • Titration:

    • Add 20 mL of aniline solution to the vessel.

    • Purge with

      
       for 2 mins to remove dissolved 
      
      
      
      (which forms carbonic acid and skews results).
    • Add HCl in 0.1 mL increments. Record pH after stabilization (drift

      
       pH/min).
      
  • Data Processing:

    • Plot pH vs. Volume of HCl.

    • Determine the Half-Equivalence Point (volume where

      
      ).
      
    • At this point, according to the Henderson-Hasselbalch equation:

      
      .
      
Protocol B: Nucleophilicity Assay (Acetylation Kinetics)

Objective: Quantify the kinetic rate of reaction with an electrophile (acetic anhydride).

Mechanism:



Workflow Diagram:

ExperimentalWorkflow Start Start: Dissolve Aniline (Solvent: Methanol, 25°C) AddReagent Add Excess Acetic Anhydride (t = 0) Start->AddReagent Sampling Aliquot Sampling (Every 2 mins) AddReagent->Sampling Quench Quench in Excess Water (Hydrolyzes unreacted anhydride) Sampling->Quench Aliquot 1, 2, 3... Titrate Titrate Generated Acid (NaOH w/ Phenolphthalein) Quench->Titrate Calc Calculate k_obs (Pseudo-first order plot) Titrate->Calc

Figure 2: Kinetic assay workflow for determining nucleophilic strength.

Data Interpretation:

  • Plot

    
     vs time.
    
  • The slope represents the pseudo-first-order rate constant (

    
    ).
    
  • Expectation: p-Anisidine (EDG) will react significantly faster (steeper slope) than p-Nitroaniline (EWG).

Senior Scientist’s Commentary: The Hammett Correlation

For drug development, we often need to predict the properties of an unsynthesized derivative. We use the Hammett Equation :


[3]
  • 
     : Equilibrium constant (
    
    
    
    ) or Rate constant (
    
    
    ) of the substituted aniline.
  • 
     : Constant for unsubstituted aniline.
    
  • 
     (Sigma):  The substituent constant (from Table 1).[3]
    
  • 
     (Rho):  The reaction constant (sensitivity of the reaction to electronic effects).
    

Application: If you plot


 vs 

for a series of anilines, you should obtain a straight line.
  • If

    
     is large and positive  (e.g., 
    
    
    
    ), the reaction is highly sensitive to electron withdrawal (e.g., deprotonation of phenols).
  • For aniline protonation,

    
     is typically negative  (
    
    
    
    to
    
    
    ), indicating that electron-donating groups stabilize the protonated ammonium form.

Self-Validation Check: If your experimental data points for meta and para substituents do not fall on a linear Hammett plot, suspect experimental error (e.g., temperature fluctuation) or a competing mechanism (e.g., steric hindrance in ortho positions).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Standard reference for pKa values).
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579.

  • Open Chemistry Database. Aniline pKa and Property Data. PubChem, National Library of Medicine.

  • University of Calgary. Potentiometric Titration of Weak Acids and Bases. (Standard Protocol Reference).

Sources

Validation

Benchmarking Synthesis Routes for 3-Methoxy-2,6-dimethylaniline

This guide benchmarks synthesis routes for 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4), a critical intermediate in the development of sterically hindered amide anesthetics (lidocaine analogs) and specialized kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks synthesis routes for 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4), a critical intermediate in the development of sterically hindered amide anesthetics (lidocaine analogs) and specialized kinase inhibitors.

Executive Summary

3-Methoxy-2,6-dimethylaniline presents a unique synthetic challenge due to the steric crowding of the 2,6-dimethyl system and the electronic conflict between the amino and methoxy substituents. This guide evaluates three distinct pathways:

  • Route A (The Classical Industrial Route): A multi-step sequence starting from 2,6-xylidine involving regioselective nitration. Best for cost-efficiency at scale.

  • Route B (The Nucleophilic Substitution Route): A high-yield, short-path synthesis using 3-fluoro-2,6-dimethylaniline. Best for rapid medicinal chemistry iteration.

  • Route C (The Phenol Methylation Route): Starting from 3-amino-2,6-dimethylphenol.[1][2] Best for convergent synthesis if the phenol precursor is available.

Recommendation: For laboratory-scale preparation (<100g) where time is critical, Route B is superior. For process development and scale-up (>1kg), Route A offers the best cost-to-yield ratio despite the higher step count.

Comparative Analysis of Synthesis Routes

Route A: Nitration-Reduction Sequence (From 2,6-Xylidine)

This route leverages the commercially available 2,6-dimethylaniline. The critical step is the regioselective nitration at the meta position (relative to the amine), which contradicts standard ortho/para directing effects. This is achieved by protecting the amine and utilizing steric hindrance to favor the 3-position or by isolating the minor isomer.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ) 
    
    
    
    Hydrolysis
    
    
    Reduction
    
    
    Diazotization/Hydrolysis
    
    
    O-Methylation.
  • Key Insight: Direct nitration of 2,6-xylidine yields the 4-nitro isomer. Using N-acetyl protection and fuming nitric acid at low temperatures can shift selectivity or allow for isolation of the 3-nitro isomer [1].

Route B: Nucleophilic Aromatic Substitution (SNAr)

This modern approach utilizes a fluoro-leaving group activated by the electron-deficient aromatic ring (if nitro-substituted) or via benzyne-like mechanisms/strong bases.

  • Mechanism: Nucleophilic displacement of fluoride by methoxide.

  • Key Insight: The reaction of 2,6-dimethyl-3-fluoroaniline with sodium methoxide in a polar aprotic solvent (DMF/DMSO) proceeds with high yield (~83%) because the steric bulk of the methyl groups does not significantly impede attack at the 3-position [2].

Route C: O-Methylation of 3-Amino-2,6-dimethylphenol

A convergent route starting from the phenol derivative. The challenge lies in chemoselectivity—methylating the oxygen without quaternizing the nitrogen.

  • Mechanism: Chemoselective Alkylation.

  • Key Insight: Requires control of pH or transient protection of the amine (e.g., as a Schiff base) to ensure exclusive O-methylation.

Benchmarking Metrics
MetricRoute A (Nitration)Route B (SNAr)Route C (Phenol)
Starting Material Cost Low (Commodity chemical)High (Specialty fluoro-aniline)Medium (Specialty phenol)
Step Count 5-6 Steps1 Step2 Steps
Overall Yield 30-45%80-85%60-75%
Scalability High (Exothermic steps manageable)Medium (Solvent/Waste disposal)High
Safety Profile Moderate (Nitration risks)Good (Standard reagents)Good
Purity Profile Requires isomer separationHigh (Clean conversion)High

Detailed Experimental Protocol

Selected Protocol: Route A (Nitration-Reduction Sequence)

Selected for its educational value in handling regioselectivity and use of fundamental reagents.

Step 1: Protection (Acetylation)
  • Reagents: 2,6-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (solvent).

  • Procedure: Dissolve 2,6-dimethylaniline in glacial acetic acid. Add acetic anhydride dropwise at room temperature.

  • Observation: Exothermic reaction; precipitate forms.

  • Workup: Pour into ice water, filter the white solid (N-(2,6-dimethylphenyl)acetamide). Dry. Yield: >95%.

Step 2: Regioselective Nitration

Critical Control Point: Temperature must be kept <10°C to minimize 4-nitro isomer formation.

  • Reagents: N-Acetyl-2,6-dimethylaniline (1.0 eq), Conc.

    
    , Fuming 
    
    
    
    (1.5 eq).
  • Procedure:

    • Dissolve the amide in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise over 1 hour, maintaining internal temp <10°C.
      
    • Stir for 2 hours at 0-5°C.

  • Workup: Pour onto crushed ice. The product precipitates.[3][4][5] Filter and wash with water.

  • Purification: Recrystallize from ethanol to isolate the 3-nitro isomer (yellow needles).[4] Note: The 4-nitro isomer is the major byproduct; careful fractional crystallization is required if yield is low. [1]

Step 3: Hydrolysis & Reduction
  • Hydrolysis: Reflux the nitro-amide in 6M HCl for 4 hours to remove the acetyl group. Neutralize to obtain 2,6-dimethyl-3-nitroaniline.

  • Reduction: Hydrogenation (

    
    , Pd/C) or Iron/Acid reduction (Fe/AcOH) converts the nitro group to an amine, yielding 2,6-dimethyl-1,3-benzenediamine .
    
Step 4: Conversion to Phenol (Sandmeyer-type Hydrolysis)
  • Reagents: Diamine (1.0 eq),

    
     (1.0 eq), 
    
    
    
    ,
    
    
    .
  • Procedure:

    • Dissolve diamine in dilute

      
      . Cool to 0-5°C.[1]
      
    • Add stoichiometric

      
       (1.0 eq) carefully to diazotize only one amine group (statistical mixture likely; protect one amine if possible, or rely on separation). Better approach: Start from 3-nitro-2,6-dimethylaniline, diazotize the amine before reducing the nitro group.
      
    • Revised Step 4 (From 3-nitro-2,6-dimethylaniline):

      • Diazotize the amine at 0°C.

      • Hydrolyze the diazonium salt by heating in dilute

        
         to form 2,6-dimethyl-3-nitrophenol .
        
Step 5: O-Methylation & Final Reduction
  • Methylation: Treat 2,6-dimethyl-3-nitrophenol with Dimethyl Sulfate (

    
    ) and 
    
    
    
    in Acetone. Reflux 4h. Yields 2,6-dimethyl-3-nitroanisole .
  • Final Reduction: Reduce the nitro group (

    
    , Pd/C, MeOH) to yield the target 3-Methoxy-2,6-dimethylaniline .
    

Pathway Visualization

Synthesis Workflow (Route A & B)

SynthesisRoutes Figure 1: Comparative Synthesis Pathways for 3-Methoxy-2,6-dimethylaniline StartA 2,6-Dimethylaniline (2,6-Xylidine) StepA1 N-Acetyl-2,6-xylidine StartA->StepA1 Ac2O, AcOH StepA2 3-Nitro-N-acetyl-2,6-xylidine (Regioselective Nitration) StepA1->StepA2 HNO3, H2SO4, <10°C StepA3 3-Nitro-2,6-xylidine StepA2->StepA3 HCl, Reflux StepA4 2,6-Dimethyl-3-nitrophenol (Diazotization/Hydrolysis) StepA3->StepA4 1. NaNO2, H+ 2. H2O, Heat StepA5 3-Methoxy-2,6-dimethylnitrobenzene StepA4->StepA5 Me2SO4, K2CO3 Target 3-Methoxy-2,6-dimethylaniline StepA5->Target H2, Pd/C StartB 3-Fluoro-2,6-dimethylaniline StepB1 Nucleophilic Substitution (NaOMe, DMF, Heat) StartB->StepB1 StepB1->Target SNAr Mechanism

Caption: Figure 1 illustrates the multi-step classical route (Left) vs. the direct nucleophilic substitution route (Right).

References

  • PrepChem. "Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline."[4][6] PrepChem.com. Accessed February 6, 2026. [Link]

  • Splendid Lab. "N-Acetyl-3-nitro-2,6-dimethylaniline." Splendid Lab. Accessed February 6, 2026. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Aniline Compound Detection

Executive Summary: The Imperative of Orthogonality In pharmaceutical development and environmental monitoring, aniline compounds represent a dual challenge: they are critical intermediates yet potent genotoxic impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonality

In pharmaceutical development and environmental monitoring, aniline compounds represent a dual challenge: they are critical intermediates yet potent genotoxic impurities (GTIs). Relying on a single analytical technique often leads to "blind spots"—false positives due to matrix co-elution in HPLC-UV, or false negatives due to thermal degradation in GC-MS.[1]

This guide details the cross-validation of analytical methods for aniline detection. Unlike simple method validation (which tests one method against standards), cross-validation rigorously compares two orthogonal methodologies (e.g., LC-MS/MS vs. GC-MS) to establish the "true" value of an analyte in complex matrices.[1]

Key Takeaway: Cross-validation is not merely a regulatory checkbox; it is the only mechanism to scientifically prove that your routine quality control (QC) method is measuring the target analyte without bias.[1]

Methodological Landscape: Selecting Orthogonal Pairs

To perform a valid cross-validation, you must select methods with distinct separation and detection principles. If Method A relies on hydrophobicity (Reverse Phase LC), Method B should ideally rely on volatility (GC) or mass-to-charge ratio (MS) to ensure errors are uncorrelated.[1]

Table 1: Comparative Performance Metrics
FeatureHPLC-UV / DAD GC-MS (EI Source) LC-MS/MS (ESI)
Primary Mechanism Hydrophobic interaction / UV AbsorptionVolatility / Mass FragmentationIonization efficiency / Mass Transition
Aniline Suitability High for routine QC.[1] No derivatization needed.[1]Medium. Polar anilines often tail; derivatization recommended for trace levels.[1]High. Gold standard for trace GTIs (<1 ppm).
Limit of Detection (LOD) 0.1 – 1.0 µg/mL (ppm)0.01 – 0.1 µg/mL (with derivatization)0.001 – 0.01 µg/mL (ppb)
Major Weakness Specificity. Co-eluting matrix peaks can mimic anilines.Thermal Instability. N-oxide metabolites may revert to parent aniline in the injector port.[1]Matrix Effects. Ion suppression can mask signals in complex bio-fluids.[1][2]
Throughput High (10-15 min/run)Medium (20-30 min/run)High (5-10 min/run)

Experimental Protocol: The Cross-Validation Workflow

This protocol describes a rigorous cross-validation between a Routine Method (HPLC-UV) and a Reference Method (GC-MS) for the quantification of p-chloroaniline in a pharmaceutical intermediate.

Phase 1: Unified Sample Preparation

Objective: Eliminate extraction variability so differences reflect only instrument performance.

  • Dissolution: Dissolve 100 mg of sample in 10 mL of 50:50 Methanol:Water (common solvent).

  • Spiking: Prepare three QC levels (Low: 1 ppm, Med: 10 ppm, High: 50 ppm) using a certified reference standard.

  • Split: Divide each prepared vial into two aliquots:

    • Aliquot A: Direct injection for HPLC-UV.

    • Aliquot B: Liquid-Liquid Extraction (LLE) with dichloromethane (DCM) for GC-MS.

Phase 2: Instrumental Analysis[1]

Method A: HPLC-UV (Routine)

  • Column: C18 (e.g., Zorbax Eclipse XDB), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Ammonium Acetate (pH 6.5). Note: High pH prevents aniline protonation, improving peak shape.

  • Detection: 240 nm (max absorption for anilines).

Method B: GC-MS (Reference) [1][3]

  • Inlet: Splitless at 250°C.

  • Column: HP-5ms (5% Phenyl Methyl Siloxane).[1]

  • Derivatization (Optional but recommended): Treat Aliquot B with trifluoroacetic anhydride (TFAA) to form stable amides, improving peak symmetry and volatility.

  • Detection: SIM mode (Target ions: m/z 127, 129 for p-chloroaniline).[1]

Phase 3: Data Correlation Logic

The workflow below illustrates the decision-making process during cross-validation.

CrossValidationWorkflow Start Start: Unknown Sample Split Split Sample Start->Split MethodA Method A: HPLC-UV (Routine QC) Split->MethodA MethodB Method B: GC-MS (Orthogonal Reference) Split->MethodB ResultA Result A (Conc.) MethodA->ResultA ResultB Result B (Conc.) MethodB->ResultB Compare Calculate % Difference (|A-B| / mean) * 100 ResultA->Compare ResultB->Compare Pass PASS: < 10% Diff Methods Validated Compare->Pass Yes Fail FAIL: > 10% Diff Investigate Bias Compare->Fail No Investigate Root Cause Analysis: 1. Matrix Effect (LC)? 2. Thermal Deg. (GC)? Fail->Investigate

Figure 1: Logical flow for cross-validating two analytical methods. The critical decision point is the percentage difference between the orthogonal results.

Case Study Data: Trace Aniline in Drug Substance

In a recent study validating a cleaning verification method, we compared HPLC-UV results against LC-MS/MS for residual aniline.

Hypothesis: The HPLC-UV method (limit of quantification = 0.5 ppm) is sufficient for release testing, but requires validation against the more sensitive LC-MS/MS to prove no co-eluting interferences exist at the baseline.[1]

Experimental Results Table
Sample IDSpiked Conc. (ppm)HPLC-UV Result (ppm)LC-MS/MS Result (ppm)% DifferenceInterpretation
Std-Low 1.001.050.986.9%Acceptable. Both methods accurate at LOQ.[1]
Std-High 50.0049.8050.100.6%Excellent. High linearity correlation.[1]
Batch-001 N/A (Unknown)0.850.823.6%Validated. HPLC peak is pure aniline.[1]
Batch-002 N/A (Unknown)1.45 0.20 151% Discrepancy. HPLC result is a False Positive.[1]

Analysis of Batch-002 Failure: The huge discrepancy in Batch-002 revealed a critical insight. The HPLC-UV method detected a peak at the aniline retention time (RT: 4.5 min).[1] However, the LC-MS/MS (using Multiple Reaction Monitoring, MRM) showed only trace aniline (0.20 ppm).

  • Root Cause: A synthesis byproduct (an isomer) co-eluted with aniline in the HPLC method but had a different mass transition in MS.

  • Action: The HPLC gradient was adjusted to resolve the impurity, preventing a regulatory failure.

Advanced Troubleshooting & Expert Insights

The "Basicity" Problem (Tailing Peaks)

Anilines are basic.[1] On standard silica-based HPLC columns, they interact with residual silanols, causing severe peak tailing.[1]

  • Fix: Use "end-capped" columns or high pH-stable columns (e.g., Waters XBridge) that allow running at pH > 10.[1] At high pH, aniline is uncharged (neutral), improving peak shape and retention.

Matrix Effects in LC-MS (Ion Suppression)

When cross-validating LC-MS against HPLC-UV, remember that LC-MS is susceptible to "invisible" interferences.[1]

  • Symptom: HPLC-UV shows 100% recovery; LC-MS shows 60% recovery.

  • Diagnosis: Co-eluting salts or polymers are suppressing ionization in the MS source.[1]

  • Validation Step: Always perform a Post-Column Infusion experiment during validation to map suppression zones.

Thermal Degradation in GC

N-oxide metabolites of anilines (common in biological samples) are thermally unstable.[1] In a hot GC injector (250°C), they can de-oxygenate back into the parent aniline.

  • Result: GC-MS reports higher aniline levels than LC-UV.[1]

  • Solution: Use LC-MS for biological metabolites to avoid thermal artifacts.[1]

References

  • U.S. Environmental Protection Agency. (2025).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA.[1] [Link]

  • Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.[1] [Link]

  • Royal Society of Chemistry. (2021).[1] Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. Analyst.[1][4][5] [Link]

Sources

Validation

Comparison of degradation pathways for substituted anilines

Comparison Guide: Degradation Pathways of Substituted Anilines Executive Summary This guide provides a technical comparison of degradation pathways for substituted anilines, focusing on the mechanistic divergence driven...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Degradation Pathways of Substituted Anilines

Executive Summary

This guide provides a technical comparison of degradation pathways for substituted anilines, focusing on the mechanistic divergence driven by substituent electronics (Hammett effects) and the methodological differences between Advanced Oxidation Processes (AOPs) and Bioremediation. It is designed for researchers optimizing remediation protocols for pharmaceutical effluents and dye manufacturing waste.

Mechanistic Comparison: Substituent Effects

The degradation efficiency of anilines is governed by the electron density on the aromatic ring and the nitrogen atom. The substituent's position (ortho/meta/para) and electronic nature (Electron-Withdrawing Groups [EWG] vs. Electron-Donating Groups [EDG]) dictate the rate-limiting step.

Electronic Control (Hammett Correlation)
  • Oxidative Pathways (AOPs): Reactions involving electrophilic attack (e.g., by

    
    OH radicals) are generally accelerated by EDGs (e.g., 
    
    
    
    ,
    
    
    ) which increase ring electron density. Conversely, EWGs (e.g.,
    
    
    ,
    
    
    ) deactivate the ring, often requiring harsher conditions or specific catalysts.
  • Nucleophilic/Reductive Pathways: In specific chemical oxidations (e.g., bromate oxidation), EWGs can accelerate the reaction if the rate-limiting step involves nucleophilic attack or stabilization of a negatively charged transition state.

  • Hammett Equation:

    
    
    
    • 
       (Reaction Constant):  A positive 
      
      
      
      (e.g., +1.74 for bromate oxidation) indicates the reaction is aided by electron withdrawal. A negative
      
      
      indicates facilitation by electron donation.
Pathway Divergence
FeatureUnsubstituted Aniline Chloro-Anilines (EWG) Methyl-Anilines (EDG)
Primary Intermediate Catechol / BenzoquinoneChlorocatechols / Chloro-p-benzoquinoneMethylcatechols / Quinone Methides
Ring Cleavage Ortho-cleavage (rapid)Modified ortho-cleavage (slow, often toxic intermediates)Meta-cleavage (common)
Recalcitrance Low (Biodegradable)High (Microbial inhibition due to toxicity)Moderate
Major Byproducts Azobenzene (coupling), NitrobenzeneChloro-nitrobenzenes, DichloroazobenzeneToluidine dimers

Technical Comparison: Degradation Technologies

Photocatalytic Degradation (TiO2/Halloysite)
  • Mechanism: Generation of electron-hole pairs (

    
    ). Holes generate hydroxyl radicals (
    
    
    
    OH) which attack the aromatic ring.
  • Kinetics: Follows Langmuir-Hinshelwood kinetics.[1]

  • Substituent Impact:

    • Ortho-substituted anilines often degrade faster than para-isomers due to steric effects weakening the adsorption to the catalyst surface, making the N-C bond more labile or altering the attack site.

    • Data Insight: 2-Chloroaniline often shows higher degradation constants (

      
      ) than aniline on specific nanocomposites (e.g., Halloysite-TiO2) due to favorable adsorption enthalpies.
      
Microbial Biodegradation
  • Mechanism: Enzymatic oxygenation (Dioxygenases).

  • Pathway: Aniline

    
     Catechol 
    
    
    
    cis,cis-Muconic Acid
    
    
    TCA Cycle.
  • Inhibition: High concentrations of chloro- or nitro-anilines inhibit microbial growth. Acclimated strains (e.g., Rhodococcus, Pseudomonas) are required.

  • Comparison: Unlike AOPs, biological rates decrease significantly with EWGs.

Visualization of Pathways

Photocatalytic vs. Microbial Pathways

The following diagram contrasts the radical-driven chaos of AOPs with the enzymatic precision of biodegradation.

AnilineDegradation cluster_AOP Photocatalytic (AOP) cluster_Bio Microbial (Enzymatic) Aniline Aniline (Substrate) OH_Radical •OH Radical Attack Aniline->OH_Radical hv / TiO2 Dioxygenase Dioxygenase Enzyme Aniline->Dioxygenase Bacteria CationRadical Anilino Cation Radical OH_Radical->CationRadical Azobenzene Azobenzene (Coupling Product) CationRadical->Azobenzene Dimerization Benzoquinone Benzoquinone CationRadical->Benzoquinone Oxidation Mineralization CO2 + NH4+ + NO3- Benzoquinone->Mineralization Catechol Catechol (Central Intermediate) Dioxygenase->Catechol Deamination Muconic cis,cis-Muconic Acid Catechol->Muconic Ortho-cleavage TCA TCA Cycle Muconic->TCA

Figure 1: Divergence of aniline degradation pathways under photocatalytic (Red) and microbial (Green) conditions.

Experimental Protocols

Kinetic Analysis Workflow (HPLC-UV)

To objectively compare degradation rates, a standardized HPLC protocol is essential to separate the parent compound from isomeric intermediates.

Protocol:

  • Sampling: Aliquot 1.0 mL from reactor at t=0, 5, 10, 30, 60 min.

  • Quenching: Immediately add 0.1 mL of 0.1 M Na2S2O3 (for oxidative systems) or 0.1 M NaN3 (for biological systems) to stop reaction.

  • Filtration: Pass through 0.22 µm PTFE filter to remove catalyst/biomass.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Water (70:30 v/v) buffered to pH 7.0 (phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (Aniline) and 280 nm (Intermediates like Phenol/Benzoquinone).

  • Data Processing: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ).
Intermediate Identification (GC-MS)

Protocol:

  • Extraction: Adjust sample pH to >11 using NaOH. Extract 3x with Methylene Chloride (DCM).

  • Concentration: Dry organic layer over anhydrous Na2SO4. Concentrate under N2 stream.

  • GC Parameters:

    • Injector: 250°C, Splitless.

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      280°C (5 min).
  • MS Detection: Full scan (m/z 40-350). Look for molecular ions: Aniline (93), Chloroaniline (127), Azobenzene (182).

Comparative Data Summary

The following table summarizes kinetic data from halloysite-nanocomposite photocatalysis and microbial systems.

SubstrateCatalyst/SystemRate Constant (

, min

)
Half-Life (

, min)
Primary MechanismRef
Aniline Halloysite-TiO20.015245.6

OH Attack
[1]
2-Chloroaniline Halloysite-TiO20.018936.7Surface Adsorption +

OH
[1]
4-Nitroaniline Bio-sludge (Acclimated)0.0183 (mmol/L/h)*~3.5 hrsEnzymatic Reduction[2]
Aniline Persulfate (

C)
0.042016.5Thermal Activation[3]

*Note: Bio-sludge rates are often zero-order at high concentrations; value converted for comparison context.

References

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Source: MDPI / ResearchGate URL:[Link][2][3][4]

  • High-rate biodegradation of 3- and 4-nitroaniline. Source: Chemosphere / ResearchGate URL:[Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Source: Journal of Environmental Sciences URL:[Link]

  • Determination of Aniline in Soil by ASE/GC-MS. Source: NIH / PMC URL:[Link]

  • Comparison of quantum chemical parameters and Hammett constants in correlating pKa values of substituted anilines. Source: NIH / PubMed URL:[Link]

Sources

Comparative

Confirming product identity in reactions with 3-Methoxy-2,6-dimethylaniline

Executive Summary: The Steric Challenge In the synthesis of local anesthetics (lidocaine analogs) and specialized agrochemicals, 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a high-value pharmacophore. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the synthesis of local anesthetics (lidocaine analogs) and specialized agrochemicals, 3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a high-value pharmacophore. However, its structural validation presents a unique analytical trap that often leads to misidentification in early-stage drug development.

Unlike symmetric xylidines, the 3-methoxy substituent breaks the symmetry of the molecule. Furthermore, the steric bulk of the ortho-methyl groups (positions 2 and 6) significantly retards nucleophilic attack at the nitrogen, often favoring competing pathways (such as C-alkylation or starting material recovery) that standard LC-MS protocols fail to distinguish.

This guide provides an objective, data-driven comparison of analytical methods for confirming product identity, specifically focusing on distinguishing the desired N-functionalized product from regioisomers and degradation byproducts.

The Analytical Challenge

When reacting 3-Methoxy-2,6-dimethylaniline (e.g., in an acylation or alkylation), three outcomes are chemically plausible but difficult to distinguish by simple mass spectrometry:

  • N-Product (Desired): Reaction at the sterically hindered amine.

  • C-Product (Undesired): Friedel-Crafts attack at the activated C4 position (para to the amine, ortho to the methoxy).

  • Bis-Product: Reaction at both N and C sites.

The Trap: All three outcomes often share the same molecular weight (isobaric).

Decision Matrix: Selecting the Right Method

Figure 1: Analytical workflow for distinguishing regioisomers in hindered aniline reactions.

Comparative Analysis of Analytical Methods

Method A: 1H NMR Spectroscopy (The Gold Standard)

Verdict: Essential. The only rapid method to confirm the asymmetry of the molecule.

Unlike 2,6-dimethylaniline, which shows a single signal for the methyl groups (6H), the 3-methoxy derivative is asymmetric .

  • Diagnostic Signal 1: The 2-Methyl and 6-Methyl groups are in different electronic environments. High-field NMR (400 MHz+) will resolve these as two distinct singlets (approx. 2.10 ppm and 2.25 ppm).

  • Diagnostic Signal 2: The aromatic protons (H4 and H5) appear as a coupled AB system (doublets), not a singlet or multiplet typical of other isomers.

Method B: LC-MS (Liquid Chromatography - Mass Spectrometry)

Verdict: Necessary for purity, but insufficient for identity. LC-MS is excellent for detecting the absence of starting material but fails to distinguish N-acylation from C-acylation (isobaric).

  • Warning: The "M+1" peak confirms the formula, not the connectivity.

  • Optimization: Use a Phenyl-Hexyl column rather than C18. The pi-pi interactions often separate the N-isomer from the C-isomer better than standard hydrophobic interactions.

Method C: IR Spectroscopy (FT-IR)

Verdict: Auxiliary/Supportive. Useful for quick "Go/No-Go" checks on solid products.

  • Key Change: Disappearance of the N-H stretching doublet (3300-3400 cm⁻¹) and appearance of the Amide I band (1650-1690 cm⁻¹) confirms N-functionalization.

Experimental Data Comparison

The following table summarizes the detection capabilities of each method based on a standard acylation reaction (Reaction with Chloroacetyl chloride).

Feature1H NMR (400 MHz)LC-MS (Q-TOF)FT-IR (ATR)
Molecular Weight NoExcellent (<5 ppm)No
Regio-Isomerism Definitive (Coupling constants)Poor (Requires fragmentation study)Ambiguous
Steric Confirmation Yes (NOE correlations)NoNo
Sample Destructive? NoYesNo
Throughput Medium (10 min/sample)High (2 min/sample)High (1 min/sample)

Detailed Validation Protocol

Scenario: Validation of N-(3-methoxy-2,6-dimethylphenyl)-2-chloroacetamide synthesis.

Step 1: System Suitability (NMR)

Before analyzing the product, validate the solvent.

  • Dissolve 10 mg of product in DMSO-d6 (Chloroform-d may cause peak overlap of the methyls in this specific congener).

  • Ensure temperature is equilibrated to 298K to prevent broadening of the amide rotamers.

Step 2: Structural Elucidation Workflow

Run the following sequence. If Step A is ambiguous, proceed to Step B.

A. 1H NMR Analysis (1D)

  • Look for: The "Methyl Split."

    • Starting Material: Two methyl singlets (distinct).

    • N-Product: Two methyl singlets (distinct) + Shifted N-H (downfield to >9 ppm).

    • C-Product: Methyls may become equivalent or shift significantly; N-H remains broad/upfield (~4-5 ppm).

  • Look for: The Methoxy Singlet. It should remain a sharp singlet around 3.7 ppm. If it splits or shifts, suspect O-demethylation (a common side reaction with Lewis acids).

B. NOESY (Nuclear Overhauser Effect Spectroscopy) This is the definitive test for steric connectivity.

  • Setup: Mixing time = 500 ms.

  • Target: Look for a cross-peak (correlation) between the Acyl-CH2 protons and the Aromatic Methyl protons.

    • Presence of Cross-peak: Confirms the Acyl group is spatially close to the Methyls

      
      N-Acylation confirmed. 
      
    • Absence of Cross-peak: Suggests the Acyl group is on the ring (C4), too far from the methyls to show an NOE signal.

Visualization: The NOESY Confirmation Logic

Figure 2: Logical framework for interpreting NOESY data to confirm N-alkylation vs. C-alkylation.

References

  • PubChem. (n.d.). 3-Methoxy-2,6-dimethylaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Use CAS 95645-00-4 for spectral matching). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOE interpretation in sterically hindered systems). [Link]

Validation

Assessing the environmental impact of different aniline synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Environmental Impact of Aniline Synthesis Routes

Aniline (C₆H₅NH₂) is a cornerstone of the chemical industry, an indispensable building block for manufacturing everything from polyurethane and dyes to pharmaceuticals and rubber.[1][2] However, its production is not without significant environmental costs. Traditional synthesis pathways are often energy-intensive, rely on hazardous materials, and generate substantial waste streams.[1] As the global demand for aniline continues to rise, the imperative to develop and adopt greener, more sustainable synthesis routes has never been more critical.[1]

This guide provides an in-depth comparison of the major aniline synthesis routes, assessing their environmental impact through the lens of green chemistry principles. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key methodologies, offering researchers, scientists, and drug development professionals a comprehensive understanding of the landscape of aniline production.

The Legacy Routes: A History of High Impact

The earliest methods for aniline synthesis, while historically significant, are now largely obsolete in large-scale production due to their profound environmental drawbacks.

The Béchamp Reduction: A Stoichiometric Burden

First demonstrated in 1854, the Béchamp reduction involves reacting nitrobenzene with iron filings in the presence of an acid.[2]

C₆H₅NO₂ + 3Fe + 6HCl → C₆H₅NH₂ + 3FeCl₂ + 2H₂O

While effective, this stoichiometric process is a prime example of poor atom economy.[3] For every mole of aniline produced, a large quantity of iron sludge and iron salt waste is generated, posing significant disposal challenges. The atom economy of this process is a mere 35%, meaning a substantial portion of the reactant atoms end up as waste.[3][4]

The Industrial Standard: Catalytic Hydrogenation of Nitrobenzene

The vast majority of global aniline production today relies on the catalytic hydrogenation of nitrobenzene.[5] This two-step process begins with the nitration of benzene, followed by the hydrogenation of the resulting nitrobenzene.[6]

Step 1: Nitration of Benzene C₆H₆ + HNO₃ (in H₂SO₄) → C₆H₅NO₂ + H₂O

Step 2: Hydrogenation of Nitrobenzene C₆H₅NO₂ + 3H₂ --(Catalyst)--> C₆H₅NH₂ + 2H₂O

This method is the preferred industrial route because it is a catalytic process with a significantly better atom economy of around 72% for the hydrogenation step.[3] However, it is not without its own set of environmental and safety concerns.

  • Hazardous Reagents: The initial nitration step requires a mixture of concentrated nitric and sulfuric acids ("mixed acid"), which is highly corrosive and generates large volumes of spent acid that must be recycled.[3]

  • Energy Intensity: The hydrogenation is typically carried out at high temperatures (200–300 °C) and pressures, demanding significant energy input.[2][7]

  • Catalyst Lifecycle: The process relies on metal catalysts, such as nickel, palladium, or platinum.[2] The lifecycle of these catalysts, including their production, potential for leaching, and deactivation, contributes to the overall environmental footprint.

  • Safety Risks: The hydrogenation of nitroaromatic compounds can be hazardous due to the formation of unstable hydroxylamine intermediates, which can decompose exothermically and lead to dangerous temperature spikes.[8]

  • Byproduct Formation: Overhydrogenation of the aromatic ring can lead to the formation of undesired byproducts like cyclohexylamine (CHA), N-cyclohexylaniline (CHAN), and dicyclohexylamine (DICHA), which reduces selectivity and complicates purification.[9]

Despite these drawbacks, the catalytic hydrogenation route is a marked improvement over the Béchamp reduction and remains the economic workhorse of the industry.[3]

Workflow for Catalytic Hydrogenation of Nitrobenzene

cluster_0 Process Flow Benzene Benzene Feed Nitration Nitration Reactor Benzene->Nitration MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Nitration Nitrobenzene Crude Nitrobenzene Nitration->Nitrobenzene Hydrogenation Hydrogenation Reactor (Catalyst Bed) Nitrobenzene->Hydrogenation Hydrogen Hydrogen Gas Hydrogen->Hydrogenation Separator Gas-Liquid Separator Hydrogenation->Separator Purification Purification Train (Decanter, Distillation) Separator->Purification Crude Aniline ExcessH2 Excess H2 (Recycle) Separator->ExcessH2 Aniline Pure Aniline Purification->Aniline Waste Spent Acid & Aqueous Waste Purification->Waste

Caption: Industrial workflow for aniline production via nitrobenzene hydrogenation.

Emerging Green Synthesis Routes

Recognizing the limitations of current methods, researchers are actively developing innovative and more sustainable pathways to aniline.

Amination of Phenol

An alternative industrial route involves the direct amination of phenol with ammonia.[6] This process avoids the use of hazardous nitro-intermediates.

C₆H₅OH + NH₃ --(Catalyst)--> C₆H₅NH₂ + H₂O

This route is considered more sustainable than nitrobenzene hydrogenation.[10] However, it typically requires high temperatures (300-600 °C) and pressures, and catalyst development is crucial to improve selectivity and prevent the formation of byproducts.[11][12] Recent research has shown that using inducers like cyclohexanone can allow the reaction to proceed without external hydrogen, enhancing aniline selectivity.[10]

Electrochemical Synthesis: A Paradigm Shift

A groundbreaking approach developed at the University of Glasgow demonstrates aniline synthesis at room temperature and pressure.[7] The method involves passing an electrical current through water containing a redox mediator. This mediator collects protons and electrons from water electrolysis and delivers them to nitrobenzene, reducing it to aniline with high selectivity (>99% yield in some cases).[7]

This electrochemical process is inherently scalable and, if powered by renewable energy sources like solar or wind, could dramatically reduce the carbon footprint of aniline production.[7] It also minimizes waste by using water as the hydrogen source and avoiding high-energy inputs.[7]

Bio-based Aniline: The Renewable Frontier

The most significant long-term shift in aniline production involves moving away from petroleum-based feedstocks entirely.[13] Companies like Covestro are pioneering processes to produce aniline from plant biomass.[14][15] The process typically involves:

  • Fermentation: Using engineered microbes (e.g., Corynebacterium glutamicum) to convert sugars from biomass into an aniline precursor, such as p-aminobenzoic acid.

  • Decarboxylation: A subsequent catalytic step to remove the carboxylic acid group, yielding aniline.[16]

A prospective life cycle assessment (LCA) of this route suggests it could reduce global warming impacts by 35-69% compared to fossil-based production.[16] However, the same study highlights potential trade-offs, including a substantial increase in eutrophication and acidification, common challenges for bio-based processes.[16]

Conceptual Pathways: Traditional vs. Green Aniline Synthesis

cluster_fossil Fossil-Based Routes cluster_green Greener Routes Benzene Benzene (Petroleum) Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Aniline_H Aniline Nitrobenzene->Aniline_H Hydrogenation Phenol Phenol Aniline_A Aniline Phenol->Aniline_A Ammonolysis Biomass Biomass (Sugars) Precursor Bio-Precursor Biomass->Precursor Fermentation Aniline_B Aniline Precursor->Aniline_B Decarboxylation Nitrobenzene_E Nitrobenzene Aniline_E Aniline Nitrobenzene_E->Aniline_E e- Reduction Water Water + Electricity Water->Aniline_E

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-2,6-dimethylaniline

Executive Safety Directive Immediate Hazard Context: 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4) belongs to the class of aromatic amines .[1][2] While often treated casually in organic synthesis, this structural fami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Hazard Context: 3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4) belongs to the class of aromatic amines .[1][2] While often treated casually in organic synthesis, this structural family possesses a critical, invisible hazard: rapid transdermal absorption leading to Methemoglobinemia .[1][2]

Unlike simple acid burns where damage is visible, aromatic amines can absorb through intact skin without immediate pain, oxidizing hemoglobin to methemoglobin (MetHb).[1][2] This impairs the blood's oxygen-carrying capacity, leading to cyanosis and potential systemic collapse hours after exposure.[2]

The Core Directive: Treat skin protection as the primary defense line.[2] Inhalation is a risk, but in a functional fume hood, the hands and forearms are the most vulnerable vectors.[1]

Hierarchy of Controls & Engineering

Before donning PPE, the following engineering controls are non-negotiable for this compound:

  • Primary Containment: All weighing, transfer, and reaction setup must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1][2]

  • Static Control: As an aniline derivative, the potential for static discharge ignition exists.[2] Ground all glassware during transfer.

  • Decontamination Zone: Designate a "hot zone" within the hood.[1][2] No gloves used inside the hood should touch surfaces outside (door handles, notebooks, keyboards).[1]

PPE Technical Specifications

The following specifications are derived from permeation data for structural analogs (2,6-Xylidine and Anisidine) due to the lipophilic nature of the methylated aniline core.

A. Hand Protection (The Critical Barrier)[1][2]

Standard 4-mil laboratory nitrile gloves provide insufficient protection for prolonged contact.[1][2] Aromatic amines can permeate thin nitrile in <10 minutes.[1][2]

Glove MaterialThicknessEst. Breakthrough TimeUsage Protocol
Laminate (Silver Shield/4H) ~2.7 mil> 240 minsMandatory for spill cleanup or immersion tasks.[1][2]
Heavy Duty Nitrile > 8 mil30–60 minsAcceptable for standard handling if double-gloved.[1][2]
Standard Nitrile 4–5 mil< 10 mins (Splash only)Inner layer only. Do not use as sole protection.[1][2]

The "Double-Glove" Protocol:

  • Inner Layer: Standard 4-mil Nitrile (Bright color, e.g., Orange/Purple).[1][2]

  • Outer Layer: Extended-cuff 8-mil Nitrile or Neoprene (Dark color).[1][2]

    • Logic: This creates a visual breach indicator.[1][2] If the outer glove tears, the bright inner glove is visible.[2] The air gap also slightly retards permeation.[1][2]

B. Respiratory Protection
  • Primary: Fume hood (Engineering Control).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.[1][2]

    • Note: Half-mask respirators are discouraged because aromatic amine vapors are severe eye irritants.[1][2]

C. Body & Ocular Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to the vapor absorption risk via the mucous membranes of the eye.[2]

  • Body: Tyvek® or chemically resistant lab coat with cuff-sealing (taping sleeves over gloves) is recommended to prevent "wrist-gap" exposure.[1][2]

Operational Workflow: Handling & Synthesis

This workflow integrates safety steps directly into the experimental process.

Step 1: Weighing & Transfer
  • Solid State: If the compound is a solid/paste, static cling is a risk.[1][2] Use an antistatic gun if available.[1][2]

  • Liquid State: If melted or in solution, use positive displacement pipettes to prevent dripping.[1][2]

  • Technique: Place a pre-weighed vial inside a secondary container (beaker) before moving it from the balance to the hood.[2] Never carry the vial by hand across the lab.

Step 2: Reaction Monitoring
  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated.[1][2] Wipe with a solvent-dampened tissue inside the hood immediately after withdrawal.[1][2]

  • Needle Disposal: Do not recap. Drop directly into a sharps container located inside the hood to avoid moving contaminated sharps across the sash plane.

Step 3: Quenching & Cleanup[1][2][3]
  • Acid Wash: Glassware should be rinsed with dilute HCl (1M) or acetic acid.[1][2] This converts the lipophilic free amine into its water-soluble (and less volatile) anilinium salt, significantly reducing vapor pressure and skin absorption risk during cleaning.[2]

Emergency Response Logic

The "Blue Lip" Indicator: The hallmark of aniline toxicity is Cyanosis (blue/grey discoloration of lips, nail beds, and earlobes) caused by Methemoglobinemia.[1]

Immediate Action Plan:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol/solvents; they enhance transdermal absorption.[1][2]

  • Eye Contact: Flush for 15 minutes.

  • Ingestion/Inhalation: Transport to ER immediately. Alert medical staff specifically about "Aromatic Amine / Methemoglobinemia" risk. Standard O2 therapy may be insufficient; Methylene Blue is the specific antidote.[1][2]

Visualized Safety Logic

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting hand protection based on exposure duration and state of matter.

PPE_Selection Start Handling 3-Methoxy-2,6-dimethylaniline State State of Matter? Start->State Solid Solid / Paste State->Solid Liquid Liquid / Solution State->Liquid Rec1 Double Nitrile (4mil + 4mil) Solid->Rec1 Low Dust Task Task Duration? Liquid->Task Short < 15 Mins (Weighing/Transfer) Task->Short Long > 15 Mins (Cleanup/Spill) Task->Long Rec2 Heavy Duty Nitrile (8mil) OR Double Nitrile Short->Rec2 Rec3 Laminate (Silver Shield) + Outer Nitrile Long->Rec3

Figure 2: Exposure Response Workflow

Caption: Critical response steps for suspected aromatic amine exposure, prioritizing MetHb awareness.

Exposure_Response Exposure Suspected Exposure (Splash/Vapor) Decon Immediate Decon: Soap & Water (Skin) Flush 15min (Eyes) Exposure->Decon Alert Alert Colleagues & Retrieve SDS Decon->Alert Symptoms Check Symptoms: Blue Lips/Nails? Headache/Dizziness? Alert->Symptoms Action_Minor No Symptoms: Monitor for 6 Hours (Delayed Onset Risk) Symptoms->Action_Minor No Action_Major Symptoms Present: EMERGENCY TRANSPORT Symptoms->Action_Major Yes Medical_Info Inform Medics: 'Suspected Methemoglobinemia' Antidote: Methylene Blue Action_Minor->Medical_Info If symptoms develop Action_Major->Medical_Info

Waste Disposal Protocol

  • Segregation: Do not mix with general organic solvents if possible.[1][2] Segregate into a dedicated "Toxic / Aromatic Amine" waste stream.[1][2]

  • Labeling: Clearly mark the waste tag with "Toxic" and "Suspected Carcinogen." [1][2]

  • Container: Use high-density polyethylene (HDPE) or glass.[1][2] Avoid standard LDPE wash bottles for long-term storage as amines can slowly permeate plastics.[1][2]

References

  • PubChem. Compound Summary: 2,6-Dimethylaniline (Toxicity Profile). [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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